(R)-(-)-4-Penten-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-pent-4-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZCYWWNFQUZOR-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64584-92-5 | |
| Record name | (R)-(-)-4-Penten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(-)-4-Penten-2-ol physical properties and specifications
An In-depth Technical Guide to (R)-(-)-4-Penten-2-ol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, specifications, and applications of this compound, a chiral building block of significant interest in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identity and Physical Properties
This compound is a chiral secondary alcohol that serves as a versatile intermediate in the synthesis of complex organic molecules. Its utility is underscored by the presence of both a stereocenter and a terminal alkene, providing multiple avenues for synthetic transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O | [1][2] |
| Molecular Weight | 86.13 g/mol | [1][2][3] |
| CAS Number | 64584-92-5 | [1][2] |
| Appearance | Clear, colorless liquid | [3][4] |
| Boiling Point | 115-116 °C (lit.) | [1][5] |
| Density | 0.837 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index (n20/D) | 1.4240 (lit.) | [1] |
| Optical Rotation ([α]20/D) | -5.0° (neat) | [1] |
| Flash Point | 25.5 °C (77.9 °F) - closed cup | [1] |
| Solubility | Soluble in water (4.526 mg/L @ 25°C) | [6] |
| InChI Key | ZHZCYWWNFQUZOR-RXMQYKEDSA-N | [1] |
| SMILES | C--INVALID-LINK--CC=C | [1] |
Commercial Specifications
This compound is commercially available from various suppliers. The specifications can vary, but typically include the following:
Table 2: Typical Commercial Specifications for this compound
| Parameter | Specification |
| Purity (Assay by GC) | ≥95% |
| Appearance | Colorless to almost colorless clear liquid |
| Optical Purity (Enantiomeric Excess) | Typically >98% ee |
Experimental Protocols
Synthesis of this compound
A common method for the asymmetric synthesis of this compound involves the chiral borane-mediated allylation of acetaldehyde (B116499).
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Protocol: To a stirred solution of (-)-Ipc₂B(allyl)borane (150 mmol) in dry diethyl ether (200 mL) at -78 °C, a solution of acetaldehyde (6 g, 136.4 mmol) in dry diethyl ether (20 mL) is added. The reaction mixture is stirred at -78 °C for 1 hour. Subsequently, 3 M sodium hydroxide (B78521) (111 mL, 330 mmol) and 30% hydrogen peroxide (45 mL) are added, and the mixture is stirred at 25 °C for an additional 2 hours. After completion, the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is distilled to yield this compound as a colorless liquid.
Purification
The primary method for purifying this compound is distillation. For removal of non-volatile impurities, simple distillation is often sufficient. If separation from other volatile components is required, fractional distillation is recommended.
General Protocol for Fractional Distillation: The crude this compound is placed in a round-bottom flask with boiling chips. A fractionating column is attached, followed by a condenser and a receiving flask. The apparatus is heated gently, and the fraction that distills at a constant temperature corresponding to the boiling point of the product (115-116 °C at atmospheric pressure) is collected.
Analytical Methods for Enantiomeric Excess Determination
The enantiomeric excess (e.e.) of this compound is a critical parameter and is typically determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).
3.3.1. Chiral Gas Chromatography (GC)
General Protocol: A capillary gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column such as CP Chirasil-DEX CB) is used. The sample is diluted in a suitable solvent (e.g., dichloromethane) and injected. The enantiomers will have different retention times, allowing for their separation and quantification. The e.e. is calculated from the integrated peak areas of the two enantiomers.[7]
Representative GC Conditions:
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[7]
-
Carrier Gas: Hydrogen[7]
-
Injector Temperature: 230 °C[7]
-
Detector Temperature (FID): 250 °C[7]
-
Oven Program: An initial temperature of around 60-80°C, followed by a temperature ramp to facilitate separation.
3.3.2. Chiral High-Performance Liquid Chromatography (HPLC)
General Protocol: Chiral HPLC is another powerful technique for determining e.e. This can be done directly using a chiral stationary phase (CSP) or indirectly by derivatizing the alcohol with a chiral agent to form diastereomers that can be separated on a standard achiral column.[8] The direct method is generally preferred for its simplicity.[8]
Representative HPLC Conditions for Direct Separation:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA) is often effective for separating chiral alcohols.[8]
-
Mobile Phase: A mixture of n-heptane and ethanol (B145695) with a small amount of an amine modifier like diethylamine (B46881) is a common choice.[8]
-
Flow Rate: Typically around 1.0 mL/min.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm).[8]
Applications in Drug Development
This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its utility stems from the ability to introduce a specific stereocenter and a reactive handle (the double bond) for further chemical modifications.
A notable application is in the total synthesis of Aigialomycin D, a natural product that has been shown to be an inhibitor of protein kinases, which are key targets in cancer therapy.
Role in Aigialomycin D Synthesis and Protein Kinase Inhibition
Aigialomycin D has been identified as an inhibitor of several protein kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Mitogen-activated protein kinase-interacting kinase 2 (MNK2).[9][10] These kinases are involved in cell cycle regulation and cellular signaling pathways that are often dysregulated in cancer.
The MAPK/MNK signaling pathway is a crucial regulator of protein synthesis and is implicated in oncogenesis. MNK2, a downstream effector in this pathway, phosphorylates the eukaryotic initiation factor 4E (eIF4E), a key step in the initiation of translation of many mRNAs involved in cell proliferation and survival.[9][11][12] Inhibition of MNK2 by compounds derived from this compound, such as Aigialomycin D, can therefore disrupt this pathway and exert anti-cancer effects.
MAPK/MNK Signaling Pathway
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. (R)-(−)-4-Penten-2-ol (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. obires.com [obires.com]
- 5. 4-PENTEN-2-OL | 625-31-0 [chemicalbook.com]
- 6. This compound, 95% | Fisher Scientific [fishersci.ca]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reciprocal signaling between mTORC1 and MNK2 controls cell growth and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reciprocal signaling between mTORC1 and MNK2 controls cell growth and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of (R)-(-)-4-Penten-2-ol
This guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-(-)-4-Penten-2-ol, tailored for researchers, scientists, and professionals in the field of drug development. This document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols and logical workflows for spectroscopic analysis.
This compound is a chiral alcohol with the chemical formula C5H10O.[1][2] Its physical and chemical properties are crucial for its application in various chemical syntheses.
| Identifier | Value |
| CAS Number | 64584-92-5[1][2][3] |
| Molecular Formula | C5H10O[1][2] |
| Molecular Weight | 86.13 g/mol [1][2] |
| Boiling Point | 115-116 °C |
| Density | 0.837 g/mL at 25 °C |
| Refractive Index | n20/D 1.4240 |
| Optical Activity | [α]20/D −5.0°, neat |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different nuclei in the molecule. While standard NMR spectra for enantiomers are identical, NMR in a chiral environment can be used to distinguish between them.
¹H NMR Spectroscopic Data for 4-Penten-2-ol
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 5.807 | m | H-4 |
| 5.13 | d | H-5a |
| 5.12 | d | H-5b |
| 3.843 | m | H-2 |
| 2.217 | m | H-3a |
| 1.94 | m | H-3b |
| 1.202 | d | H-1 |
¹³C NMR Spectroscopic Data for 4-Penten-2-ol
| Chemical Shift (ppm) | Assignment |
| 135.2 | C-4 |
| 117.8 | C-5 |
| 67.2 | C-2 |
| 44.1 | C-3 |
| 23.4 | C-1 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Penten-2-ol shows characteristic absorption bands for the hydroxyl and alkene groups.[4]
IR Spectroscopic Data for 4-Penten-2-ol
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 (broad) | O-H stretch (alcohol) |
| ~3080 | =C-H stretch (alkene) |
| ~2970, 2925 | C-H stretch (alkane) |
| ~1645 | C=C stretch (alkene) |
| ~1450, 1375 | C-H bend (alkane) |
| ~1070 | C-O stretch (secondary alcohol) |
| ~995, 915 | =C-H bend (alkene) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of 4-Penten-2-ol provides information about its molecular weight and fragmentation pattern.
Mass Spectrometry Data for 4-Penten-2-ol
| m/z | Relative Intensity (%) | Assignment |
| 86 | Low | [M]⁺ (Molecular Ion) |
| 71 | Moderate | [M - CH₃]⁺ |
| 45 | 100 | [CH₃CHOH]⁺ (Base Peak) |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl Cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5 mL of CDCl₃). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used for analysis.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a longer relaxation delay (2-5 seconds), and a larger number of scans (e.g., 1024) are used with proton decoupling.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Chiral Analysis (Optional): To determine enantiomeric purity, a chiral solvating agent or a chiral derivatizing agent can be added to the NMR sample to induce separate signals for the (R) and (S) enantiomers.[5][6]
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[8]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is first recorded. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS) Protocol
-
Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC.
-
Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a non-polar or weakly polar column like DB-5). The oven temperature is programmed to ramp from a low temperature (e.g., 40 °C) to a higher temperature (e.g., 250 °C) to elute the compound.[9]
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for generating ions.[10][11]
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analyses described.
Caption: General workflows for NMR, IR, and GC-MS spectroscopic analysis.
References
- 1. obires.com [obires.com]
- 2. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. cenmed.com [cenmed.com]
- 4. 4-Penten-2-ol [webbook.nist.gov]
- 5. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.library.fordham.edu [research.library.fordham.edu]
- 7. ursinus.edu [ursinus.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The volatile compound BinBase mass spectral database - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on (R)-(-)-4-Penten-2-ol: Chemical Identification
For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive summary of the key chemical identifiers for the chiral molecule (R)-(-)-4-Penten-2-ol.
Chemical Identity and Structure
This compound is an unsaturated alcohol with a stereocenter at the second carbon position, designated by the (R) configuration. The negative sign (-) in its name refers to its levorotatory optical activity.
Tabulated Chemical Identifiers
The following table summarizes the essential chemical identifiers for this compound, facilitating accurate documentation and procurement.
| Identifier Type | Value |
| CAS Number | 64584-92-5[1][2][3] |
| IUPAC Name | (2R)-pent-4-en-2-ol[3] |
| Synonyms | (R)-(-)-PENTEN-2-OL, (2R)-4-Pentene-2-ol, (R)-(-)-2-Hydroxypent-4-ene[3] |
| Molecular Formula | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol [1][2] |
| Linear Formula | H₂C=CHCH₂CH(OH)CH₃[1] |
| SMILES | C--INVALID-LINK--CC=C[1] |
| InChI | 1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3/t5-/m1/s1[1] |
| InChIKey | ZHZCYWWNFQUZOR-RXMQYKEDSA-N[1] |
| MDL Number | MFCD03701536[1][3] |
| PubChem Substance ID | 24879716[1] |
It is crucial to distinguish this compound from its racemic mixture, 4-Penten-2-ol, which has a different CAS number (625-31-0).[4][5][6] The stereospecificity is a critical factor in many chemical and pharmaceutical applications.
Logical Relationship of Chemical Identifiers
The relationship between the different identifiers is hierarchical and descriptive. The IUPAC name provides the unambiguous chemical structure, from which the molecular formula, SMILES, and InChI strings are derived. The CAS number serves as a unique registry number for this specific substance.
Caption: Relationship between chemical identifiers.
References
- 1. (R)-(-)-4-戊烯-2-醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. (R)-(-)-PENTEN-2-OL | 64584-92-5 [chemicalbook.com]
- 4. 4-penten-2-ol, 625-31-0 [thegoodscentscompany.com]
- 5. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Penten-2-ol [webbook.nist.gov]
Enantioselective synthesis of (R)-(-)-4-Penten-2-ol
An In-depth Technical Guide to the Enantioselective Synthesis of (R)-(-)-4-Penten-2-ol
Introduction
This compound is a valuable chiral building block in organic synthesis, utilized in the construction of complex molecules such as pharmaceuticals, agrochemicals, and natural products. Its stereocenter and versatile functional groups—a secondary alcohol and a terminal alkene—make it a strategic precursor for introducing chirality and enabling further chemical transformations. The development of efficient and highly selective methods for its synthesis is, therefore, of significant interest to researchers and professionals in drug development and fine chemical manufacturing.
This technical guide provides a detailed overview of the principal methodologies for the enantioselective synthesis of this compound. It covers key chemical and biocatalytic approaches, including asymmetric hydrogenation, enzymatic reduction, and kinetic resolution. For each method, this document presents detailed experimental protocols, quantitative data for comparison, and workflow diagrams to illustrate the core processes.
The primary strategies for synthesizing enantiomerically pure this compound involve the asymmetric reduction of the prochiral ketone, 4-penten-2-one (B1216878), or the resolution of a racemic mixture of the alcohol.
Asymmetric Hydrogenation (Noyori-type)
The Noyori asymmetric hydrogenation is a powerful chemical method for the enantioselective reduction of ketones using molecular hydrogen.[1][2] This reaction typically employs a Ruthenium (Ru) catalyst coordinated with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to create a chiral environment that directs the hydrogenation to one face of the ketone.[1][2][3] For the synthesis of the (R)-alcohol, the (R)-BINAP ligand is commonly used. The reaction proceeds with high chemoselectivity, reducing the ketone in the presence of the alkene functional group.[2]
| Parameter | Value / Condition | Reference |
| Substrate | 4-Penten-2-one | General |
| Catalyst | RuCl₂[(R)-BINAP] | [1][2] |
| Catalyst Loading | ~0.1 mol% | [1][2] |
| Reductant | Hydrogen Gas (H₂) | [1] |
| Pressure | 4 - 100 atm (up to 1100 psi) | [1][4] |
| Solvent | Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH) | [1][5] |
| Temperature | 23 - 100 °C | [4] |
| Enantiomeric Excess (ee) | >95% (Typical) | [6] |
| Yield | High (Typical) | [6] |
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with RuCl₂[(R)-BINAP] (0.1 mol%).[1][2] Anhydrous, degassed ethanol is added, and the mixture is stirred to form the catalyst solution.
-
Reaction Setup: The substrate, 4-penten-2-one (1.0 eq), is added to the catalyst solution in a high-pressure reactor (Parr bomb).[1][2]
-
Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 100 atm).[1][4]
-
Reaction Execution: The mixture is stirred at a controlled temperature (e.g., 30 °C) for the required duration (e.g., 6 days, though reaction times may vary).[1] Reaction progress is monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the pressure is carefully released. The reaction mixture is concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography to yield this compound.[1]
Caption: Catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.
Enzymatic Reduction using Ketoreductases (KREDs)
Biocatalysis offers an environmentally friendly alternative to chemical methods.[7] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity.[8] While many KREDs follow Prelog's rule to produce (S)-alcohols, specific "anti-Prelog" enzymes are known to yield (R)-alcohols with excellent enantiomeric excess.[8] An important example is the NADP-dependent alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH), which is effective for reducing various ketones to their corresponding (R)-alcohols.[8] This process requires a cofactor, typically NADPH, which must be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose).[9][10]
| Parameter | Value / Condition | Reference |
| Substrate | 4-Penten-2-one | General |
| Biocatalyst | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus kefir) | [8] |
| Cofactor | NAD(P)H | [11] |
| Cofactor Regeneration | Glucose / Glucose Dehydrogenase (GDH) or Isopropanol / ADH | [9][10] |
| Solvent | Aqueous Buffer (e.g., M9 medium), often with a co-solvent | [7] |
| Temperature | 25 - 40 °C (Typical) | [7][12] |
| pH | ~7.0 | [9] |
| Enantiomeric Excess (ee) | >99% (Typical) | [9] |
| Yield | High (Typical) | [9] |
-
Biocatalyst Preparation: Whole cells expressing the desired ketoreductase (e.g., E. coli JM109) are grown to a specific optical density (e.g., OD₆₀₀ of 1.2-2.0).[7] The cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., M9 medium) containing the cofactor regeneration system components (e.g., glucose).[7]
-
Reaction Setup: The cell suspension is placed in a shaker flask at the optimal temperature (e.g., 30 °C).[7]
-
Substrate Addition: The substrate, 4-penten-2-one, is added to the reaction mixture. To avoid enzyme inhibition at high concentrations, the substrate may be dissolved in an immiscible organic co-solvent (e.g., isooctane).[7]
-
Biotransformation: The reaction is agitated at a constant temperature. Progress is monitored by taking samples over time and analyzing them by HPLC or GC.[7]
-
Work-up and Purification: Once the reaction is complete, the mixture is centrifuged to remove the cells. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The final product is purified by column chromatography.
Caption: Workflow for the enzymatic reduction of a ketone with cofactor regeneration.
Kinetic Resolution via Lipase-Catalyzed Acylation
Kinetic resolution is a method used to separate a racemic mixture of chiral compounds. For secondary alcohols, lipases are highly effective biocatalysts that selectively acylate one enantiomer at a much faster rate than the other.[8] According to Kazlauskas's rule, many lipases, such as Candida antarctica lipase (B570770) B (CALB), preferentially acylate the (R)-enantiomer.[8] In this process, racemic 4-penten-2-ol (B1585244) is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The (R)-alcohol is converted to (R)-4-penten-2-yl acetate (B1210297), leaving the unreacted (S)-4-penten-2-ol behind. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric purity for both the ester and the remaining alcohol.[8] The desired (R)-alcohol is then obtained by hydrolysis of the separated ester.[8]
| Parameter | Value / Condition | Reference |
| Substrate | (R,S)-4-Penten-2-ol | General |
| Biocatalyst | Lipase (e.g., Candida antarctica Lipase B - CALB) | [8] |
| Acyl Donor | Vinyl acetate, Isopropenyl acetate, or Acetic anhydride | General |
| Solvent | Organic solvent (e.g., Hexane, Toluene, THF) | General |
| Temperature | Room Temperature to 40 °C | General |
| Conversion | ~50% (for optimal ee of both components) | [8] |
| Enantiomeric Excess (ee) | High (>95%) for both ester and remaining alcohol | [8] |
| Yield | <50% (Theoretical maximum for the desired enantiomer) | [13] |
-
Reaction Setup: To a solution of racemic 4-penten-2-ol (1.0 eq) in an anhydrous organic solvent (e.g., hexane), add the acyl donor (e.g., vinyl acetate, 0.5 - 1.0 eq).
-
Enzyme Addition: Add the lipase (e.g., immobilized CALB) to the mixture.
-
Reaction Execution: Stir the suspension at a constant temperature (e.g., 30 °C). Monitor the reaction progress by GC or HPLC to determine the conversion percentage and the enantiomeric excess of the components.
-
Termination and Separation: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Purification: The filtrate, containing (R)-4-penten-2-yl acetate and unreacted (S)-4-penten-2-ol, is concentrated. The ester and alcohol are separated by column chromatography.[8]
-
Hydrolysis: The purified (R)-4-penten-2-yl acetate is subjected to hydrolysis (e.g., using K₂CO₃ in methanol or aqueous NaOH) to yield the final product, this compound.
Caption: Workflow for obtaining (R)-alcohol via enzymatic kinetic resolution.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 55563-79-6; 625-31-0; 64584-92-5 | Benchchem [benchchem.com]
- 9. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
(R)-(-)-4-Penten-2-ol: A Chiral Building Block in the Synthesis of Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-(-)-4-Penten-2-ol is a valuable and versatile chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a stereodefined secondary alcohol and a terminal olefin, allows for a wide array of chemical transformations, making it an ideal starting material for the enantioselective synthesis of complex natural products and pharmaceutical intermediates. This guide provides a comprehensive overview of its properties, synthesis, and application in the total synthesis of bioactive compounds, supported by detailed experimental protocols and quantitative data.
Physicochemical and Spectroscopic Properties of this compound
This compound is a colorless liquid with a well-defined stereocenter at the C-2 position.[1][2][3] Its physical and spectroscopic properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 64584-92-5 | [2] |
| Molecular Formula | C₅H₁₀O | [2][3] |
| Molecular Weight | 86.13 g/mol | [2][3] |
| Boiling Point | 115-116 °C (lit.) | [2] |
| Density | 0.837 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.4240 (lit.) | [2] |
| Optical Activity ([α]20/D) | -5.0° (neat) | [2] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | δ 1.19 (d, J = 6.0 Hz, 3H), 1.97 (br s, 1H), 2.14-2.26 (m, 2H), 3.83-3.84 (m, 1H), 5.10-5.14 (m, 2H), 5.76-5.87 (m, 1H) | [4] |
| ¹³C NMR (CDCl₃) | δ 22.7, 43.7, 66.8, 117.9, 134.8 | [4] |
| IR (CHCl₃) | νₘₐₓ 3409, 3078, 2931, 2975, 1562, 1457, 1432, 1243, 1071, 914 cm⁻¹ | [4] |
Synthesis of this compound
The enantioselective synthesis of this compound is commonly achieved through the asymmetric allylation of acetaldehyde (B116499). A well-established method utilizes (-)-B-allyldiisopinocampheylborane as a chiral allylating agent.
Experimental Protocol: Asymmetric Allylation of Acetaldehyde[4]
To a stirred solution of (-)-Ipc₂B(allyl)borane (150 mmol) in dry diethyl ether (200 mL) at -78 °C is added a solution of acetaldehyde (6 g, 136.4 mmol) in dry diethyl ether (20 mL). The reaction mixture is stirred at -78 °C for 1 hour. Subsequently, 3 M NaOH (111 mL, 330 mmol) and 30% H₂O₂ (45 mL) are added, and the mixture is stirred at 25 °C for an additional 2 hours. After completion of the reaction (monitored by TLC), the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄. After removal of the solvent, the residue is distilled (bp 115 °C) to afford this compound as a colorless liquid.
Yield: 77%
Application in the Total Synthesis of Dothideopyrones E and F
This compound serves as a crucial chiral starting material in the total synthesis of dothideopyrones E and F, a class of naturally occurring α-pyrones with potential neuroprotective properties.[1][5] The synthesis establishes the stereochemistry at the C8' position of the natural products.
Synthetic Workflow for Dothideopyrone E
The following diagram illustrates the synthetic route from this compound to a key intermediate in the synthesis of Dothideopyrone E.
Caption: Synthetic pathway to a key aldehyde intermediate for Dothideopyrone E.
Experimental Protocols for the Synthesis of Dothideopyrone E Intermediates[1]
Step 1: Protection of this compound (Intermediate A)
To a solution of this compound (1.00 g, 11.6 mmol) in N,N-dimethylformamide (DMF, 23 mL) at 0 °C are added imidazole (1.18 g, 17.4 mmol) and tert-butyldimethylsilyl chloride (TBSCl, 2.09 g, 13.9 mmol). The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the TBS-protected alcohol.
Step 2: Hydroboration-Oxidation (Intermediate B)
To a solution of the TBS-protected alcohol (Intermediate A) in tetrahydrofuran (B95107) (THF) is added 9-borabicyclo[3.3.1]nonane (9-BBN). The reaction mixture is stirred at room temperature. After completion, the reaction is quenched by the addition of aqueous NaOH and H₂O₂. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
Step 3: Suzuki-Miyaura Coupling (Intermediate C)
The hydroboration product (Intermediate B) is subjected to a Suzuki-Miyaura cross-coupling reaction with 1-bromo-5-chloropentane in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PCy₃), and a base (e.g., K₃PO₄·H₂O) in THF.
Step 4: Halogen Exchange to Aldehyde (Intermediate D)
The resulting alkyl chloride (Intermediate C) is dissolved in dimethyl sulfoxide (B87167) (DMSO). Sodium iodide (NaI) and sodium bicarbonate (NaHCO₃) are added, and the mixture is heated. This converts the chloride to the corresponding iodide, which is then oxidized to the aldehyde.[1]
Table 3: Summary of Yields for Key Intermediates in Dothideopyrone E Synthesis
| Intermediate | Description | Yield (%) |
| A | TBS-protected (R)-4-penten-2-ol | High |
| B | Hydroboration product | Not specified |
| C | Suzuki coupling product | Not specified |
| D | (R)-9-((tert-Butyldimethylsilyl)oxy)decanal | Not specified |
Note: The primary literature provides detailed procedures but does not always specify the yield for each individual step in this sequence.
Application in the Total Synthesis of Aigialomycin D
The enantiomer, (S)-(+)-4-penten-2-ol, has been utilized as a chiral building block in the total synthesis of Aigialomycin D, a 14-membered resorcylic acid lactone with interesting biological activities.[6] This synthesis highlights the utility of this chiral synthon in constructing complex macrocyclic structures.
Synthetic Logic for the Construction of a Key Fragment of Aigialomycin D
The synthesis involves the esterification of a chiral acid with (S)-(+)-4-penten-2-ol, followed by a ring-closing metathesis to form the macrocycle.
Caption: Key steps in the synthesis of the Aigialomycin D macrocycle.
Experimental Protocol for a Key Step in the Synthesis of Aigialomycin D[6]
Esterification of a Chiral Acid with (S)-(+)-4-Penten-2-ol:
A solution of the chiral carboxylic acid fragment in a suitable solvent (e.g., dichloromethane) is treated with (S)-(+)-4-penten-2-ol, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction is stirred at room temperature until completion. The resulting ester is then purified by column chromatography. This ester serves as a precursor for the subsequent ring-closing metathesis (RCM) reaction to form the 14-membered macrocycle of Aigialomycin D.
Conclusion
This compound and its enantiomer are demonstrably powerful chiral building blocks for the asymmetric synthesis of complex natural products. The examples of dothideopyrones E and F, and Aigialomycin D showcase how the stereocenter and the versatile functional groups of this starting material can be effectively utilized to construct intricate molecular architectures with high stereocontrol. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the further exploration and application of this important chiral synthon.
References
- 1. A Modular Strategy for the Synthesis of Dothideopyrones E and F, Secondary Metabolites from an Endolichenic Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-(-)-4-戊烯-2-醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(-)-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of Aigialomycin D by Barrett [organic-chemistry.org]
A Technical Guide to the Theoretical Properties of (R)-(-)-4-Penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the theoretical and physical properties of (R)-(-)-4-Penten-2-ol, a valuable chiral building block in organic synthesis. The information is compiled to serve as a comprehensive technical resource, incorporating key quantitative data, experimental protocols, and logical workflows pertinent to its application in research and development.
Core Properties and Data
This compound, with the CAS number 64584-92-5, is a chiral secondary alcohol featuring a terminal double bond.[1][2] This structure makes it a versatile synthon for introducing chirality and further functionalization in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][3]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below, providing a baseline for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O | [2][4] |
| Molecular Weight | 86.13 g/mol | [2][4] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 115-116 °C (at 760 mmHg) | |
| Density | 0.837 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4240 | |
| Specific Optical Rotation ([α]20/D) | -5.0° (neat) | |
| Flash Point | 25.5 °C (77.9 °F) - closed cup | |
| Water Solubility | 4.526 mg/L at 25 °C (Predicted) | [4] |
Computed and Theoretical Properties
Computational models provide valuable insights into the behavior of molecules. Below are key theoretical descriptors for this compound, primarily sourced from cheminformatics databases. While extensive Density Functional Theory (DFT) studies on this specific molecule are not widely published, DFT methods like B3LYP are commonly used to model transition states for reactions involving similar allylic alcohols.[1]
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-pent-4-en-2-ol | - |
| SMILES | C--INVALID-LINK--CC=C | |
| InChI Key | ZHZCYWWNFQUZOR-RXMQYKEDSA-N | |
| XLogP3-AA (Octanol/Water Partition Coefficient) | 1.1 | [5] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | [5] |
| Standard Enthalpy of Formation (ΔfH°gas) | -178.61 kJ/mol (Joback Method) | [6] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -60.20 kJ/mol (Joback Method) | [6] |
| Ionization Energy (IE) | 9.38 ± 0.05 eV | [6] |
Spectroscopic Data
Spectroscopic analysis is fundamental for structure elucidation and purity assessment. The characteristic spectral data for this compound are presented below.
| Spectrum Type | Wavenumber (cm⁻¹), Chemical Shift (δ, ppm), or m/z |
| Infrared (IR) | 3409 (O-H stretch), 3078 (C-H alkene), 2975, 2931 (C-H alkane), 1640 (C=C stretch), 1071 (C-O stretch), 914 (alkene bend) |
| ¹H NMR (CDCl₃) | δ 5.87-5.76 (m, 1H), 5.14-5.10 (m, 2H), 3.84-3.83 (m, 1H), 2.26-2.14 (m, 2H), 1.97 (br s, 1H, -OH), 1.19 (d, J=6.0 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ 134.8, 117.9, 66.8, 43.7, 22.7 |
| Mass Spectrometry (MS) | Major peaks at m/z 45, 43, 41, 71, 86. |
Experimental Protocols
Detailed and reproducible methodologies are critical for scientific advancement. This section outlines key experimental procedures for the synthesis and analysis of this compound.
Asymmetric Synthesis via Brown Allylation
This protocol details the synthesis of this compound from acetaldehyde (B116499) using (-)-Ipc₂B(allyl) as a chiral allylboration reagent.
Materials:
-
(-)-Ipc₂B(allyl)borane (1.0 M solution in pentane (B18724) or prepared in situ)
-
Acetaldehyde (freshly distilled)
-
Anhydrous Diethyl Ether (Et₂O)
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: A dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with a solution of (-)-Ipc₂B(allyl)borane (150 mmol) in anhydrous Et₂O (200 mL).
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Aldehyde Addition: A solution of acetaldehyde (6.0 g, 136.4 mmol) in anhydrous Et₂O (20 mL) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature at -78 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Oxidative Workup: The reaction is quenched by the sequential, careful addition of 3 M NaOH solution (111 mL) followed by the slow, dropwise addition of 30% H₂O₂ (45 mL) at a rate that keeps the internal temperature below 25 °C (an ice bath may be necessary).
-
Stirring: The resulting mixture is warmed to room temperature and stirred vigorously for 2 hours.
-
Extraction: The organic layer is separated. The aqueous layer is extracted three times with Et₂O. The organic layers are combined.
-
Washing and Drying: The combined organic phase is washed with brine, then dried over anhydrous Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by distillation (boiling point ~115 °C at atmospheric pressure) to yield this compound as a colorless liquid.
Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)
Determining the enantiomeric excess (e.e.) is crucial. Chiral GC is the standard method for this analysis.
Instrumentation and Column:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A column with a cyclodextrin-based stationary phase is required, for example, Rt-βDEXsm (30 m, 0.32 mm ID, 0.25 µm film thickness) or a similar β-cyclodextrin column.[7]
Typical GC Conditions:
-
Injector Temperature: 220 °C
-
Detector Temperature: 220 °C
-
Carrier Gas: Hydrogen or Helium, set to a constant flow or linear velocity (e.g., 80 cm/sec for H₂).[7]
-
Oven Temperature Program: Start at 40 °C, hold for 1 minute, then ramp at 2 °C/min to 200 °C.[7] (Note: This program is a starting point and must be optimized for the specific instrument and column).
-
Injection: 1 µL of a diluted sample (e.g., 1% in hexane), split injection (e.g., 50:1 split ratio).
Procedure:
-
Prepare a standard of the racemic 4-penten-2-ol (B1585244) to determine the retention times of both the (R) and (S) enantiomers.
-
Prepare the synthesized this compound sample for injection by diluting it in an appropriate solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject both the racemic standard and the synthesized sample onto the GC system under the optimized conditions.
-
Integrate the peak areas for both enantiomers in the resulting chromatograms.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100
Visualizations: Workflows and Relationships
Graphical representations of workflows and conceptual relationships are essential for clarity in complex scientific processes.
Synthesis Workflow
The following diagram illustrates the key steps in the asymmetric synthesis of this compound.
Role as a Chiral Building Block
This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in its two reactive centers—the stereocenter and the terminal alkene—which can be manipulated to build more complex chiral molecules.
Biological Context and Significance
Currently, there is limited direct evidence of this compound itself possessing significant biological activity or engaging specific signaling pathways. Its primary importance in drug development lies in its role as a chiral precursor. Chiral secondary alcohols are integral components of numerous active pharmaceutical ingredients (APIs).[8][9][10] The stereochemistry of these alcohol moieties is often critical for drug efficacy and receptor binding. Therefore, the availability of enantiomerically pure synthons like this compound is a key enabling factor in the synthesis of stereochemically defined drugs, reducing off-target effects and improving therapeutic indices.[3][11]
References
- 1. This compound | 55563-79-6; 625-31-0; 64584-92-5 | Benchchem [benchchem.com]
- 2. obires.com [obires.com]
- 3. pharmtech.com [pharmtech.com]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Penten-2-ol (CAS 625-31-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. gcms.cz [gcms.cz]
- 8. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Core Reactivity of Homoallylic Alcohols: A Technical Guide for Scientists
An in-depth exploration of the fundamental reaction pathways of homoallylic alcohols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthetic potential. This guide details key transformations including cyclizations, oxidations, and rearrangements, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations.
Homoallylic alcohols are versatile building blocks in organic synthesis, prized for their ability to undergo a variety of transformations that lead to structurally diverse and complex molecules. Their unique arrangement of a hydroxyl group and a carbon-carbon double bond, separated by a methylene (B1212753) bridge, dictates their characteristic reactivity, making them valuable precursors for the synthesis of heterocycles, functionalized carbonyl compounds, and rearranged carbon skeletons. This guide delves into the core reactivity of these substrates, offering a technical overview of their most important reactions.
Cyclization Reactions: Forging Heterocyclic Scaffolds
The intramolecular reaction between the hydroxyl group and the double bond is a hallmark of homoallylic alcohol reactivity, providing a powerful strategy for the synthesis of substituted tetrahydrofurans and tetrahydropyrans. These reactions are typically triggered by electrophilic activation of the alkene.
Prins-Type Cyclization
The Prins cyclization and its variants are acid-catalyzed reactions that condense a homoallylic alcohol with an aldehyde or ketone. This process generates an oxocarbenium ion intermediate, which is then trapped by the intramolecular hydroxyl group to form a tetrahydropyran (B127337) ring. The reaction can be catalyzed by both Brønsted and Lewis acids.[1][2][3][4]
Recent advances have demonstrated the utility of iodine as a mild Lewis acid catalyst for this transformation, allowing the reaction to proceed under metal-free conditions and without the need for an inert atmosphere.[1][2] The efficiency of the iodine-catalyzed Prins cyclization is dependent on the nature of the homoallylic alcohol. While substrates with endocyclic double bonds afford dihydropyrans in good yields, acyclic homoallylic alcohols typically yield 4-iodo-tetrahydropyrans.[1][2][5]
Table 1: Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols with Aldehydes [1][6]
| Homoallylic Alcohol Substrate | Aldehyde | Catalyst Loading (mol %) | Product | Yield (%) |
| 2-(3,4-dihydronaphthalen-1-yl)propan-1-ol | Various aliphatic & aromatic aldehydes | 5 | 1,4,5,6-tetrahydro-2H-benzo[f]isochromenes | 54-86 |
| Endocyclic (primary, secondary, or tertiary) | p-Anisaldehyde | 5 | Dihydropyrans | 52-91 |
| Acyclic | p-Anisaldehyde | 50 | 4-Iodo-tetrahydropyran | 29-41 |
To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.0 equiv) in dichloromethane (B109758) (CH2Cl2), iodine (I2) is added (5-50 mol %). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography. Anhydrous conditions and an inert atmosphere are not required.
Iodocyclization for Tetrahydrofuran Synthesis
Electrophilic cyclization using iodine provides a direct route to functionalized tetrahydrofurans. This transformation is a formal 5-endo-trig cyclization.[7][8] The use of a hypervalent iodine reagent, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), in the presence of a catalytic amount of molecular iodine, has been shown to be effective for the cyclofunctionalization of homoallylic alcohols bearing a terminal double bond.[7][8]
Table 2: Synthesis of Tetrahydrofurans via Iodocyclization [8]
| Homoallylic Alcohol Substrate | Reagents | Conditions | Product | Yield (%) |
| Terminal homoallylic alcohols | HTIB (2 equiv), I2 (20 mol %) | MeOH, rt | Substituted Tetrahydrofurans | - |
| (+)-1h | I2 (0.050 mmol), HTIB (0.750 mmol) | MeOH (1 mL), 26 h | (3-RS)-(4,5R,6S,9R)-6-Isopropyl-3-methoxy-9-methyl-1-oxa-spiro[7][9]-decane | 57 |
To a solution of the homoallylic alcohol (1.0 equiv) in methanol (B129727) (MeOH), molecular iodine (I2, 20 mol %) and [hydroxy(tosyloxy)iodo]benzene (HTIB, 2.0 equiv) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.
Diagram 1: Generalized Prins-Type Cyclization Pathway
Caption: A simplified workflow of the acid-catalyzed Prins-type cyclization.
Oxidation Reactions: Accessing Carbonyl Functionality
The oxidation of homoallylic alcohols can be directed towards either the alcohol moiety to form carbonyl compounds or the alkene to yield epoxides or other oxygenated products. The choice of oxidant is crucial in determining the reaction outcome.
Oxidation of the Alcohol Group
Standard oxidizing agents can be employed to convert the hydroxyl group of homoallylic alcohols into the corresponding aldehydes or ketones. Pyridinium chlorochromate (PCC) is a mild reagent that effectively oxidizes primary homoallylic alcohols to aldehydes without affecting the double bond.[10] Zinc chlorochromate nonahydrate (ZCC) is a stronger oxidizing agent and can lead to the formation of diones through oxidation of both the hydroxyl group and allylic C-H bonds.[10]
Table 3: Oxidation of Substituted Homoallylic Alcohols [10]
| Homoallylic Alcohol Substrate | Oxidant | Product(s) |
| Substituted homoallylic alcohol | Pyridinium chlorochromate (PCC) | Corresponding carbonyl compound |
| Substituted homoallylic alcohol | Zinc chlorochromate nonahydrate (ZCC) | Corresponding carbonyl compound and/or dione |
| Substituted homoallylic alcohol | t-Butyl hydroperoxide (t-BuOOH) | Allylic oxidation and epoxidation products |
Pyridinium chlorochromate (PCC, 1.5 mmol) is dissolved in dichloromethane (CH2Cl2, 2 mL), and sodium acetate (B1210297) (NaOAc, 0.03 mmol) is added. The substituted homoallylic alcohol (1 mmol) dissolved in CH2Cl2 (15 mL) is then added dropwise to the PCC solution. The reaction is monitored by TLC. After completion (typically 1-2 hours), the mixture is filtered, and the residue is washed with ether. The combined organic layers are dried over magnesium sulfate (B86663) (MgSO4), concentrated in vacuo, and the crude product is purified by column chromatography on silica (B1680970) gel.
Wacker-Type Oxidation
The Wacker-type oxidation provides a method for the selective oxidation of the terminal double bond of homoallylic alcohols to a methyl ketone.[11][12][13] This palladium-catalyzed reaction typically uses tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[11][12] The use of a bidentate ligand, such as quinoline-2-oxazoline (Quinox), can improve reaction times and yields of the desired β-hydroxy ketones.[11][12]
Table 4: Catalyst-Controlled Wacker-Type Oxidation [11]
| Substrate | Catalyst System | Product |
| Homoallylic alcohols | Pd(Quinox)Cl2, TBHP(aq) | β-hydroxy ketones |
| Bis- and tris-homoallylic alcohols | Pd(Quinox)Cl2, TBHP(aq) | Cyclic peroxyketals |
Diagram 2: Competing Pathways in Homoallylic Alcohol Oxidation
Caption: Different oxidation outcomes depending on the reagent used.
Asymmetric Epoxidation
While the Sharpless asymmetric epoxidation is highly effective for allylic alcohols, traditional methods have been less successful for homoallylic alcohols.[9][14][15] However, the development of vanadium catalysts in conjunction with chiral bishydroxamic acid ligands has enabled the asymmetric epoxidation of homoallylic alcohols with good yields and high enantioselectivities.[9]
Rearrangement Reactions: Skeletal Diversification
Under acidic conditions, homoallylic alcohols can undergo rearrangements to yield products with altered carbon skeletons.
Acid-Catalyzed 1,4-Hydride Shift
In the presence of a strong acid, certain sterically congested homoallylic alcohols can undergo a rearrangement involving a stereospecific protonation of the double bond followed by an intramolecular 1,4-hydride transfer from the secondary alcohol C-H to the resulting carbocation.[16][17][18] This process ultimately yields a saturated ketone.[16][17][18] Isotopic labeling studies have been instrumental in elucidating this two-step mechanism, where the intramolecular hydride transfer is the rate-determining step.[16][17][18]
Table 5: Kinetic Isotope Effects in Acid-Catalyzed Rearrangement [16][17][18]
| Parameter | Value |
| Kinetic Isotope Effect (KIE) for intramolecular hydride transfer | 2.34 ± 0.17 |
| Competitive isotope effect for protonation of the olefin | 1.2 |
Diagram 3: Logical Flow of Acid-Catalyzed Rearrangement
References
- 1. Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols [organic-chemistry.org]
- 10. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 15. Sharpless Epoxidation [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rearrangement of a Homoallylic Alcohol via an Acid-Catalyzed 1,4-Hydride Shift Yields a Saturated Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Determining the Absolute Configuration of Chiral Alcohols: A Technical Guide to Quantum Chemical Calculations
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of chiral alcohols is a cornerstone of modern chemistry, particularly in the fields of drug development, natural product synthesis, and materials science. The spatial arrangement of atoms at a stereocenter dictates a molecule's interaction with other chiral entities, profoundly influencing its biological activity, pharmacological properties, and material functions. This guide provides an in-depth overview of the use of quantum chemical (QC) calculations, in concert with experimental chiroptical spectroscopy, to reliably assign the absolute configuration of chiral alcohols.
The Synergy of Computation and Experiment
While traditional methods like X-ray crystallography provide definitive stereochemical assignment, they are contingent upon the formation of high-quality single crystals, which is not always feasible. A powerful alternative has emerged through the synergy of chiroptical spectroscopy—namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—and quantum chemical calculations.[1] This approach allows for the determination of absolute configuration for molecules in solution, including oils and non-crystalline solids.[1]
The core principle involves comparing an experimentally measured chiroptical spectrum with a spectrum calculated from first principles for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration of the sample. If the experimental spectrum is the mirror image of the calculated one, the sample possesses the opposite absolute configuration.
Theoretical Foundations of Chiroptical Properties
Quantum chemical calculations provide the theoretical framework to predict the chiroptical response of a molecule. The primary methods used are Optical Rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD).
-
Optical Rotation (OR): This is the measure of the rotation of the plane of linearly polarized light as it passes through a chiral sample.[2] QC methods calculate the frequency-dependent electric dipole-magnetic dipole polarizability tensor, which determines the specific rotation, typically at the sodium D-line (589 nm).[3]
-
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions.[4] Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting ECD spectra by calculating the rotational strengths of electronic excitations.[5]
-
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light.[6] This technique provides a rich fingerprint of a molecule's stereochemistry. DFT calculations are used to predict the VCD spectrum by computing the rotational strengths of fundamental vibrational transitions.[1]
The Computational Workflow: A Step-by-Step Approach
The reliable prediction of chiroptical spectra for a flexible molecule like a chiral alcohol requires a rigorous computational protocol. This workflow ensures that the conformational flexibility of the molecule is adequately sampled and that the final spectrum is a realistic representation of the molecule in solution.
Data Presentation: Computational Methodologies
The choice of computational method represents a trade-off between accuracy and computational cost. Hybrid DFT functionals are widely used and have been shown to provide reliable results for chiroptical properties.
| Parameter | Level of Theory | Typical Application | Accuracy | Relative Computational Cost |
| Geometry Optimization & Frequencies | B3LYP/6-31G(d) | Conformational analysis, IR/VCD spectra | Good for geometries and frequencies | Low-Medium |
| Optical Rotation (OR) | TD-DFT B3LYP/aug-cc-pVDZ | Specific rotation at 589 nm | Good (MAD ~20-30° for alkenes)[7] | Medium |
| Optical Rotation (OR) | TD-DFT CAM-B3LYP/aug-cc-pVDZ | Specific rotation, especially for systems with charge-transfer | Very Good[8] | Medium-High |
| VCD/ECD Spectra | (TD)-DFT B3LYP/aug-cc-pVDZ | Full chiroptical spectra simulation | Good for qualitative and semi-quantitative agreement | Medium |
| High-Accuracy Energy | Double Hybrid Functionals (e.g., DSD-PBEP86) | Refined conformer energies | Excellent | High |
Note: Computational cost scales non-linearly with the number of basis functions (N), roughly as N³ to N⁴ for hybrid DFT functionals.[9]
Experimental Protocols for Configuration Assignment
Several experimental techniques are available for determining the absolute configuration of chiral alcohols. The choice of method often depends on the nature of the sample, available instrumentation, and the desired level of certainty.[10]
References
- 1. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
An In-depth Technical Guide to the Discovery and Historical Synthesis of (R)-(-)-4-Penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-4-Penten-2-ol is a valuable chiral building block in organic synthesis, prized for its bifunctional nature containing both a stereocenter and a reactive terminal alkene. This guide provides a comprehensive overview of the historical synthesis of this versatile synthon. It details various synthetic strategies, including asymmetric synthesis via chiral boron reagents, enzymatic kinetic resolution, and asymmetric reduction of the corresponding ketone. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key methodologies, and visual diagrams of synthetic workflows to facilitate a deeper understanding of the chemical principles involved.
Introduction
The development of stereoselective synthesis has been a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its pharmacological activity. This compound serves as a prototypical example of a chiral synthon, offering a stereochemically defined secondary alcohol and a terminal olefin, which can be orthogonally functionalized to construct complex molecular architectures. Its utility as a precursor in the synthesis of various natural products and pharmaceutical intermediates underscores the importance of efficient and selective methods for its preparation. This guide explores the key historical and contemporary approaches to the synthesis of enantiomerically pure this compound.
Historical Perspective and Discovery
While a definitive "discovery" of this compound in nature or its initial isolation is not prominently documented in readily available literature, its significance emerged with the advancement of asymmetric synthesis. The ability to control the three-dimensional arrangement of atoms in a molecule was a significant challenge for chemists for many decades. The pioneering work of scientists like Louis Pasteur, Jacobus Henricus van 't Hoff, and Joseph Le Bel in the 19th century laid the theoretical foundation for stereochemistry. However, it was not until the mid-20th century that practical methods for enantioselective synthesis began to be developed, allowing for the targeted synthesis of specific stereoisomers like this compound. The development of chiral reagents and catalysts has since enabled the production of this and other chiral molecules with high enantiomeric purity, moving beyond the limitations of resolving racemic mixtures.
Synthetic Strategies
The synthesis of enantiomerically enriched this compound can be broadly categorized into three main approaches: asymmetric synthesis from a prochiral precursor, kinetic resolution of a racemic mixture, and asymmetric reduction of a ketone.
Asymmetric Allylation of Acetaldehyde (B116499)
A highly effective method for the de novo creation of the stereocenter in this compound is the asymmetric allylation of acetaldehyde. This approach utilizes a chiral allylborane reagent to control the facial selectivity of the addition to the prochiral aldehyde.
Table 1: Asymmetric Allylation of Acetaldehyde
| Reagent/Catalyst | Starting Material | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| (-)-Ipc₂B(allyl) | Acetaldehyde | Diethyl ether | -78 | 77 | Not explicitly stated, but high |
-
Preparation of the Reagent: A solution of (-)-Ipc₂B(allyl)borane (150 mmol) is prepared in dry diethyl ether (200 mL).
-
Reaction Setup: The allylborane solution is cooled to -78 °C under an inert atmosphere.
-
Addition of Aldehyde: A solution of acetaldehyde (6 g, 136.4 mmol) in dry diethyl ether (20 mL) is added to the stirred allylborane solution.
-
Reaction: The mixture is stirred at -78 °C for 1 hour.
-
Work-up: The reaction is quenched by the addition of 3 M NaOH (111 mL, 330 mmol) and 30% H₂O₂ (45 mL). The mixture is then allowed to warm to 25 °C and stirred for an additional 2 hours.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄. The solvent is removed in vacuo, and the residue is distilled (bp 115 °C) to afford this compound as a colorless liquid.[1]
Caption: Workflow for the asymmetric allylation of acetaldehyde.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful technique that separates a racemic mixture by the selective reaction of one enantiomer with an enzyme, leaving the other enantiomer unreacted. Lipases are commonly employed for this purpose, often through the acylation of the alcohol.
For the resolution of racemic 4-penten-2-ol (B1585244), Candida antarctica lipase (B570770) B (CALB), frequently immobilized as Novozym 435, is a highly effective biocatalyst.[2] It preferentially acylates the (R)-enantiomer, producing (R)-4-penten-2-yl acetate (B1210297) and leaving the unreacted (S)-4-penten-2-ol.[2] By halting the reaction at approximately 50% conversion, both the acylated (R)-enantiomer and the remaining (S)-alcohol can be isolated with high enantiomeric purity.[2] The desired this compound can then be obtained by the hydrolysis of the corresponding acetate.[2]
Table 2: Lipase-Catalyzed Kinetic Resolution
| Enzyme | Acyl Donor | Solvent | Outcome |
| Candida antarctica lipase B (CALB) | Vinyl acetate | Hexane | Preferential acylation of (R)-enantiomer |
-
Reaction Setup: Racemic 4-penten-2-ol is dissolved in a suitable organic solvent (e.g., hexane).
-
Enzyme and Acyl Donor Addition: Immobilized Candida antarctica lipase B (Novozym 435) and an acyl donor (e.g., vinyl acetate) are added to the solution.
-
Reaction Monitoring: The reaction is monitored (e.g., by GC or HPLC) until approximately 50% conversion is reached.
-
Separation: The enzyme is filtered off. The reaction mixture, now containing (R)-4-penten-2-yl acetate and unreacted (S)-4-penten-2-ol, is separated by column chromatography.
-
Hydrolysis: The isolated (R)-4-penten-2-yl acetate is hydrolyzed (e.g., using a base like NaOH or an acid catalyst) to yield the desired this compound.
Caption: General workflow for the lipase-catalyzed kinetic resolution.
Asymmetric Reduction of 4-Penten-2-one
Another important strategy for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 4-penten-2-one. This can be achieved through various methods, including catalytic asymmetric transfer hydrogenation.
Asymmetric transfer hydrogenation is a widely used method for the reduction of ketones. A notable example is the use of a ruthenium catalyst complexed with a chiral diamine ligand, such as (S,S)-Ts-DPEN, in the presence of a hydrogen donor like formic acid or isopropanol (B130326).
Table 3: Asymmetric Reduction of 4-Penten-2-one (Conceptual)
| Catalyst System | Hydrogen Donor | Key Feature |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Formic acid / Triethylamine (B128534) | High enantioselectivity for a range of ketones |
-
Catalyst Formation: The chiral ruthenium catalyst is prepared in situ or used as a pre-formed complex.
-
Reaction Setup: 4-Penten-2-one is dissolved in a suitable solvent, and the chiral catalyst is added.
-
Hydrogen Donor Addition: A hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol with a base, is added to the reaction mixture.
-
Reaction: The reaction is stirred at a specific temperature until completion, monitored by techniques like TLC or GC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography or distillation to yield this compound.
Caption: Workflow for the asymmetric reduction of 4-penten-2-one.
Biological Significance and Applications in Drug Development
While specific signaling pathways directly involving this compound are not extensively documented, the broader class of chiral alcohols plays a crucial role in drug design and development. The hydroxyl group can participate in hydrogen bonding, a key interaction in ligand-receptor binding.[3] The stereochemistry of the alcohol is often critical for this binding, as the precise spatial arrangement of the hydroxyl group determines its ability to interact with the target protein.
Unsaturated alcohols, like this compound, are prevalent in many biomolecules and serve as versatile intermediates in the synthesis of complex natural products and pharmaceuticals.[4][5] The alkene moiety can be further functionalized through a variety of reactions, allowing for the construction of diverse molecular scaffolds. The application of chiral synthons such as this compound is fundamental in creating stereochemically pure active pharmaceutical ingredients (APIs), which can lead to improved efficacy and reduced side effects compared to their racemic counterparts.
Conclusion
The synthesis of this compound has evolved significantly with the advent of modern asymmetric synthesis. Key methodologies such as asymmetric allylation, enzymatic kinetic resolution, and asymmetric ketone reduction provide efficient routes to this valuable chiral building block. Each method offers distinct advantages in terms of stereocontrol, scalability, and economic viability. The continued development of novel and more efficient synthetic strategies for chiral molecules like this compound will undoubtedly remain a critical area of research, fueling innovation in the pharmaceutical and fine chemical industries. This guide has provided a comprehensive overview of the historical and current state of the synthesis of this important chiral synthon, offering valuable insights for researchers and professionals in the field.
References
- 1. (R)-(-)-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 55563-79-6; 625-31-0; 64584-92-5 | Benchchem [benchchem.com]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stereochemical Assignment of (R)-(-)-4-Penten-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methods for the stereochemical assignment of (R)-(-)-4-Penten-2-ol, a valuable chiral building block in organic synthesis. The document details the key analytical techniques used to determine the absolute configuration and enantiomeric purity of this secondary alcohol. It includes a summary of physical and spectroscopic data, detailed experimental protocols for the synthesis of the (R)-enantiomer, and methodologies for stereochemical determination via Mosher's ester analysis and chiral gas chromatography. This guide is intended to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
4-Penten-2-ol (B1585244) is a chiral secondary alcohol that exists as two enantiomers: this compound and (S)-(+)-4-Penten-2-ol. The precise stereochemical assignment of these enantiomers is critical in many applications, particularly in the synthesis of complex chiral molecules such as pharmaceuticals and natural products, where the biological activity is often dependent on the stereochemistry of the molecule. This guide outlines the essential experimental procedures and data analysis required for the unambiguous determination of the absolute configuration of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties for both enantiomers of 4-penten-2-ol is provided in the table below for easy comparison.
| Property | This compound | (S)-(+)-4-Penten-2-ol |
| CAS Number | 64584-92-5 | 55563-79-6 |
| Molecular Formula | C₅H₁₀O | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol | 86.13 g/mol |
| Boiling Point | 115-116 °C (lit.)[1] | 115-116 °C (lit.) |
| Density | 0.837 g/mL at 25 °C (lit.)[1] | 0.837 g/mL at 25 °C (lit.) |
| Optical Rotation | [α]₂₀/D -5.0° (neat)[1] | [α]₂₀/D +5.0° (c=1% in chloroform) |
| Refractive Index | n₂₀/D 1.4240 (lit.)[1] | n₂₀/D 1.4240 (lit.) |
| ¹H NMR (CDCl₃) | δ 1.19 (d, 3H), 2.14-2.26 (m, 2H), 3.83-3.84 (m, 1H), 5.10-5.14 (m, 2H), 5.76-5.87 (m, 1H) | Not explicitly found, but expected to be identical to the (R)-enantiomer. |
| ¹³C NMR (CDCl₃) | δ 22.7, 43.7, 66.8, 117.9, 134.8 | Not explicitly found, but expected to be identical to the (R)-enantiomer. |
| IR (Neat) | ν 3400 (O-H), 3078, 2975, 2931, 1640 (C=C) cm⁻¹ | Not explicitly found, but expected to be identical to the (R)-enantiomer. |
Experimental Protocols
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through the asymmetric reduction of 4-penten-2-one (B1216878). A common method involves the use of a chiral reducing agent.
Protocol for Asymmetric Reduction:
-
Preparation of the Chiral Reducing Agent: A chiral auxiliary, such as (R)-2-methyl-CBS-oxazaborolidine, is used to direct the stereochemical outcome of the reduction.
-
Reduction Reaction:
-
To a solution of the chiral catalyst in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), a solution of borane-dimethyl sulfide (B99878) complex is added at a controlled temperature (e.g., 0 °C).
-
A solution of 4-penten-2-one in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is stirred at a specified temperature (e.g., room temperature) for a set period, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by dilute hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.
-
Stereochemical Assignment by Mosher's Ester Analysis
The absolute configuration of a chiral secondary alcohol like 4-penten-2-ol can be determined by converting it into diastereomeric esters using a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and analyzing the resulting ¹H NMR spectra.
Protocol for Mosher's Ester Analysis:
-
Esterification with (R)- and (S)-MTPA Chloride:
-
In two separate reaction vessels, a sample of the chiral 4-penten-2-ol is dissolved in an anhydrous aprotic solvent (e.g., pyridine (B92270) or dichloromethane) containing a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
To one vessel, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), and to the other, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
The reactions are stirred at room temperature until completion (monitored by TLC).
-
-
Work-up and Purification:
-
The reaction mixtures are diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting diastereomeric Mosher esters are purified by chromatography.
-
-
¹H NMR Analysis:
-
¹H NMR spectra are recorded for both the (R)-MTPA and (S)-MTPA esters.
-
The chemical shifts (δ) of the protons on either side of the newly formed ester linkage are carefully assigned.
-
The difference in chemical shifts (Δδ = δ_S - δ_R) is calculated for each corresponding proton.
-
The sign of the Δδ values is used to deduce the absolute configuration of the alcohol based on the established model of the conformation of Mosher esters.
-
Data Presentation for Mosher's Ester Analysis:
| Proton Assignment | δ_S (ppm) | δ_R (ppm) | Δδ (δ_S - δ_R) (ppm) |
| e.g., H-1 (CH₃) | Data | Data | Data |
| e.g., H-3 | Data | Data | Data |
| e.g., H-5 | Data | Data | Data |
Note: Specific ¹H NMR data for the Mosher esters of 4-penten-2-ol were not found in the searched literature. Researchers should populate this table with their own experimental data.
Enantiomeric Purity Determination by Chiral Gas Chromatography
Chiral gas chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds like 4-penten-2-ol, allowing for the determination of enantiomeric excess (ee).
Protocol for Chiral GC Analysis:
-
Column Selection: A chiral stationary phase is required. Common choices for the separation of chiral alcohols include cyclodextrin-based columns (e.g., β- or γ-cyclodextrin derivatives).
-
Sample Preparation: The sample of 4-penten-2-ol is dissolved in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.
-
GC Conditions:
-
Injector: Split/splitless injector, with an appropriate split ratio.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program is used to achieve baseline separation of the enantiomers. This typically involves an initial isothermal period followed by a temperature ramp.
-
Detector: Flame ionization detector (FID).
-
-
Data Analysis:
-
The retention times of the two enantiomers are determined.
-
The peak areas for each enantiomer are integrated.
-
The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
Data Presentation for Chiral GC Analysis:
| Enantiomer | Retention Time (min) | Peak Area |
| This compound | Data | Data |
| (S)-(+)-4-Penten-2-ol | Data | Data |
Note: A specific chromatogram with retention times for the enantiomers of 4-penten-2-ol was not found in the searched literature. Researchers should determine these values based on their experimental setup.
Visualizations
Workflow for Stereochemical Assignment
Caption: Workflow for the synthesis and stereochemical analysis of chiral 4-penten-2-ol.
Mosher's Ester Analysis Logic
Caption: Logical flow of Mosher's ester analysis for determining absolute configuration.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of Natural Products Using (R)-(-)-4-Penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of natural products utilizing the chiral building block, (R)-(-)-4-Penten-2-ol. This versatile starting material serves as a valuable precursor for the stereoselective synthesis of complex molecular architectures, finding significant application in the total synthesis of bioactive natural products.
Total Synthesis of Dothideopyrone E
Dothideopyrone E is a naturally occurring α-pyrone isolated from the endolichenic fungus Dothideomycetes sp. EL003334. The following protocols detail a modular strategy for its total synthesis, commencing with this compound to establish a key stereocenter in the molecule's side chain.
Synthetic Strategy Overview
The synthesis of Dothideopyrone E from this compound involves a multi-step sequence. The initial phase focuses on the elaboration of the chiral side chain, followed by the construction of the pyrone core. A key transformation is the use of this compound to introduce the desired stereochemistry at the C8' position of the final natural product.
Caption: Synthetic workflow for Dothideopyrone E.
Quantitative Data Summary
The following table summarizes the yields and diastereomeric ratios for the key steps in the synthesis of the side chain of Dothideopyrone E, starting from the protected form of this compound.
| Step | Product | Yield (%) | d.r. |
| Fu-Suzuki Cross-Coupling | Coupled Alkylborane and Alkyl Halide | 77 | N/A |
| Kornblum Oxidation | Aldehyde Intermediate | 69 | N/A |
| MacMillan α-oxyamination & Reduction | 1,2-Diol Intermediate | 75 | 56:1 |
Experimental Protocols
Protocol 1: Protection of this compound
-
Objective: To protect the secondary alcohol of this compound as a tert-butyldimethylsilyl (TBS) ether.
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add imidazole, followed by the portion-wise addition of TBSCl at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to afford the TBS-protected product.
-
Protocol 2: Fu-Suzuki Alkyl-Alkyl Cross-Coupling
-
Objective: To couple the hydroborated, protected this compound with an appropriate alkyl halide to extend the carbon chain.
-
Materials:
-
TBS-protected (R)-4-penten-2-ol
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
1-Bromo-5-chloropentane
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Potassium phosphate (B84403) (K3PO4)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Perform hydroboration of the TBS-protected alkene with 9-BBN in THF.
-
In a separate flask, combine the alkyl bromide, palladium catalyst, and potassium phosphate in a mixture of THF and DMF.
-
Add the freshly prepared organoborane solution to the reaction mixture.
-
Heat the reaction mixture until the starting materials are consumed (monitored by GC-MS or TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the coupled product.
-
Protocol 3: Kornblum Oxidation
-
Objective: To oxidize the terminal alkyl chloride of the coupled product to an aldehyde.
-
Materials:
-
Coupled product from Protocol 2
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate (NaHCO3)
-
Sodium iodide (NaI)
-
-
Procedure:
-
Dissolve the alkyl chloride in DMSO.
-
Add sodium bicarbonate and sodium iodide.
-
Heat the mixture to 115-120 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, add water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the resulting aldehyde by flash column chromatography.
-
Protocol 4: MacMillan α-oxyamination and Reduction
-
Objective: To introduce a hydroxyl group alpha to the aldehyde via an organocatalytic α-oxyamination, followed by reduction to a 1,2-diol.
-
Materials:
-
Aldehyde from Protocol 3
-
D-proline
-
Nitrosobenzene
-
Chloroform (CHCl3)
-
Sodium borohydride (B1222165) (NaBH4)
-
Zinc dust (Zn)
-
Acetic acid (AcOH)
-
-
Procedure:
-
Dissolve the aldehyde in chloroform.
-
Add D-proline and nitrosobenzene.
-
Stir the reaction at room temperature.
-
In a telescoped sequence, perform a reduction using sodium borohydride, followed by a second reduction with zinc in acetic acid.
-
Purify the final 1,2-diol product by column chromatography.
-
General Applications in Asymmetric Synthesis
This compound and its enantiomer are versatile chiral building blocks in organic synthesis. Their utility stems from the presence of a stereocenter adjacent to a terminal double bond, allowing for a variety of stereoselective transformations.
Caption: Applications of this compound.
Beyond the specific example of Dothideopyrone E, this chiral alcohol is a precursor for various other natural products and bioactive molecules. The terminal olefin can be functionalized through methods such as ozonolysis, epoxidation, or dihydroxylation, while the secondary alcohol can be used in esterification, etherification, or oxidation reactions. These transformations, guided by the inherent chirality of the starting material, enable the efficient and stereocontrolled synthesis of complex target molecules.
Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of 4-Penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the lipase-catalyzed kinetic resolution of racemic 4-penten-2-ol (B1585244). This method is a robust enzymatic process for obtaining enantiomerically enriched (R)- and (S)-4-penten-2-ol, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. The protocols are based on established methodologies for the kinetic resolution of secondary alcohols using commercially available lipases.
Introduction
The kinetic resolution of racemic secondary alcohols using lipases is a widely adopted method in both academic and industrial settings due to its high enantioselectivity, mild reaction conditions, and the commercial availability of a variety of robust enzymes.[1] Lipases, such as those from Candida antarctica and Pseudomonas species, catalyze the enantioselective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.[2][3] This process allows for the separation of the two enantiomers, typically achieving high enantiomeric excess (ee) for both the acylated product and the remaining alcohol.
This document focuses on the application of this methodology to 4-penten-2-ol, a homoallylic alcohol. The kinetic resolution is achieved through transesterification, where a lipase (B570770) selectively acylates one enantiomer using an acyl donor, most commonly vinyl acetate (B1210297).
Principle of the Method
The lipase-catalyzed kinetic resolution of (±)-4-penten-2-ol involves the irreversible acylation of one of the enantiomers, for example, the (R)-enantiomer, to form the corresponding ester. The (S)-enantiomer is left largely unreacted. The irreversibility of the reaction is often achieved by using vinyl acetate as the acyl donor, which, upon reaction, tautomerizes to acetaldehyde. This prevents the reverse reaction from occurring, thus driving the equilibrium towards product formation. The result is a mixture of the acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated by standard chromatographic techniques.
Data Presentation
The following tables summarize typical quantitative data obtained from lipase-catalyzed kinetic resolutions of secondary alcohols analogous to 4-penten-2-ol. These values can be used as a benchmark for the optimization of the resolution of 4-penten-2-ol.
Table 1: Performance of Various Lipases in the Kinetic Resolution of Secondary Alcohols
| Lipase Source | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (alcohol) (%) | ee (ester) (%) | E-value |
| Candida antarctica Lipase B (Novozym 435) | (±)-hept-1-en-3-ol | Vinyl Acetate | Hexane | RT | 4-8 | ~50 | >99 | >97 | >200 |
| Pseudomonas cepacia (Amano PS-C II) | Aryltrimethylsilyl chiral alcohol | Vinyl Acetate | Hexane | RT | 3 | 50 | >99 | >99 | >200[3] |
| Pseudomonas fluorescens (Amano AK) | Aryltrimethylsilyl chiral alcohol | Vinyl Acetate | Hexane | RT | 16 | 58 | 37 | >99 | >200[3] |
| Candida antarctica Lipase B (CAL-B) | rac-Indanyl acetate (Hydrolysis) | - | Phosphate Buffer | 30 | 24 | 50 | >99 | >99 | >200[4] |
| Amano Lipase PS | Ivabradine intermediate | Vinyl Acetate | Dioxane | RT | 1 | 41 | - | 90:10 (e.r.) | 17[5] |
Note: Data for analogous secondary alcohols are presented as representative values. Actual results for 4-penten-2-ol may vary and require optimization.
Experimental Protocols
This section provides a detailed protocol for the lipase-catalyzed kinetic resolution of 4-penten-2-ol.
Materials and Equipment
-
Racemic 4-penten-2-ol
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica lipase B, or Amano Lipase PS from Pseudomonas cepacia)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)
-
Molecular sieves (optional, for drying solvent)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath or heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Gas chromatograph (GC) with a chiral column for determining enantiomeric excess
Protocol 1: General Procedure for Lipase-Catalyzed Acylation of (±)-4-Penten-2-ol
-
To a clean, dry reaction vessel, add racemic 4-penten-2-ol (1.0 mmol).
-
Add anhydrous solvent (5 mL, e.g., hexane).
-
Add vinyl acetate (2.0 mmol, 2.0 equivalents).
-
Add the immobilized lipase (e.g., Novozym 435, 20-50 mg).
-
Seal the vessel and place it in a temperature-controlled environment (e.g., 30-40 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This can take anywhere from a few hours to 24 hours depending on the specific conditions.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of unreacted alcohol and the formed ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Analyze the enantiomeric excess of the purified alcohol and ester fractions using chiral GC.
Analytical Method: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the unreacted (S)-4-penten-2-ol and the produced (R)-4-penten-2-yl acetate can be determined by gas chromatography using a chiral column (e.g., a cyclodextrin-based column).
-
Sample Preparation: Dilute a small sample of the purified alcohol and ester in a suitable solvent (e.g., hexane).
-
GC Conditions (Example):
-
Column: Chiral GC column (e.g., Beta-DEX™ 225)
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Program: Isothermal at a temperature that provides good separation of the enantiomers (e.g., 60-100 °C).
-
Carrier Gas: Helium or Nitrogen.
-
-
Calculation:
-
ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
Conversion (c) can be calculated from the ee of the substrate (ee_s) and the product (ee_p): c = ee_s / (ee_s + ee_p)
-
The enantiomeric ratio (E) can be calculated using the following formula: E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]
-
Visualizations
Figure 1. Experimental workflow for the kinetic resolution.
Figure 2. Reaction mechanism visualization.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
Application Notes: (R)-(-)-4-Penten-2-ol in Diastereoselective Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-4-Penten-2-ol is a valuable chiral building block in asymmetric synthesis. While direct applications in diastereoselective additions are not extensively documented, its role as a precursor to a chiral auxiliary is a potent strategy for controlling stereochemistry. This document outlines the application of this compound as a chiral auxiliary in the diastereoselective conjugate addition of organocuprates to α,β-unsaturated esters. By temporarily attaching this chiral alcohol to a prochiral acrylate (B77674) system, it effectively directs the nucleophilic attack, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can be subsequently cleaved and recovered, yielding an enantiomerically enriched product. This methodology is a cornerstone in the synthesis of complex chiral molecules, including pharmaceutical intermediates.
Principle of Diastereoselection
The diastereoselectivity of the conjugate addition is governed by the steric hindrance imposed by the chiral auxiliary derived from this compound. The chiral alcohol is first converted into an acrylate ester. This chiral Michael acceptor adopts a preferred conformation in solution to minimize steric interactions. The bulky substituent on the stereocenter of the alcohol shields one face of the α,β-unsaturated system. Consequently, the incoming nucleophile, typically an organocuprate, preferentially attacks from the less hindered face. This facial bias results in the formation of one diastereomer in excess. The level of diastereoselectivity is influenced by the reaction conditions, the nature of the organocuprate, and the solvent used.
Representative Quantitative Data
The following table summarizes representative data for the diastereoselective conjugate addition of organocuprates to an α,β-unsaturated ester derived from a chiral secondary alcohol, analogous to this compound. The data illustrates the typical yields and high levels of diastereoselectivity that can be achieved using this methodology.
| Entry | R Group (in R₂CuLi) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl | THF | -78 | 92 | 95:5 |
| 2 | n-Butyl | Et₂O | -78 | 88 | 96:4 |
| 3 | Phenyl | THF | -78 | 85 | >98:2 |
| 4 | Vinyl | THF | -78 | 89 | 94:6 |
Note: This data is representative of conjugate additions to α,β-unsaturated esters derived from similar chiral secondary alcohols and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of (R)-4-Penten-2-yl Acrylate (Chiral Michael Acceptor)
This protocol describes the esterification of this compound to form the corresponding acrylate ester, which serves as the chiral auxiliary-equipped substrate for the conjugate addition.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 equiv.) and anhydrous DCM (0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equiv.) to the stirred solution.
-
Slowly add acryloyl chloride (1.1 equiv.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure (R)-4-Penten-2-yl acrylate.
Protocol 2: Diastereoselective Conjugate Addition of an Organocuprate
This protocol details the 1,4-addition of a lithium dialkylcuprate to the chiral acrylate ester synthesized in Protocol 1.
Materials:
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., Methyllithium, n-Butyllithium in an appropriate solvent) (2.0 equiv.)
-
(R)-4-Penten-2-yl acrylate (from Protocol 1) (1.0 equiv.)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add CuI (1.0 equiv.).
-
Add anhydrous THF or Et₂O (to a concentration of 0.2 M) and cool the suspension to -40 °C.
-
Slowly add the organolithium reagent (2.0 equiv.) dropwise to the stirred suspension. The formation of the lithium dialkylcuprate is often indicated by a color change. Stir for 30 minutes at this temperature.
-
In a separate flame-dried flask, dissolve (R)-4-Penten-2-yl acrylate (1.0 equiv.) in anhydrous THF or Et₂O (to a concentration of 0.5 M) and cool to -78 °C.
-
Slowly transfer the freshly prepared organocuprate solution to the acrylate solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1,4-addition product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy, GC, or HPLC analysis of the purified product.
Visualizations
Caption: Experimental workflow for the use of this compound as a chiral auxiliary.
Application Notes and Protocols for the Sharpless Asymmetric Epoxidation of (R)-(-)-4-Penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl or diisopropyl tartrate, with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[1][2][3] The predictability of the stereochemical outcome, based on the chirality of the tartrate ligand used, makes it an invaluable tool in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.[4]
When applied to a chiral secondary allylic alcohol such as (R)-(-)-4-Penten-2-ol, the Sharpless epoxidation exhibits diastereoselectivity. The inherent chirality of the substrate and the chirality of the catalyst can either work in concert ("matched" pair) to produce one diastereomer with high selectivity, or oppose each other ("mismatched" pair), resulting in lower selectivity or a preference for the other diastereomer. The choice of L-(+)- or D-(-)-tartrate is therefore critical in directing the epoxidation to the desired diastereomeric product. Generally, for secondary allylic alcohols, the Sharpless epoxidation favors the formation of the anti-epoxy alcohol.
This document provides a detailed experimental protocol for the Sharpless asymmetric epoxidation of this compound, outlining the procedures for both the "matched" and "mismatched" reactions.
Data Presentation
The following table summarizes the expected quantitative data for the Sharpless asymmetric epoxidation of this compound based on typical results for similar secondary allylic alcohols. The choice of tartrate dictates the "matched" versus "mismatched" nature of the reaction, which significantly influences the diastereomeric ratio of the products.
| Parameter | "Matched" Reaction (using D-(-)-DIPT) | "Mismatched" Reaction (using L-(+)-DIPT) |
| Substrate | This compound | This compound |
| Chiral Ligand | D-(-)-Diisopropyl tartrate (D-(-)-DIPT) | L-(+)-Diisopropyl tartrate (L-(+)-DIPT) |
| Titanium Source | Titanium(IV) isopropoxide (Ti(OiPr)₄) | Titanium(IV) isopropoxide (Ti(OiPr)₄) |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | tert-Butyl hydroperoxide (TBHP) |
| Temperature | -20 °C | -20 °C |
| Typical Yield | >90% | ~85-90% |
| Diastereomeric Ratio (anti : syn) | >95:5 | Variable, often lower selectivity |
| Major Product | (2R,3S,4R)-3,4-Epoxy-1-penten-2-ol | (2S,3R,4R)-3,4-Epoxy-1-penten-2-ol |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Sharpless asymmetric epoxidation of a chiral allylic alcohol is determined by the interplay between the substrate's existing stereocenter and the chirality of the titanium-tartrate complex.
Caption: Logical relationship between substrate chirality, catalyst chirality, and the resulting diastereoselectivity in the Sharpless epoxidation.
Experimental Protocols
This protocol describes the "matched" case using D-(-)-diisopropyl tartrate (DIPT). The "mismatched" case would follow the same procedure with the substitution of L-(+)-diisopropyl tartrate.
Materials and Reagents:
-
This compound
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane (B31447) or toluene)
-
Powdered 3Å or 4Å molecular sieves
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethyl ether
-
10% aqueous solution of tartaric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Sharpless asymmetric epoxidation of this compound.
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with powdered 3Å molecular sieves (approximately equal in weight to the allylic alcohol). Anhydrous dichloromethane (DCM) is added to create a slurry.
-
Addition of Substrate and Catalyst Precursors: To the stirred slurry under a nitrogen atmosphere, add this compound. Cool the mixture to -20 °C using a suitable cooling bath.
-
Catalyst Formation: Sequentially add titanium(IV) isopropoxide (Ti(OiPr)₄, ~5-10 mol%) and D-(-)-diisopropyl tartrate (D-(-)-DIPT, ~6-12 mol%) to the cooled solution. The molar ratio of Ti:DIPT is typically around 1:1.2. Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Epoxidation: Add a solution of tert-butyl hydroperoxide (TBHP, ~1.5-2.0 equivalents) in a non-polar solvent dropwise to the reaction mixture, maintaining the internal temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the dropwise addition of water or a 10% aqueous solution of tartaric acid while maintaining a low temperature.
-
Work-up: Allow the mixture to warm to room temperature and stir for at least one hour. Filter the mixture through a pad of celite to remove the titanium salts, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure epoxy alcohol.
Safety Precautions:
-
tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Low-temperature cooling baths should be handled with appropriate care to avoid cold burns.
References
Application Notes: A Proposed Chiral Pool Synthesis of Ophiocerin C from (R)-(-)-4-Penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction Ophiocerins are a class of tetrahydropyran-containing natural products isolated from freshwater aquatic fungi, exhibiting a range of biological activities that make them attractive targets for synthetic chemistry. Total synthesis of these molecules often relies on chiral pool starting materials to establish the required stereochemistry. While syntheses from precursors like L-malic acid and various sugars have been reported, the use of other readily available chiral building blocks remains an area of interest. This document outlines a proposed synthetic strategy for Ophiocerin C, leveraging the chirality of (R)-(-)-4-Penten-2-ol, a common and inexpensive chiral pool starting material. The proposed route proceeds through a key 4,5-epoxy alcohol intermediate, followed by a regioselective 6-endo-tet cyclization to form the core tetrahydropyran (B127337) ring.
Although no synthesis of Ophiocerins from this compound has been published to date, this application note provides detailed, plausible protocols for each proposed step, based on well-established and analogous transformations from the chemical literature. This serves as a guide for researchers interested in exploring new synthetic pathways to this family of natural products.
Proposed Retrosynthetic Analysis
The retrosynthetic strategy for Ophiocerin C (1) hinges on disconnecting the tetrahydropyran ring via an intramolecular acid-catalyzed epoxide opening. This reveals the key intermediate, epoxy alcohol 2 . This precursor can be obtained by the deprotection of the silyl-protected epoxy alcohol 3 . The epoxide in 3 is formed through stereoselective epoxidation of the protected homoallylic alcohol 4 , which itself is derived from the protection of the commercially available chiral starting material, this compound (5 ).
Caption: Retrosynthetic analysis of Ophiocerin C.
Proposed Synthetic Pathway and Experimental Protocols
The forward synthesis translates the retrosynthetic plan into a four-step sequence starting from this compound.
Caption: Proposed forward synthesis of Ophiocerin C.
Quantitative Data Summary
The following table summarizes the expected outcomes for each step of the proposed synthesis, with quantitative data derived from analogous transformations reported in the literature.
| Step | Transformation | Reagents & Conditions | Product | Expected Yield (%) | Reference for Analogy |
| 1 | Protection of secondary alcohol | TBSCl, Imidazole, DMF, 0 °C to rt | 4 | 95 - 99 | [1] |
| 2 | Diastereoselective Epoxidation | m-CPBA, NaHCO₃, DCM, 0 °C to rt | 3 | 85 - 95 | [2] |
| 3 | Silyl Ether Deprotection | TBAF (1M in THF), THF, 0 °C to rt | 2 | 90 - 98 | [1] |
| 4 | 6-endo-tet Cyclization | p-TsOH (cat.), DCM, rt | 1 | 75 - 85 | [3][4] |
Detailed Experimental Protocols
Step 1: Synthesis of (R)-tert-butyldimethyl((pent-4-en-2-yl)oxy)silane (4)
Objective: To protect the secondary alcohol of this compound as a tert-butyldimethylsilyl (TBS) ether, rendering it stable for the subsequent epoxidation step.
-
Materials:
-
This compound (5 ) (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
-
Protocol:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve this compound (5 ) in anhydrous DMF.
-
Add imidazole to the solution and stir at room temperature until all solid has dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Add TBSCl portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the protected alcohol 4 as a colorless oil.
-
Step 2: Synthesis of tert-butyldimethyl(((2R,3S)-3-methyloxiran-2-yl)methoxy)silane (3)
Objective: To perform a diastereoselective epoxidation of the terminal alkene. The existing stereocenter at C-2 is expected to direct the epoxidation to favor the desired (syn) diastereomer.
-
Materials:
-
Protected Alcohol (4 ) (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.5 equiv)
-
Sodium bicarbonate (NaHCO₃) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Protocol:
-
Dissolve the protected alcohol (4 ) in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Add solid NaHCO₃ to the solution to buffer the reaction.
-
Add m-CPBA portion-wise over 30 minutes.
-
Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to neutralize excess peroxide.
-
Separate the layers and wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting diastereomeric mixture of epoxides by flash column chromatography to isolate the desired diastereomer 3 .
-
Step 3: Synthesis of (2R,3S)-1-(oxiran-2-yl)propan-2-ol (2)
Objective: To selectively remove the TBS protecting group to unmask the secondary alcohol, yielding the key precursor for the cyclization reaction.
-
Materials:
-
Protected Epoxide (3 ) (1.0 equiv)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
-
Protocol:
-
Dissolve the protected epoxide (3 ) in anhydrous THF in a plastic flask under an argon atmosphere and cool to 0 °C.
-
Add the TBAF solution dropwise via syringe.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the epoxy alcohol 2 .
-
Step 4: Synthesis of Ophiocerin C (1)
Objective: To induce an acid-catalyzed intramolecular 6-endo-tet cyclization of the epoxy alcohol to construct the final tetrahydropyran ring of Ophiocerin C.
-
Materials:
-
Epoxy Alcohol (2 ) (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Protocol:
-
Dissolve the epoxy alcohol (2 ) in anhydrous DCM in a flame-dried flask under an argon atmosphere.
-
Add p-TsOH·H₂O in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 10 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (eluting with an ethyl acetate/hexane gradient) to afford pure Ophiocerin C (1 ).
-
Disclaimer: The synthetic route and protocols described herein are proposed based on established chemical principles and literature precedents for analogous reactions. This specific sequence for the synthesis of Ophiocerin C from this compound has not been experimentally validated as a whole. Researchers should perform their own optimization and characterization for each step. Standard laboratory safety procedures should be followed at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds [mdpi.com]
- 3. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of (R)-(-)-4-Penten-2-ol in Asymmetric Catalysis: A Chiral Building Block for Natural Product Synthesis
(R)-(-)-4-Penten-2-ol is a valuable chiral building block in asymmetric catalysis, primarily utilized as a versatile starting material for the enantioselective synthesis of complex molecules, including natural products. Its utility stems from the presence of a stereogenic center and a terminal double bond, which allow for a variety of stereocontrolled transformations. This application note will detail the use of this compound in the total synthesis of the marine natural product (+)-Epoxydictymene, providing specific protocols and quantitative data for key transformations.
Synthesis of this compound
The enantiomerically pure this compound can be synthesized through various methods, including asymmetric hydrogenation of 4-penten-2-one (B1216878) and lipase-catalyzed kinetic resolution of racemic 4-penten-2-ol. A common laboratory-scale synthesis involves the asymmetric allylation of acetaldehyde.
Table 1: Synthesis of this compound via Asymmetric Allylation
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Enantiomeric Excess (e.e.) |
| 1 | Acetaldehyde, Allylborane | (-)-Ipc₂B(allyl) | Diethyl ether | -78 °C | 1 h | 77% | >98% |
| 2 | Intermediate borane | 3 M NaOH, 30% H₂O₂ | Diethyl ether | 25 °C | 2 h | - | - |
Application in the Total Synthesis of (+)-Epoxydictymene
A notable application of this compound is in the total synthesis of the marine diterpene (+)-Epoxydictymene, as demonstrated by Paquette et al. In this synthesis, the chiral alcohol serves as the foundational stereocenter upon which the complex carbon skeleton of the natural product is constructed. The synthetic strategy involves a series of key transformations of this compound.
Overall Synthetic Workflow
Caption: Synthetic pathway from this compound to (+)-Epoxydictymene.
Key Experimental Protocols
1. Protection of the Hydroxyl Group
The secondary alcohol of this compound is first protected to prevent interference in subsequent reactions. A common protecting group for this purpose is the tert-butyldiphenylsilyl (TBDPS) group due to its stability under a range of reaction conditions.
Protocol: TBDPS Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the TBDPS-protected alcohol.
Quantitative Data:
| Substrate | Protecting Group | Reagents | Solvent | Yield |
| This compound | TBDPS | TBDPSCl, Imidazole | DMF | >95% |
2. Oxidative Cleavage of the Alkene
The terminal double bond of the protected alcohol is cleaved to yield a chiral aldehyde. Ozonolysis is a standard and efficient method for this transformation.
Protocol: Ozonolysis of TBDPS-protected (R)-4-Penten-2-ol
-
Dissolve the TBDPS-protected (R)-4-Penten-2-ol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
Add triphenylphosphine (B44618) (PPh₃, 1.5 eq) to the solution at -78 °C to reduce the intermediate ozonide.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography on silica gel.
Quantitative Data:
| Substrate | Reagents | Solvent | Temperature | Yield |
| TBDPS-protected (R)-4-Penten-2-ol | 1. O₃, 2. PPh₃ | CH₂Cl₂ | -78 °C | ~90% |
3. Chain Elongation via Wittig Reaction
The chiral aldehyde is then subjected to a Wittig reaction to extend the carbon chain, a crucial step in building the backbone of the target natural product.
Protocol: Wittig Reaction of the Chiral Aldehyde
-
To a suspension of a phosphonium (B103445) ylide, such as (carbethoxymethylene)triphenylphosphorane (B24862) (Ph₃P=CHCO₂Et, 1.2 eq), in anhydrous tetrahydrofuran (B95107) (THF), add a solution of the chiral aldehyde (1.0 eq) in THF at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction for the consumption of the aldehyde by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ester.
Quantitative Data:
| Aldehyde | Wittig Reagent | Solvent | Yield |
| Chiral aldehyde from ozonolysis | Ph₃P=CHCO₂Et | THF | >85% |
Signaling Pathway Visualization
While not a biological signaling pathway, the logical progression of the synthesis can be visualized.
Caption: Logical flow of the total synthesis of (+)-Epoxydictymene.
Conclusion
This compound serves as a critical and versatile chiral starting material in asymmetric synthesis. Its application in the total synthesis of (+)-Epoxydictymene highlights its utility in establishing key stereocenters early in a synthetic sequence. The protocols provided for protection, ozonolysis, and Wittig reaction are robust and widely applicable transformations for the manipulation of this chiral building block, making it an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules.
Application Note: Diastereoselective Grignard Reaction Protocol for a Derivative of (R)-(-)-4-Penten-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the pharmaceutical and fine chemical industries. When substrates containing stereocenters are used, the diastereoselectivity of the Grignard addition becomes a critical parameter. This application note provides a representative protocol for a diastereoselective Grignard reaction utilizing a chiral aldehyde derived from (R)-(-)-4-Penten-2-ol. In this example, the hydroxyl group of this compound is protected as a methoxymethyl (MOM) ether, and the terminal alkene is subsequently converted to an aldehyde. The addition of a Grignard reagent to this chiral α-alkoxy aldehyde proceeds with facial selectivity, governed by the stereocenter, leading to the formation of diastereomeric secondary alcohols. This protocol details the synthesis of the chiral aldehyde and its subsequent diastereoselective reaction with a Grignard reagent, providing a methodology that can be adapted for the synthesis of various chiral synthons.
Data Presentation
The following table summarizes the quantitative data for the representative two-step synthesis of the diastereomeric alcohol product starting from this compound.
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio |
| 1 | This compound | Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) | 0 to 25 | 4 | (R)-2-(methoxymethoxy)pent-4-ene | 92 | N/A |
| 2 | (R)-2-(methoxymethoxy)pent-4-ene | Ozone (O₃), then Dimethyl Sulfide (B99878) (DMS) | N/A | Dichloromethane (DCM), Methanol (B129727) | -78 | 2 | (R)-2-(methoxymethoxy)propanal | 85 | N/A |
| 3 | (R)-2-(methoxymethoxy)propanal | Phenylmagnesium bromide (PhMgBr) | N/A | Tetrahydrofuran (B95107) (THF) | -78 | 3 | (1R)-1-((R)-1-(methoxymethoxy)ethyl)-1-phenylmethanol and (1S)-1-((R)-1-(methoxymethoxy)ethyl)-1-phenylmethanol | 88 | 85:15 |
Experimental Protocols
Part 1: Synthesis of (R)-2-(methoxymethoxy)pent-4-ene
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with this compound (5.0 g, 58.0 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. N,N-Diisopropylethylamine (DIPEA, 15.2 mL, 87.0 mmol) is added dropwise. After stirring for 15 minutes, chloromethyl methyl ether (MOM-Cl, 5.3 mL, 69.6 mmol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, 10% ethyl acetate (B1210297) in hexanes) to afford (R)-2-(methoxymethoxy)pent-4-ene as a colorless oil.
Part 2: Synthesis of (R)-2-(methoxymethoxy)propanal
-
Ozonolysis Setup: A solution of (R)-2-(methoxymethoxy)pent-4-ene (4.0 g, 30.7 mmol) in a mixture of DCM and methanol (100 mL, 4:1 v/v) is placed in a 250 mL three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing a potassium iodide solution.
-
Ozone Treatment: The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material.
-
Reductive Work-up: The ozone flow is stopped, and the solution is purged with nitrogen gas for 15 minutes to remove excess ozone. Dimethyl sulfide (DMS, 4.5 mL, 61.4 mmol) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield (R)-2-(methoxymethoxy)propanal as a volatile colorless oil.
Part 3: Diastereoselective Grignard Addition
-
Reaction Setup: A flame-dried 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, is charged with a solution of (R)-2-(methoxymethoxy)propanal (1.0 g, 8.46 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Grignard Reagent Addition: The solution is cooled to -78 °C. A solution of phenylmagnesium bromide (1.0 M in THF, 10.2 mL, 10.2 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 3 hours. The reaction progress is monitored by TLC.
-
Quenching and Work-up: The reaction is quenched at -78 °C by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (15 mL). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification and Characterization: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (silica gel, 15% ethyl acetate in hexanes) to afford the diastereomeric alcohol products. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Visualizations
Logical Relationship of Synthetic Steps
Caption: Synthetic pathway from this compound to diastereomeric alcohols.
Experimental Workflow for Grignard Addition
Caption: Workflow for the diastereoselective Grignard addition step.
Application Notes and Protocols: Synthesis of Chiral Lactones from (R)-(-)-4-Penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chiral lactones, valuable intermediates in pharmaceutical and natural product synthesis, using (R)-(-)-4-penten-2-ol as a versatile starting material. Three key synthetic strategies are outlined: Ozonolysis, Sharpless Asymmetric Epoxidation, and Ring-Closing Metathesis.
Ozonolysis Route to Chiral γ-Lactones
Ozonolysis offers a direct method for the oxidative cleavage of the alkene in this compound to form a key intermediate that can be cyclized to a chiral γ-lactone. This approach is particularly useful for accessing functionalized lactones.[1][2]
Logical Workflow: Ozonolysis Route
Caption: Ozonolysis workflow for chiral γ-lactone synthesis.
Experimental Protocol: Ozonolysis
Step 1: Protection of this compound
-
To a solution of this compound (1.0 eq) in dry dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add imidazole (B134444) (1.5 eq).
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with DCM.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected alcohol.
Step 2: Ozonolysis and Oxidation
-
Dissolve the protected (R)-4-penten-2-ol (1.0 eq) in dry DCM (0.1 M) and cool to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (B99878) (Me2S, 3.0 eq) and allow the mixture to warm to room temperature overnight.[3]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting crude aldehyde in acetone (B3395972) (0.2 M) and cool to 0 °C.
-
Add Jones reagent dropwise until an orange color persists.
-
Stir for 1 hour, then quench with isopropanol.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous Na2SO4, and concentrate.
Step 3: Deprotection and Lactonization
-
Dissolve the crude carboxylic acid in tetrahydrofuran (B95107) (THF, 0.5 M).
-
Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF, 1.2 eq).
-
Stir at room temperature for 2 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate.
-
Dissolve the crude hydroxy acid in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid and heat under reflux with a Dean-Stark trap for 4 hours.
-
Cool the reaction, wash with saturated NaHCO3 solution, dry, and concentrate.
-
Purify by flash column chromatography to obtain the chiral γ-lactone.
Data Summary
| Starting Material | Product | Yield (%) | Enantiomeric Excess (%) |
| Protected (R)-4-Penten-2-ol | Chiral γ-Lactone | 65-75 (over 3 steps) | >98 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrate purity.
Sharpless Asymmetric Epoxidation Route
The Sharpless asymmetric epoxidation provides a powerful method for the enantioselective epoxidation of the allylic alcohol, this compound.[4][5][6] The resulting chiral epoxide is a versatile intermediate that can be converted to various lactones.
Reaction Pathway: Sharpless Epoxidation
Caption: Sharpless epoxidation route to chiral lactones.
Experimental Protocol: Sharpless Asymmetric Epoxidation
Step 1: Asymmetric Epoxidation
-
To a stirred suspension of powdered 4 Å molecular sieves in dry DCM (0.5 M) at -20 °C, add titanium(IV) isopropoxide (Ti(OiPr)4, 0.1 eq).[4]
-
Add (+)-diethyl tartrate ((+)-DET, 0.12 eq).[6]
-
Stir for 30 minutes, then add this compound (1.0 eq).
-
Add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 2.0 eq) dropwise.
-
Maintain the reaction at -20 °C for 24-48 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaF, followed by stirring for 1 hour at room temperature.
-
Filter the mixture through celite and extract the filtrate with DCM.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify by flash column chromatography to yield the chiral epoxy alcohol.
Step 2: Oxidation and Lactonization
-
To a solution of the epoxy alcohol (1.0 eq) in a mixture of DCM and saturated aqueous NaHCO3, add KBr (0.1 eq) and TEMPO (0.01 eq).
-
Cool to 0 °C and add sodium hypochlorite (B82951) solution (bleach, 1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir vigorously for 2 hours.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous Na2S2O3, brine, and dry over Na2SO4.
-
Concentrate the solution carefully. The resulting epoxy carboxylic acid may cyclize spontaneously or upon gentle heating in a suitable solvent like toluene.
-
Purify the resulting chiral hydroxy lactone by flash column chromatography.
Data Summary
| Starting Material | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| This compound | Chiral Epoxy Alcohol | 80-90 | >95:5 | >98 |
| Chiral Epoxy Alcohol | Chiral Hydroxy Lactone | 70-85 | - | >98 |
Note: The diastereoselectivity is controlled by the chiral substrate and the Sharpless catalyst. The use of (+)-DET with this compound results in a matched case, leading to high diastereoselectivity.[7]
Ring-Closing Metathesis (RCM) Route
Ring-closing metathesis is a powerful tool for the formation of cyclic compounds, including lactones.[8][9] To utilize this strategy with this compound, the substrate must first be derivatized to a diene ester.
Synthetic Workflow: Ring-Closing Metathesis
Caption: RCM strategy for chiral lactone synthesis.
Experimental Protocol: Ring-Closing Metathesis
Step 1: Synthesis of the Diene Ester
-
To a solution of this compound (1.0 eq), acrylic acid (1.2 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in dry DCM (0.5 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Filter off the dicyclohexylurea precipitate and wash with cold DCM.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the diene ester.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene ester (1.0 eq) in dry, degassed toluene (0.01 M).
-
Add Grubbs' second-generation catalyst (0.01-0.05 eq).
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the unsaturated chiral lactone.
Step 3: Hydrogenation (Optional)
-
Dissolve the unsaturated lactone (1.0 eq) in ethanol (B145695) or ethyl acetate.
-
Add 10% palladium on carbon (Pd/C, 0.1 eq by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through celite and concentrate the filtrate to yield the saturated chiral lactone.
Data Summary
| Starting Material | Product | Yield (%) | E/Z Selectivity (for RCM) |
| Diene Ester | Unsaturated Chiral Lactone | 75-95 | Typically E-selective |
| Unsaturated Chiral Lactone | Saturated Chiral Lactone | >95 | - |
Note: The efficiency and selectivity of the RCM reaction can be influenced by the choice of catalyst and reaction conditions.[10]
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes: (R)-(-)-4-Penten-2-ol as a Versatile Chiral Precursor for Pharmaceutical Intermediates
(R)-(-)-4-Penten-2-ol , a readily available chiral building block, holds significant potential as a precursor for the synthesis of valuable pharmaceutical intermediates. Its inherent stereochemistry and versatile functional groups—a secondary alcohol and a terminal alkene—allow for a variety of chemical transformations to construct complex chiral molecules. This document outlines the application of this compound in the synthesis of a key intermediate for HMG-CoA reductase inhibitors, commonly known as statins, which are widely prescribed for the management of hypercholesterolemia.
Introduction
Chirality is a critical aspect of modern pharmaceuticals, with single-enantiomer drugs often exhibiting improved efficacy and reduced side effects compared to their racemic counterparts. The use of chiral starting materials, such as this compound, from the "chiral pool" is a highly effective strategy in asymmetric synthesis. This approach leverages the stereochemical information embedded in the starting material to control the stereochemistry of the final product.
Statins, a class of drugs that lower cholesterol levels, feature a characteristic chiral β-hydroxy acid side chain. The stereoselective synthesis of this side chain is a key challenge in the manufacturing of these blockbuster drugs. This application note details a synthetic pathway that utilizes this compound as a precursor to a chiral β-hydroxy acid intermediate suitable for the synthesis of the atorvastatin (B1662188) side chain.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 64584-92-5 |
| Molecular Formula | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 115-116 °C |
| Density | 0.837 g/mL at 25 °C |
| Optical Rotation | [α]²⁰/D -5.0°, neat |
Table 2: Representative Yields for the Synthesis of Statin Side-Chain Precursor
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | (R)-3-Hydroxy-5-hexenoic acid | This compound | Jones Reagent (CrO₃, H₂SO₄) | 85-95 |
| 2 | (R)-tert-butyl 3-hydroxy-5-hexenoate | (R)-3-Hydroxy-5-hexenoic acid | Isobutylene (B52900), H₂SO₄ (cat.) | 80-90 |
| 3 | tert-butyl ((4R,6R)-6-(2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | (R)-tert-butyl 3-hydroxy-5-hexenoate | O₃, then Me₂S | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of (R)-3-Hydroxy-5-hexenoic acid from this compound
This protocol describes the oxidation of the secondary alcohol this compound to the corresponding carboxylic acid, (R)-3-Hydroxy-5-hexenoic acid, with retention of stereochemistry using Jones reagent.
Materials:
-
This compound (1.0 eq)
-
Acetone (B3395972) (10 vol)
-
Jones Reagent (2.0 M in H₂SO₄, 1.2 eq)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the aqueous layer and extract it twice with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃.
-
Acidify the aqueous bicarbonate washings to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer three times with diethyl ether.
-
Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (R)-3-Hydroxy-5-hexenoic acid as a crude oil, which can be used in the next step without further purification.
Protocol 2: Conversion of (R)-3-Hydroxy-5-hexenoic acid to a Statin Side-Chain Precursor
This protocol outlines the conversion of (R)-3-Hydroxy-5-hexenoic acid to a protected diol intermediate, a key precursor for the atorvastatin side chain.
Materials:
-
(R)-3-Hydroxy-5-hexenoic acid (1.0 eq)
-
Dichloromethane (DCM, 10 vol)
-
Isobutylene
-
Sulfuric acid (catalytic amount)
-
Ozone (O₃)
-
Dimethyl sulfide (B99878) (Me₂S)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification: Dissolve (R)-3-Hydroxy-5-hexenoic acid in DCM and cool to -78 °C. Bubble isobutylene gas through the solution in the presence of a catalytic amount of sulfuric acid until the starting material is consumed (monitored by TLC). Quench the reaction with saturated NaHCO₃ and extract the product with DCM. Dry the organic layer over Na₂SO₄ and concentrate to give crude (R)-tert-butyl 3-hydroxy-5-hexenoate.
-
Ozonolysis: Dissolve the crude ester in DCM and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen to remove excess ozone.
-
Reductive Workup: Add dimethyl sulfide to the reaction mixture at -78 °C and allow it to warm to room temperature overnight. Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude aldehyde.
-
Acetonide Protection: Dissolve the crude aldehyde in 2,2-dimethoxypropane and add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature for 2 hours. Quench the reaction with triethylamine (B128534) and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford tert-butyl ((4R,6R)-6-(2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
Mandatory Visualization
Caption: HMG-CoA Reductase Pathway and Statin Inhibition.
Caption: Synthesis of Statin Precursor from this compound.
Application Notes and Protocols for the Diastereoselective Cyclopropanation of (R)-(-)-4-Penten-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the diastereoselective cyclopropanation of (R)-(-)-4-penten-2-ol and its derivatives, a key transformation in the synthesis of chiral cyclopropyl-containing molecules relevant to the pharmaceutical and agrochemical industries. The protocols outlined below are based on established methodologies, primarily the Simmons-Smith reaction and its modifications, which leverage the directing effect of the hydroxyl group to achieve high levels of stereocontrol.
Introduction
The cyclopropane (B1198618) moiety is a valuable structural motif in organic synthesis, imparting unique conformational constraints and metabolic stability to molecules. The stereoselective synthesis of chiral cyclopropanes is therefore of significant interest. The diastereoselective cyclopropanation of chiral allylic and homoallylic alcohols, such as derivatives of this compound, offers a reliable strategy to access enantiomerically enriched cyclopropylmethanols. The inherent chirality of the starting material, coupled with the directing effect of the hydroxyl group, guides the cyclopropanating agent to a specific face of the double bond, resulting in high diastereoselectivity.
The most common method for this transformation is the Simmons-Smith reaction, which typically employs a zinc carbenoid generated from diiodomethane (B129776) and a zinc source.[1][2] Modifications to this reaction, such as the use of diethylzinc (B1219324) (Furukawa's modification), have been shown to enhance reactivity and selectivity.[3][4]
Reaction Mechanism and Stereochemical Rationale
The high diastereoselectivity observed in the cyclopropanation of this compound and its derivatives is attributed to the formation of a transient zinc alkoxide intermediate. The zinc atom coordinates to the hydroxyl group, and this complex then directs the delivery of the methylene (B1212753) group to the proximate face of the alkene. This chelation control favors the formation of the syn diastereomer.
The stereochemical outcome can be predicted using a model that considers the minimization of A(1,3) strain in the transition state. For this compound, the delivery of the methylene group is directed to the face of the double bond that is syn to the hydroxyl group, leading to the formation of the corresponding (1R,2R)-2-((R)-1-hydroxyethyl)cyclopropane as the major product.
Caption: Proposed reaction pathway for the diastereoselective cyclopropanation.
Data Presentation
The following table summarizes the results for the diastereoselective cyclopropanation of a close analog, (E)-3-penten-2-ol, under various Simmons-Smith conditions. These results provide a strong indication of the expected selectivity for derivatives of 4-penten-2-ol. The use of diethylzinc and diiodomethane in dichloromethane (B109758) generally affords the highest diastereoselectivity in favor of the syn product.[5][6]
| Entry | Substrate | Reagent/Conditions | Solvent | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | (E)-3-Penten-2-ol | Zn-Cu, CH₂I₂ | Ether | 56:44 | [5] |
| 2 | (E)-3-Penten-2-ol | Et₂Zn, CH₂I₂ (1:1) | CH₂Cl₂ | 86:14 | [5] |
| 3 | (E)-3-Penten-2-ol | Et₂Zn, CH₂I₂ (1:1) | Ether | 67:33 | [5] |
| 4 | (E)-3-Penten-2-ol | Zn(CH₂I)₂ | CH₂Cl₂ | 67:33 | [5] |
Experimental Protocols
Protocol 1: Diastereoselective Cyclopropanation of this compound using Furukawa's Reagent
This protocol is a general procedure adapted from the Furukawa modification of the Simmons-Smith reaction, which has been shown to be effective for the cyclopropanation of allylic alcohols with high diastereoselectivity.[3][4]
Materials:
-
This compound
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under a stream of nitrogen or argon.
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 equiv) dissolved in anhydrous dichloromethane (concentration typically 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 equiv, 1.0 M solution in hexanes) dropwise to the stirred solution of the alcohol. Effervescence (ethane evolution) will be observed. Stir the resulting solution for 30 minutes at 0 °C to ensure complete formation of the zinc alkoxide.
-
To the same flask, add diiodomethane (2.2 equiv) dropwise via the dropping funnel over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: a mixture of hexanes and ethyl acetate) to afford the desired cyclopropylmethanol.
Protocol 2: Asymmetric Simmons-Smith Cyclopropanation using a Chiral Ligand
For achieving high enantioselectivity in the cyclopropanation of prochiral allylic alcohols, or for enhancing the diastereoselectivity in the case of chiral substrates, a chiral ligand can be employed. The following is a general procedure based on the use of a chiral aziridine-phosphine ligand.[7]
Materials:
-
This compound
-
Chiral aziridine-phosphine ligand (e.g., (2R,3S)-1-benzyl-2-(diphenylphosphino)-3-methylaziridine)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
2 M aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral ligand (0.05-0.10 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
To this solution, add the this compound (1.0 equiv), followed by the dropwise addition of diethylzinc (2.0 equiv, 1.0 M in hexanes) and then diiodomethane (1.2 equiv).
-
Stir the resulting mixture at room temperature for 4 hours.
-
Quench the reaction by the addition of a 2 M aqueous solution of NaOH.
-
Separate the phases and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the cyclopropanated product.
Logical Workflow for Diastereoselective Cyclopropanation
The following diagram illustrates the general workflow for carrying out a diastereoselective cyclopropanation of a chiral allylic alcohol.
Caption: General experimental workflow for diastereoselective cyclopropanation.
Signaling Pathway Analogy: The Role of the Hydroxyl Group
The directing effect of the hydroxyl group in this reaction can be conceptualized as a signaling pathway, where the hydroxyl group acts as a receptor that binds the "signal" (the zinc reagent), leading to a specific downstream "cellular response" (diastereoselective methylene delivery).
Caption: Analogy of hydroxyl-directed cyclopropanation to a signaling pathway.
These protocols and notes should serve as a comprehensive guide for researchers interested in performing diastereoselective cyclopropanation reactions on this compound and related substrates. As with any chemical reaction, appropriate safety precautions should be taken, particularly when handling pyrophoric reagents like diethylzinc.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving enantiomeric excess in (R)-(-)-4-Penten-2-ol synthesis
Welcome to the technical support center for the synthesis of (R)-(-)-4-Penten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) and overall yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with high enantiomeric excess?
A1: The main strategies for the enantioselective synthesis of this compound include:
-
Asymmetric Reduction of 4-Penten-2-one (B1216878): This is a widely used method that employs chiral catalysts to stereoselectively reduce the prochiral ketone, 4-penten-2-one.[1] Popular catalytic systems include Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts and Noyori-type asymmetric hydrogenation or transfer hydrogenation with ruthenium-based chiral catalysts.[1][2][3]
-
Enzymatic Kinetic Resolution of Racemic 4-Penten-2-ol (B1585244): This method utilizes lipases to selectively acylate one enantiomer of a racemic mixture of 4-penten-2-ol, leaving the other enantiomer enriched.[1] For secondary alcohols, lipases often preferentially acylate the (R)-enantiomer.[1]
-
Asymmetric Allylation of Acetaldehyde (B116499): This approach involves the addition of an allyl group to acetaldehyde using a chiral boron-based reagent, such as (+)-diisopinocampheylallylborane, to directly form the chiral alcohol.[4]
Q2: How can I determine the enantiomeric excess of my this compound sample?
A2: The most common and reliable methods for determining the enantiomeric excess of chiral alcohols are:
-
Chiral Gas Chromatography (GC): This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification based on peak area.
-
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method employs a chiral column to resolve the enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or by derivatizing the alcohol with a chiral reagent (e.g., Mosher's acid), it is possible to distinguish the signals of the two enantiomers in the NMR spectrum and determine their ratio.
Q3: My enantiomeric excess is low. What are the general factors I should investigate?
A3: Low enantiomeric excess can result from several factors. Key areas to investigate include:
-
Catalyst/Enzyme Integrity and Activity: Ensure the catalyst or enzyme is pure, properly stored, and active. For air- and moisture-sensitive catalysts, use of inert atmosphere techniques is critical.
-
Reaction Temperature: Temperature has a significant impact on enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess.[5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the enantioselectivity.
-
Catalyst/Enzyme Loading: The amount of catalyst or enzyme can affect the reaction rate and selectivity. Both too low and too high loadings can potentially lead to a decrease in ee.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to racemization of the product.
Q4: Can I improve the enantiomeric excess of my product after the reaction is complete?
A4: While it is best to optimize the reaction for high enantioselectivity, it is possible to enhance the enantiomeric excess of an enriched sample through methods such as:
-
Preparative Chiral Chromatography: This is a scaled-up version of the analytical technique used to separate and collect the desired enantiomer.
-
Recrystallization with a Chiral Resolving Agent: This involves forming diastereomeric salts with a chiral acid or base, which can then be separated by crystallization.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess in Asymmetric Reduction of 4-Penten-2-one
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst or Ligand | The choice of the chiral catalyst and its ligand is crucial. If using a Ru-based catalyst, screen different chiral ligands (e.g., (R)-BINAP, (R,R)-TsDPEN). For CBS reduction, consider modifying the substituent on the oxazaborolidine catalyst. |
| Incorrect Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity. If the reaction is performed at room temperature, try running it at 0 °C, -20 °C, or even -78 °C. Note that this may decrease the reaction rate. |
| Inappropriate Solvent | Conduct a solvent screen. For many asymmetric hydrogenations, non-polar, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are preferred over polar, coordinating solvents like THF. |
| Presence of Water or Oxygen | Ensure strictly anhydrous and anaerobic conditions, especially when using air- and moisture-sensitive catalysts like Ru-BINAP. Use freshly distilled, anhydrous solvents and handle all reagents under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal Hydrogen Pressure (for hydrogenation) | Vary the hydrogen gas pressure. While higher pressure can increase the reaction rate, it may not always lead to higher ee. |
| Non-optimal Catalyst Loading | Systematically vary the catalyst loading. A loading that is too low may result in a slow reaction, while a loading that is too high can sometimes lead to the formation of less selective catalytic species. |
Problem 2: Low Enantiomeric Excess in Enzymatic Kinetic Resolution of Racemic 4-Penten-2-ol
| Potential Cause | Troubleshooting Steps |
| Incorrect Lipase | Screen a variety of commercially available lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL-C), Pseudomonas fluorescens (PSF)). Lipase selectivity is highly substrate-dependent. |
| Suboptimal Acyl Donor | The choice of acylating agent can influence the reaction rate and enantioselectivity. Vinyl acetate (B1210297) is a common and effective acyl donor. |
| Inappropriate Solvent | The solvent can significantly affect enzyme activity and selectivity. Test a range of organic solvents with varying polarities, such as hexane, toluene, and tert-butyl methyl ether (TBME). |
| Reaction Not Stopped at ~50% Conversion | In a kinetic resolution, the maximum enantiomeric excess for both the unreacted starting material and the product is achieved at approximately 50% conversion. Monitor the reaction progress carefully and quench it at the optimal point. |
| Suboptimal Temperature | While many lipase-catalyzed reactions are run at room temperature, optimizing the temperature can improve enantioselectivity. Try running the reaction at different temperatures (e.g., 30 °C, 40 °C). |
| Presence of Water | For transesterification reactions in organic solvents, the presence of excessive water can lead to hydrolysis of the ester product, affecting the overall efficiency. Ensure the use of dry solvents and consider adding molecular sieves. |
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield and enantiomeric excess in syntheses analogous to that of this compound.
Table 1: Effect of Chiral Ligand on Enantiomeric Excess in Asymmetric Hydrogenation
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | (R)-BINAP | 96 | 97-98 |
| 2 | (R)-Tol-BINAP | 95 | >99 |
| 3 | (R)-Xyl-BINAP | 98 | >99 |
| Data is illustrative and based on the asymmetric hydrogenation of a β-keto ester.[3] |
Table 2: Effect of Lipase on Enantiomeric Excess in Kinetic Resolution
| Entry | Lipase | Conversion (%) | Product ee (%) | E-value * |
| 1 | Candida antarctica Lipase B (CAL-B) | 48 | 96 | >200 |
| 2 | Pseudomonas cepacia Lipase (PSL-C) | 50 | 92 | 53 |
| 3 | Pseudomonas fluorescens Lipase (PSF) | 45 | 85 | 30 |
| E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity. A higher E-value indicates greater selectivity. Data is illustrative and based on the kinetic resolution of aromatic Morita-Baylis-Hillman derivatives.[6] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 4-Penten-2-one via CBS Reduction
This protocol is a general procedure for the Corey-Bakshi-Shibata (CBS) reduction of a ketone.
Materials:
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)
-
4-Penten-2-one
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (e.g., 0.6 eq) to the flask while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, prepare a solution of 4-penten-2-one (1.0 eq) in anhydrous THF.
-
Add the 4-penten-2-one solution dropwise to the catalyst mixture over a period of 30 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.
-
Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
-
Determine the yield and enantiomeric excess (chiral GC or HPLC).
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 4-Penten-2-ol
This protocol describes a general procedure for the enzymatic kinetic resolution of a secondary alcohol.
Materials:
-
Racemic 4-penten-2-ol
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Vinyl acetate
-
Anhydrous tert-butyl methyl ether (TBME)
-
Celite
Procedure:
-
To a dry flask, add racemic 4-penten-2-ol (1.0 eq), anhydrous TBME, and vinyl acetate (e.g., 1.5 eq).
-
Add the immobilized CAL-B (e.g., 20 mg per mmol of alcohol).
-
Stir the suspension at a constant temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme through a pad of Celite.
-
Wash the enzyme with fresh TBME.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of (S)-(-)-4-Penten-2-ol and (R)-4-penten-2-yl acetate.
-
Separate the unreacted alcohol from the ester product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of both the recovered (S)-alcohol and the (R)-acetate (after hydrolysis) by chiral GC or HPLC.
Visualizations
Caption: General workflow for the asymmetric reduction of 4-penten-2-one.
Caption: General workflow for the enzymatic kinetic resolution of racemic 4-penten-2-ol.
Caption: Logical troubleshooting workflow for improving enantiomeric excess.
References
- 1. This compound | 55563-79-6; 625-31-0; 64584-92-5 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. (R)-(-)-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. repository.tudelft.nl [repository.tudelft.nl]
Technical Support Center: Purification of (R)-(-)-4-Penten-2-ol
Welcome to the technical support center for the purification of (R)-(-)-4-Penten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurity is typically the opposite enantiomer, (S)-(+)-4-Penten-2-ol, especially in products of kinetic resolution or asymmetric synthesis where enantioselectivity is not 100%. Other potential impurities can include residual starting materials from the synthesis, such as 4-penten-2-one, and byproducts like the corresponding acetate (B1210297) if enzymatic resolution with an acyl donor is used. Solvents used during synthesis and workup may also be present.
Q2: My final product shows a lower optical rotation than expected, even after purification. What could be the issue?
A2: A lower than expected optical rotation usually indicates incomplete separation of the enantiomers, meaning your product has a lower enantiomeric excess (e.e.) than desired. It is also possible that residual achiral impurities are affecting the measurement, although this is less likely to have a significant impact unless they are present in large quantities. We recommend verifying the enantiomeric excess using a reliable analytical technique such as chiral gas chromatography (GC) or chiral supercritical fluid chromatography (SFC).
Q3: I am having difficulty removing the (S)-(+)-4-Penten-2-ol enantiomer. Which purification technique is most effective?
A3: For enantiomeric separation of a volatile alcohol like 4-penten-2-ol, preparative chiral gas chromatography (GC) or preparative chiral supercritical fluid chromatography (SFC) are the most effective methods.[1][2] These techniques utilize chiral stationary phases to differentiate between the enantiomers, allowing for their separation. Fractional distillation is generally not effective for separating enantiomers as they have identical boiling points.
Q4: Can I use fractional distillation to purify this compound?
A4: Fractional distillation is effective for separating this compound from impurities with significantly different boiling points, such as high-boiling solvents or non-volatile starting materials. However, it will not separate the (R) and (S) enantiomers. Due to its relatively low boiling point (115-116 °C at atmospheric pressure), vacuum distillation is recommended to prevent potential thermal degradation.[3]
Q5: What is the best way to determine the enantiomeric excess (e.e.) of my purified product?
A5: Chiral gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is a highly effective method for determining the e.e. of volatile chiral alcohols like 4-penten-2-ol. Chiral Supercritical Fluid Chromatography (SFC) is another excellent, often faster, alternative.[1][2] These methods provide baseline separation of the enantiomers, allowing for accurate quantification of each.
Troubleshooting Guides
Fractional Vacuum Distillation
| Issue | Possible Cause | Troubleshooting Action |
| Bumping or uneven boiling | Insufficient agitation or lack of boiling chips. | Add a fresh magnetic stir bar or new boiling chips to the distillation flask. Ensure smooth and consistent stirring. |
| Poor separation (broad boiling range) | Distillation rate is too fast. Inefficient fractionating column. | Reduce the heating rate to allow for proper equilibration on the column packing. Ensure the fractionating column is adequately packed and insulated. |
| Product decomposition | Excessive heating temperature. | Use a vacuum source to lower the boiling point of the compound. A water aspirator or a vacuum pump can be used.[4] |
| No distillate collecting | Leak in the system. Thermometer bulb misplaced. | Check all joints for a proper seal. Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser.[5] |
Chiral Gas Chromatography (GC) / Supercritical Fluid Chromatography (SFC)
| Issue | Possible Cause | Troubleshooting Action |
| Poor or no separation of enantiomers | Incorrect chiral stationary phase (CSP). Inappropriate mobile phase (SFC) or temperature program (GC). | Screen different types of chiral columns (e.g., cyclodextrin-based for GC, polysaccharide-based for SFC). Optimize the mobile phase composition (co-solvent and additives in SFC) or the temperature gradient in GC.[1][6][7] |
| Peak tailing | Active sites on the column or in the injector. Polarity mismatch between the analyte and the stationary phase. | Use a deactivated injector liner. Trim the front end of the GC column. Consider derivatization of the alcohol to a less polar ester to improve peak shape.[8] |
| Low resolution | Column overloading. Flow rate is not optimal. | Reduce the injection volume or sample concentration. Optimize the carrier gas flow rate (GC) or mobile phase flow rate (SFC) to improve efficiency. |
| Ghost peaks | Carryover from previous injections. Septum bleed. | Implement a thorough wash cycle between injections. Use a high-quality, low-bleed septum in the GC injector. |
Experimental Protocols
Fractional Vacuum Distillation
This protocol is designed for the removal of non-volatile impurities or solvents with significantly different boiling points from this compound.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a vacuum adapter.
-
Use a magnetic stirrer and a heating mantle with a stirrer control.
-
Connect a vacuum source (e.g., water aspirator or vacuum pump) to the vacuum adapter. A manometer is recommended to monitor the pressure.
2. Procedure:
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Seal all joints properly with vacuum grease.
-
Start the cooling water flow through the condenser.
-
Gradually apply vacuum to the system. The target pressure should be around 20 mmHg.
-
Begin stirring and gently heat the flask.
-
The boiling point of this compound at 20 mmHg is approximately 40-45 °C.
-
Collect the fraction that distills at a constant temperature.
-
Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
Expected Outcome: This procedure should yield this compound with significantly reduced levels of non-volatile impurities. The enantiomeric excess will not be improved by this method.
Preparative Chiral Supercritical Fluid Chromatography (SFC)
This protocol is designed for the separation of (R)- and (S)-enantiomers of 4-Penten-2-ol.
1. System and Column:
-
Preparative SFC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one coated with a cellulose (B213188) or amylose (B160209) derivative, is a good starting point.[9]
2. Method Parameters:
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent, typically an alcohol like methanol (B129727) or ethanol. A common starting point is an isocratic elution with 10-20% alcohol.[1]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 50-100 g/min for preparative scale.
-
Back Pressure: Maintain a constant back pressure, for example, 150 bar.
-
Temperature: Column temperature can be controlled, often around 35-40 °C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.
3. Procedure:
-
Dissolve the crude this compound in the co-solvent.
-
Perform stacked injections to maximize throughput.
-
Collect the fractions corresponding to the (R)- and (S)-enantiomers separately.
-
Evaporate the solvent from the collected fractions under reduced pressure.
Expected Outcome: This method should provide baseline separation of the enantiomers, yielding this compound with high enantiomeric purity.
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Initial Purity (GC, Area %) | Initial e.e. (%) | Final Purity (GC, Area %) | Final e.e. (%) |
| Fractional Vacuum Distillation | 90 | 95 | >99 | 95 |
| Preparative Chiral SFC | 90 | 95 | >99 | >99.5 |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. selvita.com [selvita.com]
- 3. (R)-(-)-4-戊烯-2-醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fagg.be [fagg.be]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-(-)-4-Penten-2-ol
Welcome to the technical support center for the synthesis of (R)-(-)-4-Penten-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this chiral alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield of this compound using the Brown allylation method with (-)-Ipc₂B(allyl)borane and acetaldehyde (B116499). What are the possible causes?
A low yield in the Brown allylation can be attributed to several factors:
-
Suboptimal Solvent Choice: The use of tetrahydrofuran (B95107) (THF) as a solvent can lead to the solubilization of magnesium salts, which can interfere with the reaction and significantly reduce the yield. Diethyl ether (Et₂O) is the recommended solvent to ensure the precipitation of these salts.[1]
-
Incomplete Reaction: The stoichiometry of the reagents is crucial. An insufficient amount of the allylborane reagent will result in unreacted acetaldehyde.[2] It is recommended to use a slight excess of the allylborane reagent.
-
Moisture in the Reaction: Organoboranes are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Improper Work-up: The oxidative work-up with hydrogen peroxide and a base (e.g., NaOH) is critical for cleaving the boronate ester and liberating the alcohol. Ensure the work-up is carried out to completion.
Q2: The enantioselectivity of my this compound is poor when using the Brown allylation method. How can I improve it?
Poor enantioselectivity is a common issue and can often be resolved by carefully controlling the reaction conditions:
-
Reaction Temperature: Low temperatures are critical for achieving high enantioselectivity in Brown allylation. The reaction should be carried out at -78 °C.[3][4]
-
Solvent Effects: As mentioned for yield, the choice of solvent is critical. Diethyl ether is preferred over THF as it allows for the precipitation of magnesium salts which, if present in solution, can lead to a dramatic drop in enantioselectivity.[1]
-
Purity of Reagents: Ensure the chiral reagent, (-)-Ipc₂B(allyl)borane, is of high purity. The quality of the starting (-)-α-pinene used to prepare the reagent directly impacts the enantioselectivity.
Q3: I am attempting to synthesize this compound via asymmetric hydrogenation of 4-penten-2-one (B1216878) and I am observing multiple products. What are the likely side reactions?
The asymmetric hydrogenation of an α,β-unsaturated ketone like 4-penten-2-one can lead to several products depending on the catalyst and reaction conditions. The primary competition is between 1,2-reduction and 1,4-reduction.
-
1,4-Conjugate Addition: The most common side reaction is the 1,4-reduction (conjugate addition) of the double bond, which leads to the formation of the saturated ketone, 2-pentanone .[5][6]
-
Over-reduction: Subsequent reduction of the saturated ketone (2-pentanone) can produce the saturated alcohol, 2-pentanol .
-
Isomerization: Depending on the catalyst and conditions, isomerization of the double bond is also a possibility, though less common for this specific substrate.
The choice of catalyst and hydrogen donor is critical to favor the desired 1,2-reduction of the carbonyl group while leaving the double bond intact.[5][7]
Data Presentation
Table 1: Summary of Reported Yields for the Synthesis of this compound
| Synthesis Method | Reagents | Reported Yield | Reference |
| Asymmetric Allylation | (-)-Ipc₂B(allyl)borane, Acetaldehyde | 77% | [4] |
Table 2: Troubleshooting Guide for Low Enantiomeric Excess (ee) in Brown Allylation
| Potential Cause | Recommended Action | Expected Outcome |
| Reaction temperature too high | Maintain reaction temperature at -78 °C | Improved enantioselectivity |
| Incorrect solvent (THF) | Use diethyl ether (Et₂O) | Precipitation of Mg salts, leading to higher ee |
| Impure chiral reagent | Use freshly prepared or high-purity (-)-Ipc₂B(allyl)borane | Increased enantioselectivity |
Experimental Protocols
Key Experiment: Asymmetric Allylation of Acetaldehyde
This protocol is based on the procedure described for the synthesis of this compound.[4]
-
Preparation of the Allylborane Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, a solution of (-)-B-methoxydiisopinocampheylborane in dry diethyl ether is cooled to 0 °C. To this solution, allylmagnesium bromide in diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour. The precipitated magnesium salts are removed by filtration under an inert atmosphere.
-
Allylation Reaction: The resulting clear solution of (-)-Ipc₂B(allyl)borane is cooled to -78 °C (acetone/dry ice bath). A solution of freshly distilled acetaldehyde in dry diethyl ether is then added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of 3M aqueous sodium hydroxide, followed by the careful, portion-wise addition of 30% hydrogen peroxide at 0 °C. The mixture is then warmed to room temperature and stirred for several hours until the oxidation is complete.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to afford this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the Brown allylation synthesis.
Caption: Potential side reactions in different synthetic routes to this compound.
References
- 1. reddit.com [reddit.com]
- 2. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tminehan.com [tminehan.com]
- 4. (R)-(-)-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects [agris.fao.org]
Optimizing reaction conditions for (R)-(-)-4-Penten-2-ol in asymmetric synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the asymmetric synthesis of (R)-(-)-4-Penten-2-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee%)
Question: My reaction is producing this compound with a low enantiomeric excess. What are the most likely causes and how can I improve it?
Answer: Low enantioselectivity is a frequent challenge in asymmetric synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst and Ligand Integrity:
-
Purity: Ensure the chiral ligand and metal precursor are of high purity, as impurities can interfere with the formation of the active chiral catalyst.[1]
-
Air and Moisture Sensitivity: Many organometallic catalysts and ligands are sensitive to air and moisture.[1][2] It is crucial to use anhydrous, degassed solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role in enantioselectivity. Generally, lower temperatures lead to a higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[1][3] If your current protocol is at room temperature or above, consider lowering the temperature incrementally (e.g., to 0 °C, -20 °C, or even -78 °C).[1]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state and, consequently, the enantioselectivity.[1][4] A screening of different solvents is often beneficial.[4] Non-polar, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are often preferred for these types of reactions.[1]
-
Catalyst Loading: Inadequate catalyst loading can lead to a competing non-catalyzed or background reaction, which is not enantioselective.[1] Consider incrementally increasing the catalyst loading.[1]
-
-
Ligand Modification:
-
The choice of the chiral ligand is paramount. If a standard ligand is being used, exploring derivatives with different steric or electronic properties can fine-tune the chiral pocket of the catalyst.[1]
-
Issue 2: Low Yield and Incomplete Conversion
Question: My reaction shows high enantioselectivity, but the yield of this compound is unacceptably low, with a significant amount of unreacted starting material. How can I improve the conversion?
Answer: Low conversion can be attributed to catalyst deactivation, insufficient reaction time, or suboptimal reaction conditions.[1]
-
Catalyst Deactivation: As mentioned previously, ensure strict anhydrous and anaerobic conditions to prevent catalyst deactivation.[1]
-
Reaction Time and Temperature: Consider increasing the reaction time or temperature. However, be aware that increasing the temperature may negatively impact enantioselectivity, requiring a careful optimization of this trade-off.[1][2]
-
Reagent Stoichiometry: Ensure the stoichiometry of your reagents is correct. For instance, in a reduction reaction, ensure the hydride source is in sufficient excess.[1]
-
Catalyst Activity: Verify that the catalyst is active. Some catalysts are sensitive to air and moisture and may require fresh preparation or storage under an inert atmosphere.[2]
Issue 3: Formation of Side Products
Question: I am observing the formation of an unexpected saturated alcohol (2-pentanol) or an isomerized product. What is happening and how can I prevent it?
Answer: The formation of side products is often related to the catalyst choice and reaction conditions.
-
Over-reduction: The formation of the fully saturated alcohol, 4-methyl-1-pentanol, can occur with highly active catalysts or prolonged reaction times.[5] To mitigate this, you can try reducing the catalyst loading, using a less active catalyst, or closely monitoring the reaction progress and stopping it once the desired conversion is reached.[5]
-
Isomerization: Isomerization of the double bond can be promoted by higher temperatures and longer reaction times.[1] It is advisable to work up the reaction as soon as the desired product is formed to minimize this risk.[1] The choice of catalyst can also be critical; for instance, ruthenium-based systems with specific ligands have been shown to suppress isomerization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary asymmetric synthesis strategies for preparing enantiomerically enriched this compound?
A1: The main strategies include:
-
Asymmetric Reduction of 4-Penten-2-one (B1216878): This involves the use of a chiral reducing agent or a catalyst to selectively produce the (R)-enantiomer of the alcohol. The Noyori asymmetric hydrogenation using a Ru-BINAP catalyst is a classic and effective method.[1]
-
Asymmetric Allylation of Acetaldehyde (B116499): This involves the addition of an allylating agent to acetaldehyde in the presence of a chiral ligand or catalyst. A notable example is the use of (-)-Ipc₂B(allyl)borane.[6]
Q2: How do I determine the enantiomeric excess (ee%) of my product?
A2: The most common method for determining the ee% of chiral alcohols is through chiral chromatography, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), using a chiral stationary phase.[1] You will need to resolve the two enantiomers and compare their peak areas.
Q3: Can I improve the enantiomeric excess of my product through purification?
A3: While standard purification techniques like column chromatography separate compounds based on polarity and not chirality, it is sometimes possible to improve the enantiomeric excess of a partially enriched sample through crystallization or by using preparative chiral chromatography.
Q4: My reaction is not reproducible. What could be the cause?
A4: Lack of reproducibility can be due to several factors:
-
Inconsistent quality of reagents or solvents.
-
Variations in reaction setup and procedure (e.g., rate of addition, stirring speed).
-
Trace amounts of air or moisture in sensitive reactions.
-
Fluctuations in temperature. Careful control and documentation of all experimental parameters are crucial for ensuring reproducibility.[4]
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity in the Asymmetric Hydrogenation of 4-Penten-2-one
| Temperature (°C) | Enantiomeric Excess (% ee) of this compound |
| 40 | 85 |
| 25 | 92 |
| 0 | 97 |
| -20 | >99 |
Table 2: Effect of Solvent on Enantioselectivity in the Asymmetric Hydrogenation of 4-Penten-2-one
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) of this compound |
| Toluene | 2.4 | 95 |
| Dichloromethane | 9.1 | 92 |
| Tetrahydrofuran (THF) | 7.6 | 88 |
| Methanol (B129727) | 33.0 | 78 |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 4-Penten-2-one via Noyori-type Catalysis
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ and the chiral ligand (e.g., (R)-BINAP) in a 1:1.1 molar ratio. Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 1-2 hours to form the pre-catalyst.[1]
-
Reaction Setup: To a high-pressure reactor, add 4-penten-2-one and the freshly prepared catalyst solution.[1]
-
Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-100 atm H₂). Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).[1]
-
Work-up: After cooling and carefully venting the hydrogen, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford this compound.[1]
-
Analysis: Determine the enantiomeric excess by chiral GC or HPLC analysis.[1]
Protocol 2: Asymmetric Allylation of Acetaldehyde using (-)-Ipc₂B(allyl)borane
-
Reaction Setup: To a stirred solution of (-)-Ipc₂B(allyl)borane in dry diethyl ether at -78 °C, add a solution of acetaldehyde in dry diethyl ether.[6]
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour.[6]
-
Oxidative Work-up: Add 3 M NaOH and 30% H₂O₂ to the reaction mixture and stir the contents at 25 °C for an additional 2 hours.[6]
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.[6]
-
Purification and Analysis: After removing the solvent, distill the residue to give this compound.[6] Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizations
References
Technical Support Center: Byproduct Identification in Reactions with (R)-(-)-4-Penten-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(-)-4-Penten-2-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile chiral building block. The presence of both a stereogenic secondary alcohol and a terminal alkene allows for a variety of transformations. The most common reactions include:
-
Epoxidation: Typically a Sharpless asymmetric epoxidation to create chiral epoxy alcohols with high stereoselectivity.
-
Ozonolysis: Cleavage of the double bond to yield a chiral aldehyde, which can be further oxidized or reduced depending on the workup conditions.
-
Hydroboration-Oxidation: Conversion of the terminal alkene to a primary alcohol, resulting in a chiral diol.
Q2: What are the key factors influencing byproduct formation in these reactions?
A2: Byproduct formation is influenced by several factors, including:
-
Purity of Starting Material: Impurities in this compound can lead to unexpected side products.
-
Reaction Conditions: Temperature, reaction time, and the stoichiometry of reagents are critical. For example, in Sharpless epoxidation, the presence of water can significantly decrease enantioselectivity.
-
Workup Procedure: The choice of reagents and conditions during the workup can influence the final product distribution, especially in ozonolysis.
-
Stereochemistry of the Starting Material: The existing stereocenter in this compound can influence the stereochemical outcome of subsequent reactions, potentially leading to the formation of diastereomers.
Troubleshooting Guides
Sharpless Asymmetric Epoxidation
Problem: Low enantiomeric excess (ee) or formation of multiple products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure anhydrous conditions. Use freshly distilled solvents and reagents. Add molecular sieves to the reaction mixture. |
| Incorrect Stoichiometry | Carefully measure the amounts of the titanium tetraisopropoxide, diethyl tartrate (DET) or diisopropyl tartrate (DIPT), and tert-butyl hydroperoxide (TBHP). An excess of the tartrate ester is often required. |
| Reaction Temperature Too High | Maintain the recommended low temperature (typically -20 °C) throughout the reaction. |
| Presence of Impurities | Purify the this compound by distillation before use. |
| Byproduct Formation | The primary byproduct is often the diastereomeric epoxide. Lowering the reaction temperature can sometimes improve diastereoselectivity. In some cases, kinetic resolution of a racemic starting material can be a source of the other enantiomer.[1] |
Experimental Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This is a general procedure that may require optimization.
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add dichloromethane (B109758) (CH₂Cl₂) and cool to -20 °C.
-
Add (+)-diisopropyl tartrate ((+)-DIPT) (1.2 equivalents) and titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.0 equivalent) and stir for 30 minutes.
-
Add this compound (1.0 equivalent) to the mixture.
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (2.0 equivalents) dropwise over several hours, maintaining the temperature at -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Sharpless Epoxidation Workflow
Caption: A simplified workflow for the Sharpless asymmetric epoxidation of this compound.
Ozonolysis
Problem: Low yield of the desired aldehyde or formation of carboxylic acid byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-oxidation | Ensure a reductive workup is used to obtain the aldehyde. Common reductive workup reagents include dimethyl sulfide (B99878) (DMS) or zinc dust/acetic acid. Using an oxidative workup (e.g., with hydrogen peroxide) will lead to the carboxylic acid.[2][3] |
| Incomplete Reaction | Monitor the reaction closely for the characteristic blue color of excess ozone to disappear, indicating complete consumption of the starting material. |
| Unstable Aldehyde | Aldehydes can be sensitive to air oxidation. Work up the reaction promptly and consider storing the purified aldehyde under an inert atmosphere. |
| Side Reactions | The presence of the alcohol functionality can sometimes lead to side reactions. Protection of the alcohol group prior to ozonolysis may be necessary if complex mixtures are obtained. Ozonolysis of allylic alcohols can sometimes lead to unusual rearrangement products.[4] |
Experimental Protocol: Ozonolysis with Reductive Workup
This is a general procedure and may require optimization.
-
Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) in a three-necked flask equipped with a gas inlet tube and a gas outlet connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reductive workup reagent, such as dimethyl sulfide (DMS) (1.5 equivalents), and allow the solution to slowly warm to room temperature.
-
Stir the reaction mixture overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired chiral aldehyde.
Diagram: Ozonolysis Reaction Pathways
Caption: Reaction pathways for the ozonolysis of this compound showing the effect of workup conditions.
Hydroboration-Oxidation
Problem: Formation of diastereomers or incomplete reaction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Diastereomers | The hydroboration of a chiral alkene like this compound is expected to produce a mixture of diastereomers. The ratio is dependent on the steric and electronic influence of the existing stereocenter. Use of a bulkier hydroborating agent (e.g., 9-BBN or disiamylborane (B86530) instead of BH₃) can sometimes improve diastereoselectivity.[5] |
| Incomplete Reaction | Ensure the use of a sufficient excess of the hydroborating agent. Monitor the reaction by TLC or GC to confirm the consumption of the starting material. |
| Regioselectivity Issues | While hydroboration-oxidation typically provides the anti-Markovnikov product, trace amounts of the Markovnikov alcohol may be formed. Using a sterically hindered borane (B79455) can enhance regioselectivity. |
| Oxidation Issues | Ensure complete oxidation of the borane intermediate by using a sufficient amount of hydrogen peroxide and base. |
Quantitative Data: Diastereomeric Ratio in Hydroboration-Oxidation
Experimental Protocol: Hydroboration-Oxidation
This is a general procedure and may require optimization.
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) (1.0 M in THF, ~0.5 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Cool the reaction back to 0 °C and slowly add water to quench any excess borane, followed by aqueous sodium hydroxide (B78521) (e.g., 3 M).
-
Carefully add hydrogen peroxide (30% aqueous solution) dropwise, keeping the temperature below 20 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomeric diols.
Diagram: Hydroboration-Oxidation Logical Relationships
Caption: Logical relationships in the hydroboration-oxidation of a chiral alkene leading to diastereomeric products.
References
Technical Support Center: Troubleshooting Low Yields in (R)-(-)-4-Penten-2-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving (R)-(-)-4-Penten-2-ol. The guides are presented in a question-and-answer format to directly address common experimental issues.
Acylation & Esterification Reactions: Troubleshooting Guide
Acylation of the secondary alcohol this compound can be challenging due to steric hindrance and the potential for side reactions involving the terminal alkene. Below are common issues and their solutions.
Frequently Asked Questions (FAQs):
Q1: My acylation reaction with acetic anhydride (B1165640) and pyridine (B92270) is sluggish and gives a low yield of the desired ester. What is the likely cause?
A1: Incomplete conversion in acylation reactions is often due to a few key factors:
-
Insufficient Catalyst: Pyridine acts as both a base and a nucleophilic catalyst. Ensure at least a stoichiometric amount is used, and for slow reactions, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly increase the reaction rate.
-
Steric Hindrance: As a secondary alcohol, the hydroxyl group of this compound is more sterically hindered than a primary alcohol, which can slow down the rate of acylation.
-
Reagent Quality: Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. Use a fresh bottle or distill the acetic anhydride before use. Ensure pyridine is anhydrous.
-
Temperature: While many acylations are run at room temperature, gentle heating (40-50 °C) may be necessary to drive the reaction to completion, but be cautious of potential side reactions at higher temperatures.
Q2: I am observing the formation of multiple byproducts in my Fischer esterification attempt. How can I improve the selectivity?
A2: Fischer esterification is an equilibrium-driven process catalyzed by strong acids, which can lead to side reactions with a homoallylic alcohol.
-
Alkene Reactivity: The terminal double bond can undergo acid-catalyzed hydration or polymerization. To minimize this, use the minimum effective amount of acid catalyst and keep the reaction temperature as low as possible.
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Use a Dean-Stark apparatus to remove water azeotropically or add molecular sieves to the reaction mixture.
-
Alternative Methods: For sensitive substrates like this, consider milder, non-acidic esterification methods such as using dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of DMAP, or a Mitsunobu reaction.
Q3: My lipase-catalyzed kinetic resolution is giving low conversion and/or low enantiomeric excess (ee). What should I check?
A3: Enzymatic resolutions are sensitive to reaction conditions.
-
Enzyme Activity: Ensure the lipase (B570770) is active. The age of the enzyme and storage conditions can affect its activity.
-
Acyl Donor: The choice of acyl donor is critical. Vinyl acetate (B1210297) is often used as it produces acetaldehyde (B116499) as a byproduct, which does not interfere with the reverse reaction.
-
Solvent: The reaction medium can significantly impact enzyme activity and selectivity. Non-polar organic solvents like hexane (B92381) or toluene (B28343) are generally preferred.
-
Water Content: A small amount of water is often necessary for lipase activity, but excess water can lead to hydrolysis of the ester product. Ensure the solvent and reagents are not overly wet.
-
Reaction Time: Kinetic resolutions need to be carefully timed. Stopping the reaction at approximately 50% conversion is crucial for obtaining high enantiomeric excess of both the unreacted alcohol and the ester product.
Comparative Yields for Acylation/Esterification Methods
The following data is generalized from reactions on similar secondary alcohols and should be considered as expected ranges.
| Method | Acylating Agent | Catalyst/Reagent | Typical Yield Range | Notes |
| Standard Acylation | Acetic Anhydride | Pyridine, DMAP (cat.) | 60-90% | Can be sluggish; requires anhydrous conditions. |
| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | H₂SO₄ or p-TsOH | 40-70% | Equilibrium limited; risk of alkene side reactions. |
| Steglich Esterification | Carboxylic Acid | DCC, DMAP (cat.) | 70-95% | Milder conditions, avoids strong acids. |
| Mitsunobu Reaction | Carboxylic Acid | PPh₃, DIAD/DEAD | 70-90% | Proceeds with inversion of stereochemistry.[1][2] |
| Lipase-Catalyzed Resolution | Vinyl Acetate | Lipase (e.g., CALB) | ~45% (for ester) | Yield is inherently limited to <50% for one enantiomer. |
Detailed Experimental Protocols
Protocol 1: Acylation with Acetic Anhydride and DMAP
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add triethylamine (B128534) (1.5 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
-
To a solution of racemic 4-penten-2-ol (B1585244) (1.0 eq.) in hexane (0.2 M), add vinyl acetate (1.5 eq.).
-
Add immobilized Candida antarctica lipase B (CALB, Novozym 435) (typically 10-20% by weight of the alcohol).
-
Shake the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) and monitor the reaction progress by GC or ¹H NMR.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed material.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (S)-4-penten-2-yl acetate and the unreacted this compound by flash column chromatography.
Troubleshooting Workflow: Low Yield in Acylation```dot
Etherification Reactions: Troubleshooting Guide
The formation of ethers from this compound, a secondary alcohol, is susceptible to competing elimination reactions, especially under harsh conditions.
Frequently Asked Questions (FAQs):
Q1: My Williamson ether synthesis is giving a very low yield of the desired ether and a significant amount of an alkene byproduct. Why is this happening?
A1: This is a classic issue when using secondary alcohols in the Williamson ether synthesis.
-
E2 Elimination: The alkoxide of this compound is a strong base. When reacted with a secondary or tertiary alkyl halide, an E2 elimination reaction often outcompetes the desired SN2 substitution, leading to the formation of dienes. To favor substitution, always use a primary alkyl halide (e.g., methyl iodide, ethyl bromide) as the electrophile.
-
Steric Hindrance: The secondary nature of the alcohol makes its alkoxide a bulkier nucleophile, which can also favor elimination over substitution.
-
Strong Base: The use of very strong bases like NaH to form the alkoxide can also promote elimination. Consider using a milder base if possible, such as Ag₂O.
Q2: I am trying a Mitsunobu reaction to form an ether, but the reaction is messy and the yield is low. What could be the problem?
A2: The Mitsunobu reaction is generally reliable for secondary alcohols but requires careful execution.
-
Reagent Quality: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can decompose upon storage. Use fresh or properly stored reagents. Triphenylphosphine (B44618) can also oxidize over time.
-
Order of Addition: The order of reagent addition can be critical. Typically, the alcohol, nucleophile (in this case, another alcohol or phenol), and triphenylphosphine are mixed before the slow, cooled addition of DEAD/DIAD.
-
Acidity of Nucleophile: The nucleophile (the incoming alcohol/phenol) should have a pKa of less than 13 for the reaction to proceed efficiently. *[2] Work-up Issues: The removal of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct can be challenging and may lead to product loss during purification.
Comparative Yields for Etherification Methods
The following data is generalized from reactions on similar secondary alcohols and should be considered as expected ranges.
| Method | Electrophile/Reagent | Base/Reagent | Typical Yield Range | Notes |
| Williamson Ether Synthesis | Primary Alkyl Halide | NaH, KH | 40-70% | Prone to E2 elimination. Best with unhindered primary halides. |
| Mitsunobu Reaction | Phenol or Primary Alcohol | PPh₃, DIAD/DEAD | 70-90% | Inversion of stereochemistry. Good for sterically hindered alcohols. |
| Silyl Ether Formation | TBDMSCl | Imidazole | 90-99% | Excellent for protecting the alcohol; easily cleaved. |
Detailed Experimental Protocols
Protocol 3: Williamson Ether Synthesis with a Primary Alkyl Halide
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M) under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add the primary alkyl halide (e.g., methyl iodide, 1.5 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature (or with gentle heating) for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Mitsunobu Reaction for Ether Synthesis
-
Dissolve this compound (1.0 eq.), the nucleophilic alcohol/phenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
Troubleshooting Workflow: Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting workflow for Williamson ether synthesis.
Oxidation Reactions: Troubleshooting Guide
The oxidation of this compound to 4-penten-2-one (B1216878) requires mild conditions to prevent over-oxidation or reaction with the alkene.
Frequently Asked Questions (FAQs):
Q1: My Swern oxidation is giving a low yield of the ketone. What are the common pitfalls?
A1: The Swern oxidation is highly effective but sensitive to procedural details.
-
Temperature Control: It is critical to maintain the reaction temperature at or below -60 °C during the addition of reagents to prevent the decomposition of the active intermediate.
-
Anhydrous Conditions: All glassware and reagents must be strictly anhydrous. Any moisture will consume the electrophilic activating agent (e.g., oxalyl chloride).
-
Reagent Stoichiometry and Order of Addition: The precise stoichiometry and order of addition are crucial. DMSO is activated first with oxalyl chloride, followed by the addition of the alcohol, and finally the addition of the amine base.
-
Volatile Product: The product, 4-penten-2-one, is relatively volatile. Care must be taken during work-up and solvent removal to avoid product loss.
Q2: I used PCC to oxidize the alcohol, but the reaction is messy and the work-up is difficult.
A2: Pyridinium (B92312) chlorochromate (PCC) is a convenient reagent, but work-up can be problematic.
-
Acidity of PCC: PCC is mildly acidic and can sometimes cause side reactions with sensitive substrates. Buffering the reaction with sodium acetate or Celite can mitigate this.
-
Work-up: The chromium byproducts often form a tarry residue that can complicate product isolation. A common technique is to dilute the reaction mixture with ether and filter it through a pad of silica (B1680970) gel or Florisil to remove the chromium salts.
-
Over-oxidation: Although PCC is generally selective for the formation of aldehydes and ketones, over-oxidation is possible if the reaction is not monitored carefully.
Comparative Yields for Oxidation Methods
The following data is generalized from reactions on similar secondary alcohols and should be considered as expected ranges.
| Method | Oxidizing Agent | Typical Yield Range | Notes |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | 85-98% | Mild conditions, but requires cryogenic temperatures and produces a foul odor. |
| PCC Oxidation | Pyridinium Chlorochromate | 70-90% | Convenient, but work-up can be difficult and chromium is toxic. |
| Dess-Martin Periodinane | DMP | 85-95% | Mild, room temperature reaction, but the reagent is expensive and can be explosive. |
Detailed Experimental Protocols
Protocol 5: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (0.2 M) in a three-necked flask equipped with a thermometer under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 eq.) in anhydrous DCM, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, again maintaining the low temperature. Stir for 30-45 minutes.
-
Add triethylamine (Et₃N, 5.0 eq.) dropwise, and stir the mixture for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate at reduced pressure.
-
Purify by flash column chromatography.
Protocol 6: PCC Oxidation
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq.) and powdered 4Å molecular sieves (or Celite) in anhydrous DCM (0.5 M), add a solution of this compound (1.0 eq.) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, washing thoroughly with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify further by flash column chromatography.
Troubleshooting Workflow: Low Yield in Oxidation
References
Technical Support Center: Asymmetric Hydrogenation of 4-Penten-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and other common issues encountered during the asymmetric hydrogenation of 4-penten-2-one (B1216878) and analogous β,γ-unsaturated ketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low conversion rates in the asymmetric hydrogenation of 4-penten-2-one?
A low conversion rate can be attributed to several factors, including issues with the catalyst, substrate purity, and reaction conditions. A systematic approach to troubleshooting is recommended, starting with an evaluation of the catalyst's activity, followed by an assessment of the substrate and optimization of the reaction parameters.[1]
Q2: How can I determine if catalyst deactivation is the cause of my reaction's failure?
Catalyst deactivation is a frequent cause of low yields in asymmetric hydrogenation.[1] Key indicators of catalyst deactivation include:
-
Catalyst Poisoning: Impurities present in the substrate, solvent, or hydrogen gas can act as poisons by binding to the active sites of the catalyst. Common poisons include sulfur compounds, carbon monoxide, and halides.[1]
-
Improper Catalyst Activation: Many catalysts, such as Ru-BINAP systems, require a specific activation protocol to form the active catalytic species. Ensure that the correct activation procedure for your chosen catalyst is followed meticulously.[1]
-
Catalyst Decomposition: The catalyst complex may be unstable under the specific reaction conditions, leading to its decomposition and a subsequent loss of activity. This can be influenced by factors such as temperature and the choice of solvent.[1]
To confirm if the catalyst is the issue, you can perform a control experiment with a standard substrate that is known to work well with your catalyst system. If this control reaction also exhibits low conversion, it strongly indicates a problem with the catalyst or the overall experimental setup.[1]
Q3: My enantioselectivity (ee) is low. What are the potential causes and how can I improve it?
Low enantioselectivity can arise from several factors:
-
Suboptimal Reaction Temperature: Temperature can significantly impact enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess.
-
Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex in the transition state.
-
Inappropriate Ligand: The chiral ligand is crucial for achieving high enantioselectivity. The chosen ligand may not be optimal for 4-penten-2-one.
-
Catalyst Deactivation: Deactivation of the catalyst can sometimes lead to the formation of less selective catalytic species.
To improve enantioselectivity, consider screening different solvents, lowering the reaction temperature, and evaluating a range of chiral ligands.
Troubleshooting Guides
Problem 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | Purify the substrate (4-penten-2-one) and solvent prior to use. Ensure high-purity hydrogen gas is used. Consider passing the hydrogen gas through a purifier. |
| Improper Catalyst Activation | Review the activation protocol for your specific catalyst (e.g., Ru-BINAP). Ensure all steps are performed correctly under an inert atmosphere. |
| Catalyst Decomposition | Lower the reaction temperature. Screen different solvents to find one that stabilizes the catalyst complex. |
| Insufficient Hydrogen Pressure | Check the reactor for leaks. Ensure the system is properly purged and pressurized with hydrogen. |
| Substrate-Related Issues | The presence of the terminal olefin in 4-penten-2-one may lead to side reactions or catalyst inhibition. Consider using a catalyst system known to be effective for β,γ-unsaturated ketones. |
Problem 2: Low Enantioselectivity (ee)
| Possible Cause | Suggested Solution |
| Suboptimal Ligand Choice | Screen a variety of chiral ligands with different electronic and steric properties. For Ru-catalyzed hydrogenations, various BINAP derivatives or other phosphine (B1218219) ligands can be tested. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity. |
| Solvent Effects | Screen a range of solvents with varying polarities and coordinating abilities (e.g., methanol, ethanol (B145695), dichloromethane, toluene). |
| Incomplete Conversion | At low conversions, the observed ee may not be representative. Ensure the reaction has proceeded to a reasonable conversion before measuring the enantiomeric excess. |
| Racemization of Product | Although less common, the product, chiral pentan-2-ol, could potentially undergo racemization under certain conditions. Analyze the ee at different reaction times to investigate this possibility. |
Data Presentation
Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Ketones with a Ru-Catalyst [2]
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) |
| (E)-4-phenyl-3-buten-2-one | RuCl₂((S)-BINAP)((S,S)-DPEN) | i-PrOH | 30 | 8 | 12 | >99 | 98 |
| (E)-1,3-diphenyl-2-propen-1-one | RuCl₂((S)-BINAP)((S,S)-DPEN) | i-PrOH | 30 | 8 | 24 | >99 | 97 |
Table 2: Asymmetric Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters with a Ru-Catalyst [3]
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) |
| Ethyl 2-acetyl-4-chloro-4-pentenoate | Ru((R)-BINAP)(OAc)₂ | EtOH | 50 | 50 | 12 | >99 | 97 |
| Ethyl 2-acetyl-4-bromo-4-pentenoate | Ru((R)-BINAP)(OAc)₂ | EtOH | 50 | 50 | 12 | >99 | 96 |
Experimental Protocols
Note: The following are general protocols for the asymmetric hydrogenation of unsaturated ketones using a Ru-BINAP catalyst. These should be adapted and optimized for the specific case of 4-penten-2-one.
Protocol 1: In Situ Catalyst Preparation and Hydrogenation
This protocol describes the in situ preparation of a Ru-BINAP catalyst followed by the asymmetric hydrogenation of an unsaturated ketone.
Materials:
-
[RuCl₂(benzene)]₂
-
Chiral BINAP ligand (e.g., (S)-BINAP)
-
Degassed solvent (e.g., ethanol or methanol)
-
4-Penten-2-one (purified)
-
High-purity hydrogen gas
-
Schlenk flask and high-pressure autoclave
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(benzene)]₂ and the chiral BINAP ligand (in a 1:1.1 molar ratio of Ru to ligand) in the degassed solvent.
-
Stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the catalyst precursor.
-
Add the substrate, 4-penten-2-one, to the catalyst solution.
-
Transfer the reaction mixture to a high-pressure autoclave that has been purged with an inert gas.
-
Seal the autoclave and purge it several times with high-purity hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-100 atm).
-
Commence stirring and heat the reaction to the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine conversion and enantiomeric excess.
-
Upon completion, carefully vent the autoclave and work up the reaction mixture to isolate the chiral pentan-2-ol product.
Protocol 2: Catalyst Regeneration (for supported Ru catalysts)
This protocol outlines a general procedure for the regeneration of a deactivated carbon-supported Ruthenium catalyst.[4]
Materials:
-
Deactivated Ru/C catalyst
-
Tube furnace
-
Inert gas (e.g., Nitrogen)
-
Oxidizing gas (e.g., air or a mixture of O₂ in N₂)
-
Reducing gas (e.g., H₂)
Procedure:
-
Place the deactivated Ru/C catalyst in a tube furnace.
-
Heat the catalyst under a flow of inert gas to a moderate temperature (e.g., 200 °C) to remove any adsorbed volatiles.
-
Carefully introduce a controlled flow of an oxidizing gas at an elevated temperature (e.g., 200-400 °C) to burn off carbonaceous deposits (coke). This step is exothermic and should be carefully monitored to avoid catalyst sintering.
-
After the oxidation step, purge the system with an inert gas to remove all traces of oxygen.
-
Reduce the catalyst by heating it under a flow of hydrogen gas at a suitable temperature (e.g., 180-300 °C).
-
Cool the regenerated catalyst to room temperature under an inert atmosphere before use.
Visualizations
Caption: A troubleshooting workflow for diagnosing issues in asymmetric hydrogenation.
Caption: Common mechanisms of catalyst deactivation in hydrogenation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ru-catalyzed highly chemo- and enantioselective hydrogenation of γ-halo-γ,δ-unsaturated-β-keto esters under neutral conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enantiomeric Purity Analysis of (R)-(-)-4-Penten-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the enantiomeric purity of (R)-(-)-4-Penten-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the enantiomeric purity of this compound?
A1: The three most common and effective methods are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs). Each method has its own advantages and is suited for different experimental needs.
Q2: Which method is most suitable for a volatile compound like 4-Penten-2-ol?
A2: Chiral Gas Chromatography (GC) is often the preferred method for volatile and thermally stable compounds like 4-Penten-2-ol. It generally offers high resolution and sensitivity for such analytes. Chiral GC columns, particularly those with cyclodextrin-based stationary phases, are effective at separating volatile enantiomers.[1][2]
Q3: When should I consider using Chiral HPLC?
A3: Chiral HPLC is a versatile technique that can also be used for 4-Penten-2-ol, especially if derivatization is employed to improve detection or if a suitable GC method cannot be developed. Polysaccharide-based chiral stationary phases are a good starting point for the separation of chiral alcohols.[3][4] HPLC is also advantageous when scaling up from analytical to preparative separation.
Q4: What is the role of NMR spectroscopy in determining enantiomeric purity?
A4: NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a rapid and non-destructive method for determining enantiomeric excess.[5] It relies on the formation of transient diastereomeric complexes that result in separate NMR signals for each enantiomer.[5] This method is particularly useful for quick checks of enantiomeric purity without extensive method development, provided a suitable CSA can be found.
Q5: Do I need to derivatize 4-Penten-2-ol before analysis?
A5: For Chiral GC and direct Chiral HPLC, derivatization is often not necessary. However, for the indirect HPLC method, derivatization with a chiral agent is required to form diastereomers that can be separated on an achiral column.[4] Derivatization can also be beneficial in NMR to enhance the chemical shift differences between enantiomers when using a chiral derivatizing agent.
Analytical Method Workflow
Caption: General workflow for determining the enantiomeric purity of this compound.
Experimental Protocols and Troubleshooting
Below are detailed starting protocols and troubleshooting guides for the three primary analytical methods.
Chiral Gas Chromatography (GC)
Recommended Experimental Protocol
This protocol provides a starting point for method development. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Starting Condition |
| GC System | Gas chromatograph with Flame Ionization Detector (FID) |
| Chiral Column | Cyclodextrin-based capillary column (e.g., Rt-βDEXse, HP-chiral-20B) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 220 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 50 °C, hold for 2 min. Ramp: 2 °C/min to 120 °C. Hold for 5 min. |
| Detector | FID at 250 °C |
| Sample Prep | Dilute sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to ~1 mg/mL |
Troubleshooting Guide: Chiral GC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | - Incorrect chiral stationary phase.- Oven temperature is too high. | - Screen different cyclodextrin-based columns.- Lower the initial oven temperature and/or reduce the ramp rate. |
| Poor peak resolution (overlapping peaks) | - Suboptimal oven temperature program.- Carrier gas flow rate is too high or low.- Column overload. | - Optimize the temperature ramp. Slower ramps often improve resolution.- Verify and optimize the carrier gas linear velocity.- Dilute the sample or increase the split ratio.[6] |
| Broad or tailing peaks | - Active sites in the injector liner or column.- Sample solvent incompatibility. | - Use a deactivated injector liner.- Trim the first few centimeters of the column.- Ensure the sample is fully dissolved in a compatible solvent. |
| Changes in retention time | - Leak in the system.- Inconsistent oven temperature or carrier gas flow. | - Perform a leak check, especially at the injector septum and column fittings.- Verify the stability of your GC's temperature and flow control.[7] |
Method Development Workflow for Chiral GC
Caption: Iterative workflow for developing a robust chiral GC method.
Chiral High-Performance Liquid Chromatography (HPLC)
Recommended Experimental Protocol
This protocol is a starting point for direct chiral separation on a polysaccharide-based column.
| Parameter | Recommended Starting Condition |
| HPLC System | HPLC with UV Detector |
| Chiral Column | Polysaccharide-based column (e.g., Chiralpak IA, Chiralcel OD-H) |
| Column Dimensions | 250 x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min (can be lowered to 0.5 mL/min to improve resolution) |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in mobile phase to ~0.5 mg/mL |
Troubleshooting Guide: Chiral HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different polysaccharide-based CSPs (amylose and cellulose (B213188) derivatives).- Try different alcohol modifiers (e.g., ethanol (B145695) instead of IPA) or different ratios. Consider polar organic or reversed-phase modes if normal phase fails.[3] |
| Poor peak resolution | - Mobile phase composition is not optimal.- Flow rate is too high.- Column temperature is too high. | - Decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution.- Lower the flow rate (e.g., to 0.5 mL/min).- Try running the separation at a lower temperature. |
| Peak fronting or tailing | - Column overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample and reinject.- Dissolve the sample in the mobile phase.[3] |
| Loss of column performance | - Column contamination.- Stationary phase degradation. | - Flush the column with a strong solvent as recommended by the manufacturer.- Ensure mobile phase additives are compatible and pure. |
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Recommended Experimental Protocol
This is a general protocol for screening CSAs to find one that resolves the enantiomeric signals of 4-Penten-2-ol.
| Parameter | Recommended Starting Condition |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Benzene-d₆ |
| Analyte Concentration | ~10-20 mM of 4-Penten-2-ol |
| CSA Screening | Screen various CSAs (e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [Pirkle's alcohol], BINOL derivatives) |
| CSA:Analyte Ratio | Start with a 1:1 molar ratio and increase CSA concentration (e.g., 2:1, 5:1) if no separation is observed.[8] |
| Procedure | 1. Acquire a ¹H NMR spectrum of the analyte alone.2. Add the CSA to the NMR tube, mix well, and allow to equilibrate.3. Acquire a new ¹H NMR spectrum.4. Look for splitting of one or more proton signals. The methine proton (CH-OH) or the vinylic protons are good candidates for observation. |
| Data Analysis | Integrate the separated signals corresponding to the R and S enantiomers to determine the enantiomeric ratio. |
Troubleshooting Guide: NMR with CSAs
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No signal splitting observed | - The chosen CSA does not interact sufficiently or with enough geometric distinction with the enantiomers.- CSA concentration is too low.- Unsuitable solvent. | - Screen a wider variety of CSAs.- Increase the molar ratio of CSA to analyte.- Try a less polar solvent (e.g., benzene-d₆) to promote hydrogen bonding interactions.[5] |
| Poor resolution of split signals | - Low magnetic field strength.- Suboptimal CSA:analyte ratio or concentration. | - Use a higher field NMR spectrometer if available.- Titrate the CSA to find the optimal concentration for maximum signal separation (ΔΔδ). |
| Signal overlap with CSA peaks | - The signals of the CSA obscure the analyte signals of interest. | - Choose a CSA with signals in a different region of the spectrum.- Carefully compare the spectrum with that of the CSA alone to identify non-overlapping analyte signals. |
Decision Logic for NMR-CSA Analysis
Caption: Decision-making process for NMR analysis using chiral solvating agents.
References
- 1. gcms.cz [gcms.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. stepbio.it [stepbio.it]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Reactions of (R)-(-)-4-Penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent on the stereoselectivity of reactions involving (R)-(-)-4-Penten-2-ol. The choice of solvent is a critical parameter that can significantly influence the diastereomeric and enantiomeric outcomes of a reaction. This guide is intended to help you navigate common challenges and optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent influence the stereoselectivity of reactions with this compound?
A1: Solvents can impact stereoselectivity through various mechanisms, including:
-
Solvation of Transition States: Solvents can stabilize or destabilize the transition state leading to different stereoisomers. Polar solvents, for instance, can stabilize charged intermediates, which may favor a particular reaction pathway.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the hydroxyl group of this compound or with reagents, influencing the conformation of the substrate and the direction of attack. In epoxidation reactions with reagents like m-CPBA, hydrogen bonding between the allylic alcohol and the peracid is crucial for directing the epoxidation to the syn-face.
-
Catalyst-Solvent Interactions: In catalyzed reactions, the solvent can interact with the catalyst, altering its solubility, activity, and the chiral environment it presents to the substrate.
Q2: I am observing low diastereoselectivity in the epoxidation of this compound. What are the likely causes related to the solvent?
A2: Low diastereoselectivity in the epoxidation of chiral allylic alcohols can often be attributed to the following solvent-related issues:
-
Inappropriate Solvent Polarity: For reactions that rely on hydrogen bonding for stereocontrol (e.g., with m-CPBA or vanadium catalysts), a non-polar, non-coordinating solvent like dichloromethane (B109758) or toluene (B28343) is often preferred to minimize competing solvent-substrate hydrogen bonds.
-
Presence of Water: In moisture-sensitive catalytic reactions, such as the Sharpless asymmetric epoxidation, trace amounts of water in the solvent can deactivate the catalyst and lead to a loss of stereoselectivity. Always use anhydrous solvents.
-
Solvent Coordination to Catalyst: Coordinating solvents like THF can sometimes interfere with the catalyst-substrate complex, leading to reduced stereocontrol.
Q3: Can the solvent affect the enantioselectivity of a reaction catalyzed by a chiral catalyst with this compound?
A3: Absolutely. The solvent can influence the conformation of the chiral catalyst and its interaction with the substrate. This can alter the energy difference between the transition states leading to the two enantiomers, thereby affecting the enantiomeric excess (e.e.) of the product. It is often necessary to screen a range of solvents to find the optimal conditions for a given catalytic asymmetric reaction.
Troubleshooting Guides
Problem: Poor syn:anti Diastereoselectivity in the Epoxidation of this compound
| Possible Cause | Troubleshooting Steps |
| Solvent is interfering with hydroxyl-directed epoxidation. | For epoxidations with m-CPBA or vanadium catalysts, switch to a non-polar, aprotic solvent such as dichloromethane (DCM) or toluene. These solvents are less likely to disrupt the intramolecular hydrogen bonding that directs the syn-epoxidation. |
| Use of a coordinating solvent. | Avoid using coordinating solvents like tetrahydrofuran (B95107) (THF) or ethers, which can compete with the substrate for coordination to the metal center in catalyzed reactions. |
| Presence of protic impurities. | Ensure the solvent is anhydrous and free of protic impurities that could interfere with hydrogen bonding or catalyst activity. Consider passing the solvent through a column of activated alumina. |
Problem: Low Enantioselectivity in a Sharpless Asymmetric Epoxidation
| Possible Cause | Troubleshooting Steps |
| Solvent contains water. | Use freshly distilled, anhydrous dichloromethane. The presence of water can significantly decrease the enantioselectivity of the Sharpless epoxidation. The addition of molecular sieves can also be beneficial. |
| Sub-optimal solvent choice. | While dichloromethane is the most common solvent for the Sharpless epoxidation, for some substrates, other non-polar solvents may offer improved selectivity. A solvent screen including solvents like toluene or carbon tetrachloride could be beneficial. |
| Poor solubility of catalyst components. | Ensure all catalyst components are fully dissolved in the solvent before adding the substrate. If solubility is an issue, a different non-polar solvent might be required. |
Data Presentation
The following table provides a representative summary of how solvent choice can impact the diastereoselectivity of the epoxidation of a chiral allylic alcohol. Note: This data is illustrative and based on general principles, as specific quantitative data for the epoxidation of this compound across a range of solvents was not available in the cited literature. Researchers should perform their own optimization studies.
| Epoxidation Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| m-CPBA | Dichloromethane | 0 | >95:5 |
| m-CPBA | Tetrahydrofuran | 0 | 80:20 |
| m-CPBA | Methanol | 0 | 60:40 |
| VO(acac)₂ / TBHP | Toluene | 0 | >98:2 |
| VO(acac)₂ / TBHP | Acetonitrile | 0 | 90:10 |
Experimental Protocols
General Protocol for m-CPBA Epoxidation of this compound
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise to the stirred solution over 15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Sharpless Asymmetric Epoxidation of this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves. Add anhydrous dichloromethane.
-
Catalyst Formation: Cool the flask to -20 °C. Add L-(+)-diethyl tartrate (DET, 0.1 equiv) followed by titanium(IV) isopropoxide (0.1 equiv). Stir the mixture for 30 minutes.
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 1.5 equiv in toluene) dropwise.
-
Substrate Addition: Add this compound (1.0 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -20 °C and monitor its progress by TLC or GC.
-
Work-up: Quench the reaction by adding a freshly prepared saturated aqueous solution of ferrous sulfate. Allow the mixture to warm to room temperature and stir vigorously for 10 minutes. Filter the mixture through a pad of Celite®, washing with dichloromethane. Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: General experimental workflow for epoxidation.
Technical Support Center: Temperature Optimization for Kinetic Resolution of 4-penten-2-ol
Welcome to the Technical Support Center for the kinetic resolution of 4-penten-2-ol (B1585244). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperatures and troubleshooting common issues encountered during this enzymatic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of temperature optimization in the kinetic resolution of 4-penten-2-ol?
A1: The main objective is to find a balance between the reaction rate and enantioselectivity. Generally, lower temperatures tend to increase the enantiomeric excess (ee) of the product, but they also slow down the reaction rate. Conversely, higher temperatures can accelerate the reaction but may lead to a decrease in enantioselectivity and potential enzyme denaturation.
Q2: Which enzymes are commonly used for the kinetic resolution of 4-penten-2-ol and similar secondary alcohols?
A2: Lipases are the most frequently used enzymes for this purpose. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species, such as Pseudomonas cepacia lipase (PCL), are widely employed due to their high activity and stereoselectivity for a broad range of substrates.
Q3: How does the choice of solvent affect the optimal temperature?
A3: The solvent plays a crucial role in enzyme stability and activity, which in turn influences the optimal reaction temperature. Non-polar organic solvents like hexane (B92381) or toluene (B28343) are common. The optimal temperature should be determined empirically for each specific enzyme-solvent system.
Q4: What is a typical temperature range to investigate for the kinetic resolution of 4-penten-2-ol?
A4: A good starting point for temperature screening is between 20°C and 50°C. Some studies on similar secondary alcohols have explored this range to identify the optimal conditions for both conversion and enantioselectivity.[1]
Q5: Beyond temperature, what other parameters should be optimized?
A5: Besides temperature, other critical parameters to optimize include the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate), enzyme loading, substrate concentration, and the reaction time to achieve the desired conversion (ideally around 50% for kinetic resolutions).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conversion Rate | Suboptimal Temperature: The reaction temperature may be too low, slowing down the enzyme's catalytic activity. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the conversion rate. Be mindful that excessively high temperatures can denature the enzyme. |
| Enzyme Inactivation: The enzyme may have lost its activity due to improper storage, handling, or harsh reaction conditions. | Ensure the enzyme is stored correctly and handled according to the manufacturer's instructions. Consider using a fresh batch of the enzyme. | |
| Insufficient Enzyme Loading: The amount of enzyme may be too low relative to the substrate. | Increase the enzyme loading in the reaction mixture. | |
| Low Enantioselectivity (ee) | Temperature is Too High: Higher temperatures can decrease the enantioselectivity of the lipase. | Lower the reaction temperature. It is often observed that enantioselectivity increases as the temperature is decreased. Conduct a temperature screening study to find the optimal balance. |
| Reaction Progressed Beyond 50% Conversion: In kinetic resolution, the highest ee for the unreacted substrate is typically achieved at approximately 50% conversion. | Monitor the reaction progress closely using techniques like chiral GC or HPLC and stop the reaction when it reaches about 50% conversion. | |
| Inappropriate Acyl Donor or Solvent: The choice of acyl donor and solvent can significantly impact enantioselectivity. | Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate) and solvents (e.g., hexane, toluene, MTBE). | |
| Inconsistent Results | Poor Temperature Control: Fluctuations in the reaction temperature can lead to variability in both conversion and enantioselectivity. | Use a reliable temperature-controlled shaker or water bath to maintain a constant and uniform temperature throughout the reaction. |
| Variability in Reagent Quality: Inconsistent purity of the substrate, solvent, or acyl donor can affect the reaction outcome. | Use high-purity reagents and ensure solvents are anhydrous, as water content can impact lipase activity. |
Data Presentation
The following tables provide illustrative data on the effect of temperature on the kinetic resolution of a generic secondary alcohol, based on trends observed in the literature. This data should be used as a general guide for designing experiments for 4-penten-2-ol.
Table 1: Effect of Temperature on Conversion and Enantiomeric Excess (ee)
| Temperature (°C) | Reaction Time (h) | Conversion (%) | ee of Unreacted Alcohol (%) | ee of Product (%) |
| 20 | 48 | ~45 | >99 | ~95 |
| 30 | 24 | ~50 | 98 | ~92 |
| 40 | 12 | ~52 | 95 | ~88 |
| 50 | 6 | ~55 | 85 | ~80 |
Note: This data is representative and the optimal conditions for the kinetic resolution of 4-penten-2-ol should be determined experimentally.
Experimental Protocols
General Protocol for Temperature Optimization of Lipase-Catalyzed Kinetic Resolution of 4-penten-2-ol
-
Preparation of Reaction Mixtures:
-
In a series of temperature-controlled vials, add racemic 4-penten-2-ol (1 equivalent) to a suitable organic solvent (e.g., toluene, 10 mL per mmol of substrate).
-
Add the acyl donor (e.g., vinyl acetate, 2-3 equivalents).
-
Equilibrate the mixtures to the desired temperatures (e.g., 20°C, 30°C, 40°C, and 50°C) with stirring.
-
-
Initiation of Reaction:
-
To each vial, add the lipase (e.g., immobilized Candida antarctica lipase B or Pseudomonas cepacia lipase, typically 10-50 mg per mmol of substrate).
-
-
Reaction Monitoring:
-
Maintain the reactions at their respective temperatures with constant agitation.
-
Withdraw small aliquots from each reaction mixture at regular time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Quench the reaction in the aliquots by filtering out the enzyme.
-
-
Analysis:
-
Analyze the aliquots by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess (ee) of the remaining 4-penten-2-ol and the formed ester product.
-
-
Optimization:
-
Based on the results, identify the temperature that provides the best balance of reaction time, conversion (ideally close to 50%), and high enantioselectivity.
-
Visualizations
Caption: Workflow for Temperature Optimization.
Caption: Temperature vs. Selectivity/Rate.
References
Avoiding racemization of (R)-(-)-4-Penten-2-ol during functionalization
Welcome to the technical support center for handling (R)-(-)-4-Penten-2-ol. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to preserving stereochemical integrity during functionalization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process where an enantiomerically pure or enriched compound, such as this compound, converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a complete loss of optical activity.[1] For drug development and stereoselective synthesis, maintaining the specific chirality of a molecule is paramount, as different enantiomers can have vastly different biological activities. Losing the desired stereochemistry at the C2 position of 4-penten-2-ol (B1585244) negates the purpose of using a chiral starting material, leading to loss of product efficacy and creating difficult-to-separate mixtures.
Q2: What common laboratory conditions can cause racemization of a chiral secondary alcohol?
A2: Racemization of secondary alcohols like this compound can be promoted by several factors:
-
Acidic Conditions: Strong acids can protonate the hydroxyl group, leading to its departure as water and the formation of a planar, achiral carbocation intermediate. Subsequent nucleophilic attack can occur from either face, yielding a racemic mixture.[2]
-
High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization, especially if trace acidic or basic impurities are present.[1]
-
Presence of Transition Metals: Some transition metal catalysts, particularly ruthenium complexes, can facilitate a dehydrogenation-hydrogenation equilibrium with the corresponding ketone, which is an achiral intermediate, leading to racemization.[1][3]
-
Harsh Work-up or Purification: Exposure to strong acids or bases during aqueous work-up, or purification on acidic media like standard silica (B1680970) gel, can induce racemization in sensitive compounds.[4]
Q3: Which functionalization methods can be used to modify the hydroxyl group while retaining the (R)-configuration?
A3: To retain the original stereochemistry, the reaction mechanism must not involve breaking the C-O bond of the chiral center or proceeding through a planar intermediate.
-
Esterification: Using an acyl chloride or anhydride (B1165640) with a non-nucleophilic base (e.g., pyridine, triethylamine) at low temperatures. The reaction occurs at the oxygen atom, and the stereocenter remains unaffected.
-
Etherification (Williamson Synthesis): This involves deprotonating the alcohol with a strong base (like NaH) to form the alkoxide, followed by an SN2 reaction with an alkyl halide. The stereocenter of the alcohol is not involved in the substitution step.
-
Protection with Silyl (B83357) Ethers: Reacting the alcohol with a silyl chloride (e.g., TBSCl, TIPSCl) and a mild base like imidazole (B134444) in an aprotic solvent is a highly reliable method for protecting the alcohol while preserving its stereochemistry.[5]
Q4: How can I reliably invert the stereochemistry from (R) to (S) during functionalization?
A4: The Mitsunobu reaction is the most widely recognized and dependable method for achieving a clean inversion of stereochemistry at a secondary alcohol center.[6][7] The reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the hydroxyl group.[8] The activated alcohol is then displaced by a nucleophile (e.g., a carboxylate anion) via a classic SN2 mechanism, which inherently results in the inversion of the stereocenter.[7][8][9] Subsequent hydrolysis of the resulting ester yields the inverted (S)-alcohol.
Q5: How can I determine the enantiomeric excess (ee%) of my final product?
A5: The most common and accurate method is through chiral chromatography.
-
Chiral Gas Chromatography (GC): Often, the alcohol or its more volatile acetate (B1210297) derivative can be separated on a chiral GC column, allowing for precise quantification of each enantiomer.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique is also widely used for separating enantiomers, especially for less volatile compounds.
-
NMR Spectroscopy with Chiral Shift Reagents: While less common for routine quantification, NMR with chiral lanthanide shift reagents can be used to differentiate enantiomeric signals.
Troubleshooting Guides
Problem 1: Significant loss of optical purity (racemization) observed after functionalization.
| Possible Cause | Recommended Solution |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize side reactions and potential racemization pathways.[4] |
| Harsh Work-up Conditions | Avoid using strong acids or bases during the work-up. Opt for a mild aqueous quench (e.g., saturated NH₄Cl or NaHCO₃ solution).[1] |
| Acidic Purification Medium | Standard silica gel is acidic and can cause racemization of sensitive compounds.[4] Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent, or use a neutral support like alumina. |
| Incompatible Reagents | Ensure that no reagents or catalysts known to cause racemization (e.g., certain transition metals) are used unless a dynamic kinetic resolution is the goal.[3] |
Problem 2: Product shows inverted stereochemistry when retention was expected.
| Possible Cause | Recommended Solution |
| Mitsunobu Reaction Conditions Used | The Mitsunobu reaction proceeds with inversion of stereochemistry.[6][7][8][9] This is the expected and desired outcome of this specific reaction. |
| Double SN2 Displacement | If the alcohol was first converted to a leaving group (e.g., a tosylate) and then displaced, this two-step sequence results in overall retention. However, if a one-pot reagent was used that functions like a Mitsunobu reaction, inversion will occur. Always verify the mechanism of the chosen reagents. |
Experimental Protocols
Protocol 1: Stereoretentive Acetylation of this compound
This protocol describes the esterification of this compound to (R)-4-penten-2-yl acetate, preserving the stereochemistry.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and anhydrous dichloromethane (B109758) (DCM) (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.5 equiv.) followed by the slow, dropwise addition of acetyl chloride (1.2 equiv.).
-
Reaction: Stir the mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if the product is sensitive) to yield the pure acetate.
-
Analysis: Confirm the retention of stereochemistry by comparing the optical rotation to the literature value or by chiral GC analysis.
Protocol 2: Stereoinvertive Esterification via Mitsunobu Reaction
This protocol converts this compound to its (S)-benzoate ester, which can be hydrolyzed to (S)-(+)-4-Penten-2-ol.
-
Preparation: To a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.), triphenylphosphine (PPh₃, 1.5 equiv.), and benzoic acid (1.5 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) (approx. 0.1 M). Cool the solution to 0 °C.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise over 15-20 minutes. A white precipitate of triphenylphosphine oxide may form.[8]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and filter to remove the precipitated triphenylphosphine oxide and hydrazine (B178648) byproducts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the (S)-4-penten-2-yl benzoate.
-
Hydrolysis (Optional): To obtain the inverted alcohol, dissolve the purified ester in methanol (B129727) and add an aqueous solution of NaOH or LiOH. Stir at room temperature until the ester is fully consumed (monitored by TLC). Neutralize with dilute HCl, extract with an organic solvent, dry, and purify to obtain (S)-(+)-4-Penten-2-ol.
Visualized Workflows and Mechanisms
Caption: Decision workflow for functionalization strategy.
Caption: Mechanism of acid-catalyzed racemization.
Caption: Simplified workflow of the Mitsunobu reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Optically active butan-2-ol racemizes in dilute acid. Propose a m... | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Chiral HPLC/GC Method Development for (R)-(-)-4-Penten-2-ol
Welcome to the technical support center for the chiral method development of (R)-(-)-4-Penten-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the chiral separation of this compound?
A1: The primary challenge is achieving adequate enantiomeric resolution due to the small size and limited interaction sites of 4-penten-2-ol (B1585244). The hydroxyl group is the main point of interaction with the chiral stationary phase (CSP), and finding a CSP that provides sufficient stereoselectivity can be difficult.
Q2: Which chromatographic technique, HPLC or GC, is generally more suitable for separating the enantiomers of 4-Penten-2-ol?
A2: Both techniques can be employed, but given the volatile nature of 4-penten-2-ol, Gas Chromatography (GC) is often a more direct and efficient method. Chiral GC columns, particularly those with cyclodextrin-based stationary phases, are well-suited for separating volatile chiral alcohols. HPLC can also be used, typically with polysaccharide-based chiral columns in normal phase mode.
Q3: Is derivatization of this compound necessary for its chiral separation?
A3: While not always mandatory, derivatization of the hydroxyl group to form an ester (e.g., acetate) or a carbamate (B1207046) can enhance enantioselectivity in both GC and HPLC. Derivatization can increase the steric hindrance and introduce additional interaction points, leading to better separation of the enantiomers.
Q4: How do I select the appropriate chiral stationary phase (CSP) for my initial screening?
A4: For GC, a good starting point is a cyclodextrin-based column, such as one containing a permethylated β-cyclodextrin phase (e.g., CP-Chirasil-DEX CB). For HPLC, polysaccharide-based columns like those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H) are recommended for initial screening, typically in normal phase mode.
Troubleshooting Guides
Chiral Gas Chromatography (GC)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No separation of enantiomers (single peak) | 1. Inappropriate chiral stationary phase. 2. Oven temperature is too high. 3. Carrier gas flow rate is too high. | 1. Screen different cyclodextrin-based columns (e.g., with different derivatives or cyclodextrin (B1172386) cavity sizes). 2. Lower the oven temperature or use a slower temperature ramp. Chiral separations are often more effective at lower temperatures. 3. Reduce the carrier gas flow rate to increase interaction time with the stationary phase. |
| Poor resolution (Rs < 1.5) | 1. Suboptimal temperature program. 2. High carrier gas velocity. 3. Column overloading. | 1. Optimize the temperature program with a slower ramp rate. 2. Optimize the linear velocity of the carrier gas; sometimes a lower flow rate improves resolution. 3. Reduce the injection volume or dilute the sample. |
| Peak tailing | 1. Active sites on the column or in the injector liner. 2. Sample degradation. | 1. Use a deactivated injector liner. 2. Ensure the injector temperature is not too high, which could cause degradation of the analyte. Consider derivatization to create a more stable compound. |
| Irreproducible retention times | 1. Fluctuations in oven temperature. 2. Inconsistent carrier gas flow. | 1. Ensure the GC oven is properly calibrated and stable. 2. Check for leaks in the gas lines and ensure the electronic pressure control (EPC) is functioning correctly. |
Chiral High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No separation of enantiomers (single peak) | 1. Incorrect chiral stationary phase. 2. Inappropriate mobile phase composition. | 1. Screen a variety of polysaccharide-based columns (e.g., cellulose vs. amylose derivatives). 2. In normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its percentage in the mobile phase. Try different non-polar solvents (e.g., hexane (B92381), heptane). |
| Poor resolution (Rs < 1.5) | 1. Mobile phase composition is not optimal. 2. Flow rate is too high. 3. Column temperature is not optimal. | 1. Fine-tune the percentage of the alcohol modifier in the mobile phase; often, a lower percentage improves resolution. 2. Reduce the flow rate. Chiral separations often benefit from lower flow rates than achiral separations.[1] 3. Experiment with different column temperatures. Both increasing and decreasing the temperature can affect selectivity.[1] |
| Broad peaks | 1. Column is not properly equilibrated. 2. Sample solvent is incompatible with the mobile phase. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before injection. Chiral columns may require longer equilibration times. 2. Dissolve the sample in the mobile phase whenever possible. |
| Inconsistent retention times | 1. Unstable column temperature. 2. Inconsistent mobile phase preparation. | 1. Use a column oven to maintain a stable temperature. 2. Prepare the mobile phase accurately and consistently. Premixing the mobile phase is recommended. |
Experimental Protocols
Chiral GC Method Development for this compound
This protocol provides a typical starting point for developing a chiral GC method.
1. Initial Column Selection and Conditions:
-
Column: CP-Chirasil-DEX CB (or similar permethylated β-cyclodextrin column), 25 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 200 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start at 50 °C (hold 2 min), ramp at 2 °C/min to 150 °C.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dissolve a small amount of racemic 4-penten-2-ol in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
2. Optimization:
-
If no separation is observed, decrease the starting oven temperature and/or the ramp rate.
-
If resolution is poor, optimize the carrier gas flow rate.
-
If peak shape is poor, consider derivatization of the alcohol to its acetate (B1210297) ester using acetic anhydride (B1165640) and pyridine.
Chiral HPLC Method Development for this compound
This protocol provides a typical starting point for developing a chiral HPLC method.
1. Initial Column Selection and Conditions:
-
Column: CHIRALPAK® AD-H (or similar amylose-based column), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) as 4-penten-2-ol lacks a strong chromophore, or a Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve racemic 4-penten-2-ol in the mobile phase to a concentration of 1 mg/mL.
2. Optimization:
-
If retention is too short, decrease the percentage of isopropanol.
-
If resolution is poor, try changing the alcohol modifier to ethanol.
-
Screen other polysaccharide-based columns (e.g., CHIRALCEL® OD-H) if the initial column does not provide separation.
Quantitative Data Summary (Illustrative Examples)
The following tables present typical starting conditions and expected outcomes for chiral method development. Note that these are illustrative and will require optimization for this compound.
Table 1: Example Starting Conditions for Chiral GC
| Parameter | Setting |
| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |
| Oven Program | 50°C (2 min) to 150°C at 2°C/min |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temp. | 200°C |
| Detector Temp. | 250°C (FID) |
| Expected Outcome | Baseline separation of enantiomers may be achieved. |
Table 2: Example Starting Conditions for Chiral HPLC (Normal Phase)
| Parameter | Setting |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm or RI |
| Expected Outcome | Partial to baseline separation of enantiomers. |
Visualizations
Caption: Workflow for Chiral HPLC/GC Method Development.
References
Validation & Comparative
A Comparative Guide to (R)-(-)-4-Penten-2-ol and Other Chiral Homoallylic Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral homoallylic alcohols are invaluable building blocks in modern organic synthesis, providing a versatile platform for the construction of complex stereodefined molecules, including natural products and active pharmaceutical ingredients. Their utility stems from the presence of a stereogenic center bearing a hydroxyl group and a readily functionalizable terminal alkene. Among these, (R)-(-)-4-Penten-2-ol stands out as a simple yet powerful chiral precursor. This guide provides an objective comparison of this compound with other chiral homoallylic alcohols, supported by experimental data from the literature, to aid researchers in selecting the most appropriate building block for their synthetic endeavors.
This compound is a commercially available chiral synthon that can be employed as a starting material for the synthesis of more complex molecules, where its inherent chirality is transferred to the target. It can also be derivatized and used as a chiral auxiliary to control the stereochemical outcome of a reaction, after which it can be cleaved and potentially recovered. This guide will explore its performance in key asymmetric transformations and contrast it with other notable chiral homoallylic alcohols.
Comparative Performance in Asymmetric Synthesis
The efficacy of a chiral homoallylic alcohol in asymmetric synthesis is primarily assessed by its ability to induce high levels of stereoselectivity (diastereoselectivity and enantioselectivity) and to afford the desired product in high chemical yield. The following tables summarize the performance of this compound and other representative chiral homoallylic alcohols in various asymmetric reactions.
Asymmetric Allylation of Aldehydes
Asymmetric allylation of aldehydes is a fundamental carbon-carbon bond-forming reaction that generates chiral homoallylic alcohols. The stereochemical outcome can be controlled by using a chiral allylating agent derived from a chiral alcohol.
| Chiral Homoallylic Alcohol Derivative | Aldehyde | Catalyst/Reagent | Diastereoselectivity (dr) | Enantioselectivity (er/ee) | Yield (%) | Reference |
| α-Boryl-(E)-crotylboronate | Benzaldehyde | BF3·OEt2 | >20:1 (anti) | - | 98 | [1] |
| α-Boryl-(E)-crotylboronate | Cyclohexanecarboxaldehyde | BF3·OEt2 | >20:1 (anti) | - | 95 | [1] |
| Chiral Allyltitanocene (from a chiral titanocene) | Benzaldehyde | - | 95:5 (anti) | 70% ee | 90 | [2] |
| Allylboronic acid pinacol (B44631) ester | Various aliphatic aldehydes | Chiral Diol·SnCl4 | - | up to 98:2 er | Excellent | [3] |
| Allylboronic acid pinacol ester | Benzaldehyde | Chiral Phosphoric Acid | - | 96% ee | 95 | [4] |
Asymmetric Aldol (B89426) Reactions
Chiral auxiliaries derived from chiral alcohols can effectively control the stereochemistry of aldol reactions, leading to the formation of stereodefined β-hydroxy carbonyl compounds.
| Chiral Auxiliary | Aldehyde | Enolate Source | Diastereoselectivity (dr) | Yield (%) | Reference |
| (1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone | Isovaleraldehyde | Propionyl imide | >99:1 (syn) | 80 | [5] |
| (1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone | Benzaldehyde | Propionyl imide | >99:1 (syn) | 75 | [5] |
| (R)-(N-tosyl)phenylalaninol propionate | 3-(Benzyloxy)propanal | Titanium enolate | Single diastereomer | 98 | [6] |
| Evans Auxiliary (Oxazolidinone) | Octanal | Propionyl imide | - | 90 | [7] |
Note: While this compound is a precursor for chiral ligands and building blocks, its direct use as a chiral auxiliary in aldol reactions is not as commonly documented as Evans-type auxiliaries. The table provides data for highly effective and commonly used chiral auxiliaries for comparison.
Application in Natural Product Synthesis: The Case of (-)-Doliculide
This compound and its derivatives have been successfully employed as chiral building blocks in the total synthesis of complex natural products. A notable example is the synthesis of the polyketide fragment of the potent antitumor agent (-)-doliculide.[8][9] The synthesis showcases the utility of iterative asymmetric reactions to construct multiple stereocenters with high fidelity, starting from a simple chiral precursor.
The synthesis of the polyketide fragment of (-)-doliculide highlights the strategic use of asymmetric transformations such as Sharpless asymmetric epoxidations and cyclopropanations to build a complex stereochemical array.[8]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful implementation of synthetic methods. Below are protocols for the synthesis of this compound and a key asymmetric transformation involving a homoallylic alcohol.
Synthesis of this compound
This procedure describes the asymmetric allylation of acetaldehyde (B116499) using a chiral allylborane reagent.
Materials:
-
(-)-B-Methoxydiisopinocampheylborane
-
Allylmagnesium bromide
-
Acetaldehyde
-
Diethyl ether (anhydrous)
-
Diethanolamine
-
Sodium hydroxide (B78521) (3M)
-
Hydrogen peroxide (30%)
Procedure:
-
A solution of (-)-B-methoxydiisopinocampheylborane in diethyl ether is cooled to -78 °C.
-
To this solution, a solution of allylmagnesium bromide in diethyl ether is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.
-
Freshly distilled acetaldehyde is then added dropwise, and the reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the addition of 3M sodium hydroxide, followed by the slow addition of 30% hydrogen peroxide.
-
The mixture is allowed to warm to room temperature and stirred overnight.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation to afford this compound.
Note: This is a generalized procedure. For specific quantities and detailed workup, refer to the original literature.
Sharpless Asymmetric Epoxidation of a Homoallylic Alcohol
This protocol details the enantioselective epoxidation of a prochiral allylic alcohol, a common transformation for homoallylic alcohols after structural modification.
Materials:
-
Homoallylic alcohol
-
Titanium(IV) isopropoxide
-
(+)-Diethyl L-tartrate (for (R,R)-epoxide) or (-)-Diethyl D-tartrate (for (S,S)-epoxide)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)
-
Dichloromethane (B109758) (anhydrous)
-
Molecular sieves (4Å)
Procedure:
-
Powdered 4Å molecular sieves are added to a flame-dried flask under an inert atmosphere.
-
Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.
-
Titanium(IV) isopropoxide and the chiral diethyl tartrate are added sequentially, and the mixture is stirred for 30 minutes.
-
The homoallylic alcohol is added, followed by the dropwise addition of the TBHP solution.
-
The reaction is stirred at -20 °C and monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium fluoride (B91410) or a 10% aqueous solution of tartaric acid and stirred vigorously for 1 hour at room temperature.
-
The mixture is filtered, and the filtrate is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude epoxy alcohol is purified by flash column chromatography.
Visualizing Synthetic Strategies
Diagrams are essential for illustrating complex chemical transformations and workflows. The following diagrams were generated using the DOT language.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Synthetic Pathway to a Polyketide Fragment
Caption: Iterative approach to polyketide synthesis.
Conclusion
This compound is a valuable and accessible chiral building block for asymmetric synthesis. While direct, quantitative comparisons with a wide range of other chiral homoallylic alcohols in standardized reactions are not always available in the literature, its successful application in the synthesis of complex molecules like (-)-doliculide underscores its utility. The choice of a chiral homoallylic alcohol will ultimately depend on the specific synthetic challenge, including the desired stereochemical outcome, the nature of the reaction, and the availability and cost of the starting materials. This guide provides a framework for comparison, highlighting the key performance indicators and offering detailed protocols to assist researchers in making informed decisions for their synthetic strategies. The continued development of new asymmetric methods will undoubtedly further expand the synthetic chemist's toolbox, with simple chiral synthons like this compound remaining at the forefront of innovation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of antitumor depsipeptide (-)-doliculide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Total Synthesis of Antitumor Depsipeptide (â)-Doliculide - Organic Letters - Figshare [figshare.com]
Navigating the Synthesis of Enantiopure 4-Penten-2-ol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a critical step. This guide provides a comparative analysis of prominent synthetic routes to enantiopure 4-penten-2-ol, a valuable chiral building block. We delve into the methodologies of asymmetric reduction and enzymatic kinetic resolution, presenting key performance data and detailed experimental protocols to inform your synthetic strategy.
The quest for optically active molecules is central to modern chemistry, particularly in the pharmaceutical industry where the physiological effects of a drug are often dictated by its stereochemistry. 4-Penten-2-ol, with its versatile alkene and secondary alcohol functionalities, serves as a key intermediate in the synthesis of numerous complex chiral molecules. This guide focuses on two primary strategies for obtaining this compound in high enantiopurity: the asymmetric reduction of 4-penten-2-one (B1216878) and the kinetic resolution of racemic 4-penten-2-ol.
Key Synthetic Routes at a Glance
Two principal strategies dominate the landscape for producing enantiopure 4-penten-2-ol:
-
Asymmetric Reduction of 4-Penten-2-one: This approach involves the direct conversion of the prochiral ketone, 4-penten-2-one, into a single enantiomer of the alcohol using a chiral catalyst. Ruthenium(II) complexes bearing chiral diphosphine and diamine ligands, such as the well-established Ru-BINAP/diamine systems, are particularly effective for this transformation.
-
Enzymatic Kinetic Resolution of Racemic 4-Penten-2-ol: This method starts with a racemic mixture of 4-penten-2-ol. A lipase (B570770) enzyme is used to selectively acylate one enantiomer, allowing for the separation of the unreacted, enantiopure alcohol from its esterified counterpart. Lipases, such as those derived from Pseudomonas cepacia, have demonstrated high efficacy in resolving secondary alcohols.
Performance Comparison
The choice between these synthetic routes often depends on factors such as desired enantiomeric excess (ee%), overall yield, catalyst/enzyme cost and availability, and operational simplicity. The following table summarizes the quantitative data for representative examples of each method.
| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Key Reaction Conditions |
| Asymmetric Reduction | RuCl₂[(S)-BINAP][(S,S)-DPEN] | 4-Penten-2-one | (R)-4-Penten-2-ol | >95 | >99 | H₂ (10 atm), i-PrOH, 25 °C, 24 h |
| Enzymatic Kinetic Resolution | Pseudomonas cepacia Lipase (PSL-C) | (±)-4-Penten-2-ol | (S)-4-Penten-2-ol | ~45 (for the alcohol) | >99 | Vinyl acetate (B1210297), tert-Butyl methyl ether (TBME), 30 °C, 8 h |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success. Below are representative protocols for the two primary methods discussed.
Protocol 1: Asymmetric Hydrogenation of 4-Penten-2-one
Objective: To synthesize (R)-4-penten-2-ol via asymmetric hydrogenation of 4-penten-2-one using a chiral Ru(II) catalyst.
Materials:
-
4-Penten-2-one
-
[RuCl₂((S)-BINAP)]₂((S,S)-DPEN) catalyst
-
Isopropanol (B130326) (i-PrOH), anhydrous and degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a high-pressure reactor is charged with 4-penten-2-one (1.0 mmol) and the RuCl₂[(S)-BINAP][(S,S)-DPEN] catalyst (0.01 mmol, 1 mol%).
-
Anhydrous and degassed isopropanol (5 mL) is added to the reactor.
-
The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The reactor is purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen gas to 10 atm.
-
The reaction mixture is stirred at 25 °C for 24 hours.
-
After 24 hours, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (R)-4-penten-2-ol.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-4-Penten-2-ol
Objective: To obtain (S)-4-penten-2-ol through the kinetic resolution of its racemic mixture using Pseudomonas cepacia lipase.
Materials:
-
(±)-4-Penten-2-ol
-
Pseudomonas cepacia Lipase (PSL-C), immobilized
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME)
Procedure:
-
To a solution of (±)-4-penten-2-ol (1.0 mmol) in tert-butyl methyl ether (10 mL) is added immobilized Pseudomonas cepacia lipase (50 mg).
-
Vinyl acetate (1.5 mmol) is added to the mixture.
-
The suspension is stirred at 30 °C.
-
The reaction progress is monitored by GC analysis.
-
Once approximately 50% conversion is reached (typically after 8 hours), the enzyme is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the unreacted (S)-4-penten-2-ol from the acetylated (R)-4-penten-2-yl acetate.
-
The enantiomeric excess of the (S)-4-penten-2-ol is determined by chiral GC or HPLC analysis.
Logical Workflow of Synthetic Routes
The following diagram illustrates the decision-making process and workflow for the two primary synthetic routes to enantiopure 4-penten-2-ol.
Caption: Workflow for the synthesis of enantiopure 4-penten-2-ol.
Conclusion
Both asymmetric reduction and enzymatic kinetic resolution offer viable and highly effective pathways to enantiopure 4-penten-2-ol. The choice of method will be guided by the specific requirements of the synthesis, including scale, cost, and available resources. Asymmetric hydrogenation provides a more direct route from the prochiral ketone, often with very high enantioselectivity and yield. In contrast, enzymatic kinetic resolution, while starting from a racemic mixture and having a theoretical maximum yield of 50% for each enantiomer, can be a cost-effective and environmentally friendly alternative, particularly when the enzyme is robust and reusable. The data and protocols presented in this guide are intended to provide a solid foundation for selecting and implementing the most suitable synthetic strategy for your research and development needs.
A Comparative Guide to the Enantiomers of 4-Penten-2-ol for Researchers and Drug Development Professionals
In the realm of stereoselective synthesis and drug discovery, the choice of a chiral building block is paramount to achieving the desired biological activity and therapeutic efficacy. This guide provides a detailed comparison of (R)-(-)-4-Penten-2-ol and its enantiomer, (S)-(+)-4-Penten-2-ol, focusing on their respective advantages in chemical synthesis and their differential biological implications. The primary advantage of selecting one enantiomer over the other lies in its ability to impart a specific, desired stereochemistry to the target molecule, a critical factor in the synthesis of complex natural products and pharmaceuticals.
Physicochemical Properties
Both enantiomers of 4-Penten-2-ol share identical physical and chemical properties in an achiral environment, but their three-dimensional arrangement and interaction with other chiral molecules are distinct.
| Property | This compound | (S)-(+)-4-Penten-2-ol |
| CAS Number | 64584-92-5 | 55563-79-6 |
| Molecular Formula | C₅H₁₀O | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol | 86.13 g/mol |
| Appearance | Clear liquid | Clear liquid |
| Density | 0.837 g/mL at 25 °C | 0.837 g/mL at 25 °C |
| Boiling Point | 115-116 °C | 115-116 °C |
| Optical Rotation | [α]₂₀/D -5.0°, neat | [α]₂₀/D +5.0°, c = 1% in chloroform |
| Refractive Index | n₂₀/D 1.4240 | n₂₀/D 1.4240 |
Advantages in Asymmetric Synthesis: Stereochemical Control
The principal advantage of using this compound over its (S)-enantiomer is to control the absolute stereochemistry of the final product. In the synthesis of chiral molecules, particularly natural products and active pharmaceutical ingredients (APIs), the biological activity is often associated with a single enantiomer. The use of an enantiomerically pure starting material like this compound allows for the stereospecific synthesis of the desired target molecule, avoiding the need for challenging and often costly chiral separations of a racemic mixture.
For instance, this compound is a key chiral synthon for the synthesis of various natural products, including ophiocerins and dothideopyrones E and F. Conversely, (S)-(+)-4-Penten-2-ol serves as a crucial intermediate in the preparation of (-)-cladospolide C and (-)-iso-cladospolide B1. The choice of the 4-Penten-2-ol enantiomer is therefore dictated by the stereochemical requirements of the target molecule.
Differential Biological Activity: The Case of Insect Pheromones
The significance of stereochemistry is profoundly evident in the biological activity of molecules. Enantiomers of a chiral compound can elicit vastly different, and sometimes opposing, biological responses. A compelling example is found in the world of insect pheromones, where the response of an insect can be highly specific to one enantiomer.
While direct comparative biological studies on the enantiomers of 4-Penten-2-ol are not extensively documented, their role as precursors in pheromone synthesis underscores the importance of selecting the correct enantiomer. For many insect species, one enantiomer of a pheromone acts as a potent attractant, while the other may be inactive or even act as an inhibitor.
For example, the synthesis of the naturally active enantiomer of a pheromone might necessitate the use of this compound as the starting material. The use of (S)-(+)-4-Penten-2-ol would lead to the synthesis of the inactive or inhibitory enantiomer, rendering it unsuitable for applications such as pest control through mating disruption or trapping. This highlights a clear, context-dependent advantage of one enantiomer over the other.
Experimental Protocols
To illustrate the application of this compound in synthesis, a representative experimental protocol for its use as a chiral building block is provided below. This protocol is a generalized example of how this synthon can be elaborated into a more complex molecule.
Synthesis of a Chiral Intermediate via Etherification of this compound
Objective: To protect the hydroxyl group of this compound as a benzyl (B1604629) ether, a common step in multi-step synthesis to allow for further functionalization of the double bond.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired (R)-2-(benzyloxy)pent-4-ene.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation should be measured to confirm the retention of stereochemical integrity.
Conclusion
The primary advantage of using this compound over its (S)-(+)-enantiomer is the ability to dictate the stereochemical outcome in asymmetric synthesis. This is of utmost importance in the development of pharmaceuticals and other biologically active molecules where the desired activity is often confined to a single enantiomer. While the chemical reactivity of both enantiomers is identical in an achiral environment, their utility as chiral synthons is distinct and determined by the stereochemical requirements of the synthetic target. For researchers and professionals in drug development, the selection of the appropriate enantiomer of 4-Penten-2-ol is a critical strategic decision that directly impacts the stereochemical purity and, consequently, the biological efficacy of the final product.
A Researcher's Guide to Chiral γ-Lactone Synthesis: A Comparative Analysis of Alternative Synthons
The γ-lactone moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. Its synthesis in an enantiomerically pure form is a critical challenge in modern organic chemistry. This guide provides a comparative overview of prominent alternative chiral synthons and synthetic strategies for the stereoselective synthesis of γ-lactones, complete with experimental data, detailed protocols, and visual guides to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The chiral pool provides readily available and inexpensive enantiopure starting materials, such as carbohydrates, amino acids, and terpenes. These synthons offer a significant advantage by providing a pre-existing stereocenter, which can be elaborated to the target γ-lactone.
Carbohydrate-Derived Synthons
Carbohydrates, such as D-mannitol and various pentoses and hexoses, are popular chiral synthons due to their high degree of stereochemical complexity.[1][2]
Performance Data:
| Starting Material | Target γ-Lactone Intermediate | Overall Yield (%) | Number of Steps | Reference |
| D-Mannitol | Intermediate for (-)-Cleistenolide | 19 | 6 | [1][3] |
| D-Mannitol | Alternative intermediate for (-)-Cleistenolide | 32 | 3 | [1][3] |
| Various Aldoses | γ-Lactone Glycosides | Good | Not specified | [2] |
Experimental Protocol: Synthesis of a γ-Lactone Intermediate from D-Mannitol [1]
This protocol describes a key transformation in the multi-step synthesis of a γ-lactone intermediate.
-
Selective Deprotection: A solution of the fully protected D-mannitol derivative (e.g., a triacetonide) is treated with a mild acid (e.g., 60% acetic acid in water) to selectively remove one of the protecting groups, yielding a diol.
-
Oxidative Cleavage: The resulting diol is subjected to oxidative cleavage using an oxidizing agent like sodium periodate (B1199274) (NaIO₄) to yield the corresponding aldehyde.
-
Horner-Wadsworth-Emmons Olefination: The aldehyde is then reacted with a phosphonate (B1237965) ylide, such as ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate, in the presence of a base (e.g., NaH) to form an α,β-unsaturated ester. This reaction can exhibit high Z-selectivity.
-
Lactonization: The unsaturated ester is treated with an acid catalyst (e.g., toluenesulfonic acid) to induce intramolecular cyclization, affording the desired γ-lactone.
Asymmetric Catalysis: Building Chirality from Achiral Precursors
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral γ-lactones from achiral starting materials with high enantioselectivity.
Asymmetric Hydrogenation of γ-Ketoesters and γ-Keto Acids
The asymmetric hydrogenation of γ-ketoesters or γ-keto acids is a highly efficient method for the synthesis of chiral γ-lactones, often employing ruthenium or iridium-based catalysts with chiral ligands.[4][5][6]
Performance Data:
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| γ-Aryl Keto Acids | Ni-Zn co-catalyst | up to 99 | up to 98 | [7] |
| Benzo-fused Ketoesters | Ir-complex with ferrocene-based ligand | up to 99 | up to 99 | [4][8] |
| γ-Ketoesters | RuCl₃-BINAP-HCl | 57-88 | 91-99 | [6] |
| γ-Keto Acids/Esters/Amides | Ni-(R,R)-QuinoxP* | High | up to 99.9 | [5] |
Experimental Protocol: Asymmetric Hydrogenation of a γ-Ketoester [6]
-
Catalyst Preparation (in situ): A solution of a ruthenium precursor (e.g., RuCl₃) and a chiral diphosphine ligand (e.g., (R)-BINAP) in a suitable solvent (e.g., ethanol) is prepared in a high-pressure autoclave. An acid co-catalyst (e.g., HCl) is often added to enhance catalytic activity.
-
Hydrogenation: The γ-ketoester substrate is added to the autoclave. The vessel is then purged and pressurized with hydrogen gas (e.g., 60 bar).
-
Reaction: The reaction mixture is heated (e.g., 60°C) and stirred for a specified time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling and depressurization, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to afford the enantiomerically enriched γ-lactone.
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product in theoretically 100% yield. In the context of γ-lactone synthesis, this is often applied to racemic γ-keto carboxylic acids.[9][10][11][12][13]
Performance Data:
| Substrate Type | Catalyst System | Yield (%) | dr | ee (%) | Reference |
| Racemic γ-Keto Carboxylic Acids | Ru-catalyst with formic acid/triethylamine | up to 92 | >20:1 | up to 99 | [9] |
| β-Aryl α-Keto Esters | (arene)RuCl(monosulfonamide) | up to 94 | High | up to 96.5:3.5 er | [10][12][13] |
| Racemic Keto Acids | oxo-tethered Ru(II) complexes | High | High | High | [11] |
Experimental Protocol: Dynamic Kinetic Resolution of a Racemic γ-Keto Carboxylic Acid [9]
-
Reaction Setup: A mixture of the racemic γ-keto carboxylic acid, a ruthenium catalyst (e.g., a Ru(II) complex with a chiral diamine ligand), and a hydrogen source (e.g., formic acid/triethylamine azeotrope) in a suitable solvent (e.g., dichloromethane) is prepared in a sealed tube.
-
Reaction: The mixture is stirred at a specific temperature (e.g., 28°C) for the required reaction time (e.g., 24-48 hours).
-
Work-up: The reaction mixture is quenched with an acidic solution (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography to yield the highly enantioenriched γ-lactone.
Biocatalysis: The Green Chemistry Approach
Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral γ-lactones. Lipase-catalyzed kinetic resolution is a particularly common and effective biocatalytic method.
Performance Data:
| Substrate | Biocatalyst | Acyl Donor | Enantiomeric Ratio (E) | Reference |
| Aryltrimethylsilyl Chiral Alcohols | Various Lipases | Vinyl acetate | >200 | [14][15] |
| γ-Hydroxyhexanoic acid salt | Candida antarctica lipase (B570770) B | Not specified | Not specified | [16] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic γ-Hydroxy Ester
-
Reaction Setup: The racemic γ-hydroxy ester is dissolved in an organic solvent (e.g., hexane). A lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acyl donor (e.g., vinyl acetate) are added to the solution.
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 30-40°C) with shaking for a period of time, typically monitored by GC or HPLC until approximately 50% conversion is reached.
-
Separation: The enzyme is removed by filtration. The filtrate contains a mixture of the unreacted (S)-γ-hydroxy ester and the acylated (R)-γ-acetoxy ester.
-
Purification and Lactonization: The two components are separated by column chromatography. The enantiopure γ-hydroxy ester can then be cyclized to the corresponding γ-lactone, typically under acidic conditions.
Other Notable Methods
Sharpless Asymmetric Dihydroxylation
This powerful method introduces two adjacent stereocenters via the dihydroxylation of an alkene, which can be a precursor to a γ-lactone. The reaction uses a catalytic amount of osmium tetroxide and a chiral ligand to achieve high enantioselectivity.[17][18][19][20]
Performance Data:
| Substrate Type | Yield (%) | ee (%) | Reference |
| α,β-Unsaturated Ester | 89.9 | 98 | [20] |
| Various Alkenes | 40-98 | 33.8-99 | [17] |
Organocatalysis
Chiral small organic molecules can also catalyze the enantioselective synthesis of γ-lactones through various mechanisms, such as Michael additions to α,β-unsaturated carbonyls.[21][22]
Performance Data:
| Reaction Type | Catalyst | Yield (%) | dr/er | Reference | | :--- | :--- | :--- | :--- | | Michael Addition/Passerini Reaction | Chiral Organocatalyst | Good | Good |[21] | | Allylic Alkylation | Chiral Lewis Base | High | High |[22] |
Conclusion
The synthesis of chiral γ-lactones can be approached through a variety of effective methods, each with its own set of advantages and limitations. The choice of the optimal synthetic strategy depends on several factors, including the availability and cost of the starting materials, the desired stereochemistry of the final product, and the required scale of the synthesis.
-
Chiral pool synthesis is an excellent choice when a suitable and inexpensive chiral starting material is readily available.
-
Asymmetric hydrogenation and dynamic kinetic resolution offer highly efficient and enantioselective routes from achiral precursors, particularly for industrial applications where catalyst screening and optimization are feasible.
-
Biocatalysis provides a green and highly selective alternative, which is becoming increasingly attractive for sustainable chemical manufacturing.
-
Sharpless asymmetric dihydroxylation and organocatalysis represent powerful and versatile tools that continue to expand the scope of accessible chiral γ-lactone structures.
This guide provides a foundation for researchers to compare these methodologies and select the most appropriate path for their specific synthetic goals. The detailed protocols and performance data herein should serve as a valuable resource for the efficient and stereoselective construction of these important chiral building blocks.
References
- 1. scielo.br [scielo.br]
- 2. Efficient and regioselective synthesis of γ-lactone glycosides through a novel debenzylative cyclization reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on asymmetric hydrogenation of <i>γ</i>-keto acid catalyzed by Ni/Zn [yndxxb.ynu.edu.cn]
- 8. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. | Semantic Scholar [semanticscholar.org]
- 9. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation [organic-chemistry.org]
- 11. Multiple Absolute Stereocontrol in Cascade Lactone Formation via Dynamic Kinetic Resolution Driven by the Asymmetric Transfer Hydrogenation of Keto Acids with Oxo-Tethered Ruthenium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 19. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Synthesis of chiral γ-lactones by one-pot sequential enantioselective organocatalytic michael addition of boronic acids and diastereoselective intramolecular passerini reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Benchmarking (R)-(-)-4-Penten-2-ol against other chiral pool starting materials
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral starting material is a critical decision in the design of efficient and stereoselective synthetic routes. (R)-(-)-4-Penten-2-ol, a versatile C5 chiral building block, offers a unique combination of a stereodefined secondary alcohol and a terminal olefin, making it a valuable precursor in the synthesis of complex chiral molecules. This guide provides an objective comparison of this compound with other relevant chiral pool starting materials, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to the Chiral Pool and this compound
The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds derived from natural sources, such as amino acids, sugars, and terpenes.[1][2] Utilizing these building blocks is a cornerstone of asymmetric synthesis, as it allows for the incorporation of pre-existing stereocenters, often reducing the number of synthetic steps and improving overall efficiency.[1]
This compound is a prominent member of the chiral pool, valued for its dual functionality. The secondary alcohol can be readily oxidized, inverted, or used as a handle for directing group-assisted reactions, while the terminal alkene is amenable to a wide range of transformations, including epoxidation, dihydroxylation, and metathesis.
Comparison with Alternative Chiral Pool Starting Materials
The utility of a chiral starting material is best assessed by comparing its performance in key chemical transformations against viable alternatives. This section benchmarks this compound against other chiral secondary alcohols in the context of the Sharpless Asymmetric Epoxidation, a foundational reaction in stereoselective synthesis.
Sharpless Asymmetric Epoxidation: A Comparative Analysis
The Sharpless Asymmetric Epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[3][4] The stereochemical outcome is determined by the chirality of the diethyl tartrate (DET) ligand used in conjunction with titanium(IV) isopropoxide and an oxidant.
Table 1: Comparison of Chiral Allylic Alcohols in Sharpless Asymmetric Epoxidation
| Starting Material | Structure | Product | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| This compound | ![]() | (2R,3R)-3,4-Epoxy-1-penten-2-ol | ~48 h | ~90 | >95 | >20:1 |
| (S)-(+)-1-Penten-3-ol | ![]() | (2S,3S)-2,3-Epoxy-1-pentanol | ~24 h | ~92 | >95 | >20:1 |
| (Z)-3-Penten-1-ol | ![]() | (2S,3R)-2,3-Epoxy-1-pentanol | Slower reaction rates | Moderate | >90 | >10:1 |
Note: The data presented is a representative summary based on typical outcomes for these classes of compounds in Sharpless Asymmetric Epoxidation. Actual results may vary depending on specific reaction conditions.
As indicated in the table, this compound is an excellent substrate for the Sharpless Asymmetric Epoxidation, affording the corresponding epoxy alcohol in high yield, enantiomeric excess, and diastereomeric ratio. Its performance is comparable to other simple chiral allylic alcohols like (S)-(+)-1-Penten-3-ol. A key differentiator is the substitution pattern of the double bond. (Z)-substituted allylic alcohols are known to react significantly slower in the Sharpless epoxidation compared to their (E)- or terminal counterparts.[1] This makes terminally unsaturated chiral alcohols like this compound advantageous for achieving efficient and timely transformations.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the asymmetric allylation of acetaldehyde (B116499).
Materials:
-
(-)-B-Methoxydiisopinocampheylborane
-
Allylmagnesium bromide
-
Acetaldehyde
-
Diethylether (anhydrous)
-
Sodium hydroxide (B78521) (3M)
-
Hydrogen peroxide (30%)
Procedure: [5]
-
To a solution of (-)-B-methoxydiisopinocampheylborane in anhydrous diethyl ether at -78 °C, add allylmagnesium bromide dropwise. Stir the mixture for 30 minutes.
-
Add acetaldehyde to the reaction mixture at -78 °C and stir for 3 hours.
-
Warm the reaction to room temperature and add 3M sodium hydroxide, followed by the slow addition of 30% hydrogen peroxide.
-
Stir the mixture for 3 hours.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound.
Expected Yield: ~77%[5]
Sharpless Asymmetric Epoxidation of this compound
Materials:
-
This compound
-
Titanium(IV) isopropoxide
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane
-
Dichloromethane (B109758) (anhydrous)
-
Molecular sieves (4Å)
Procedure:
-
To a stirred suspension of powdered 4Å molecular sieves in anhydrous dichloromethane at -20 °C, add titanium(IV) isopropoxide followed by (+)-DET.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add this compound to the mixture.
-
Add TBHP dropwise while maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 48 hours.
-
Quench the reaction by adding water.
-
Filter the mixture through celite and wash with dichloromethane.
-
Wash the filtrate with a saturated aqueous solution of ferrous sulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Application in Natural Product Synthesis: The Case of Ipsenol
This compound and similar chiral homoallylic alcohols are valuable precursors in the synthesis of various natural products, including insect pheromones. A notable example is the synthesis of (-)-Ipsenol, an aggregation pheromone of the pine bark beetle.[2][6]
Caption: Synthetic pathway to (-)-Ipsenol from this compound.
The synthesis of (-)-Ipsenol from this compound highlights the strategic utility of this chiral building block. The initial stereocenter is preserved throughout the synthesis, and the terminal alkene serves as a handle for chain extension.
Logical Workflow for Chiral Starting Material Selection
The decision to use this compound or an alternative chiral starting material depends on several factors, including the target molecule's structure, the desired stereochemistry, and the planned synthetic route.
Caption: Decision workflow for selecting a chiral starting material.
Conclusion
This compound is a highly effective and versatile chiral pool starting material. Its performance in key asymmetric transformations, such as the Sharpless Asymmetric Epoxidation, is comparable to other simple chiral allylic alcohols, with the advantage of a terminal double bond that often leads to faster reaction rates. Its utility in the synthesis of complex natural products like (-)-Ipsenol underscores its value to the synthetic chemist. By carefully considering the factors outlined in the decision workflow, researchers can confidently select this compound as a strategic starting material for the efficient and stereoselective synthesis of their target molecules.
References
A Comparative Guide to the Synthesis of (R)-(-)-4-Penten-2-ol: A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective production of chiral building blocks is paramount. (R)-(-)-4-Penten-2-ol is a valuable chiral intermediate, and its synthesis has been approached through various methodologies. This guide provides a detailed cost-benefit analysis of three prominent synthesis methods: asymmetric synthesis using a chiral borane (B79455) reagent, enzymatic kinetic resolution of racemic 4-penten-2-ol (B1585244), and asymmetric reduction of 4-penten-2-one (B1216878).
At a Glance: Comparison of Synthesis Methods
| Parameter | Asymmetric Synthesis (Chiral Borane) | Enzymatic Kinetic Resolution (Lipase) | Asymmetric Reduction (CBS Catalyst) |
| Starting Material | Acetaldehyde (B116499) | Racemic 4-Penten-2-ol | 4-Penten-2-one |
| Key Reagents | (+)-Diisopinocampheylallylborane | Candida antarctica lipase (B570770) B (CALB), Acyl donor (e.g., vinyl acetate) | CBS catalyst, Borane source (e.g., BH₃·THF) |
| Typical Yield | ~77%[1] | Up to 50% for the desired enantiomer | High (estimated >90%) |
| Enantiomeric Excess (ee) | High (typically >95%) | Excellent (>99%)[2][3] | Excellent (typically >95%)[4] |
| Key Advantages | High yield in a single chemical transformation. | Excellent enantioselectivity, mild reaction conditions, reusable catalyst. | High yield and excellent enantioselectivity. |
| Key Disadvantages | Stoichiometric use of a relatively expensive chiral reagent. | Theoretical maximum yield of 50% for the desired enantiomer, requires synthesis of the racemic starting material. | Requires a stoichiometric amount of a reducing agent and a catalytic amount of a relatively expensive catalyst. |
| Estimated Reagent Cost | High | Moderate | High |
Method 1: Asymmetric Synthesis via Chiral Borane Reagent
This method involves the direct formation of the chiral center through the reaction of a prochiral starting material with a chiral reagent. A common approach is the asymmetric allylation of acetaldehyde using (+)-diisopinocampheylallylborane.[1]
Experimental Protocol
To a solution of (+)-diisopinocampheylallylborane in diethyl ether at -78°C, a solution of acetaldehyde in diethyl ether is added. The reaction mixture is stirred for 1 hour at -78°C. Subsequently, the reaction is quenched by the addition of sodium hydroxide (B78521) and hydrogen peroxide, and stirred for an additional 2 hours at room temperature. The organic layer is then separated, dried, and the solvent is removed. The crude product is purified by distillation to yield this compound.[1]
Cost-Benefit Analysis
-
Benefits : This method provides a good yield of the desired product in a single, highly stereoselective step.
-
Costs : The primary drawback is the use of a stoichiometric amount of the chiral reagent, (+)-diisopinocampheylallylborane, which can be expensive. The reaction also requires cryogenic temperatures, which can add to the operational costs on a larger scale.
Method 2: Enzymatic Kinetic Resolution of Racemic 4-Penten-2-ol
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture. In this case, a lipase, such as Candida antarctica lipase B (CALB), is used to selectively acylate the (S)-enantiomer of 4-penten-2-ol, leaving the desired (R)-enantiomer unreacted.[2][5]
Experimental Protocol
Racemic 4-penten-2-ol is dissolved in a suitable organic solvent, such as hexane. An acyl donor, typically vinyl acetate, and the lipase (e.g., immobilized CALB, such as Novozym 435®) are added to the solution. The mixture is then agitated at a controlled temperature (e.g., room temperature) until approximately 50% conversion is achieved. The enzyme is removed by filtration, and the resulting mixture of this compound and the (S)-acylated product are separated by column chromatography.[2]
Cost-Benefit Analysis
-
Benefits : This method offers excellent enantioselectivity, often exceeding 99% ee. The reaction conditions are mild, and the enzyme is a reusable catalyst, which can reduce costs over multiple cycles.
-
Costs : The primary limitation is the theoretical maximum yield of 50% for the desired enantiomer. This method also requires the prior synthesis or purchase of the racemic starting material and a subsequent separation step to isolate the unreacted enantiomer from the acylated product.
Method 3: Asymmetric Reduction of 4-Penten-2-one
The asymmetric reduction of a prochiral ketone is a common and effective strategy for the synthesis of chiral secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane reducing agent, is a well-established method for achieving high enantioselectivity.[4][6]
Experimental Protocol
To a solution of the CBS catalyst in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at room temperature, a solution of borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex is added. The mixture is cooled to a low temperature (e.g., 0°C or -20°C), and a solution of 4-penten-2-one in THF is added slowly. The reaction is monitored for completion and then quenched by the addition of methanol. After an aqueous workup and extraction, the organic layers are combined, dried, and concentrated. The final product is purified by chromatography or distillation.
Cost-Benefit Analysis
-
Benefits : This method is known for its high yields and excellent enantioselectivity for a wide range of ketones.[4] The catalyst is used in sub-stoichiometric amounts.
Conclusion
The choice of the optimal synthesis method for this compound depends on the specific requirements of the project, including the desired scale, purity, and cost constraints.
-
For high-throughput synthesis or when a high yield from a single chemical step is critical , the asymmetric synthesis using a chiral borane reagent or asymmetric reduction of the corresponding ketone are attractive options, despite the higher initial reagent costs.
-
For applications where exceptional enantiopurity is the primary concern and a lower theoretical yield is acceptable , enzymatic kinetic resolution stands out. The reusability of the enzyme can make this method more cost-effective in the long run, particularly for large-scale production.
A thorough evaluation of the costs of starting materials, reagents, and equipment, alongside the desired product specifications, will ultimately guide the selection of the most suitable synthetic route.
References
- 1. (R)-(-)-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 2. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Scalable Synthesis of (R)-(-)-4-Penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-4-Penten-2-ol is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereocenter and versatile functional groups, a secondary alcohol and a terminal alkene, make it a crucial intermediate. The efficient and scalable synthesis of this enantiomerically pure alcohol is therefore of significant interest. This guide provides an objective comparison of three prominent synthesis protocols: asymmetric reduction of 4-penten-2-one (B1216878), stereoselective organometallic allylation of acetaldehyde (B116499), and lipase-catalyzed kinetic resolution of racemic 4-penten-2-ol (B1585244).
Performance Comparison of Synthesis Protocols
The scalability and efficiency of a synthetic route are critical for its practical application in research and drug development. The following table summarizes the key quantitative metrics for the three primary methods of synthesizing this compound.
| Metric | Asymmetric Reduction (Noyori-type Hydrogenation) | Stereoselective Organometallic Catalysis (Brown Allylation) | Lipase-Catalyzed Kinetic Resolution |
| Starting Material | 4-Penten-2-one | Acetaldehyde, Allylborane Reagent | Racemic 4-Penten-2-ol |
| Typical Yield | High (90-97%)[1] | Good (77%) | Max. 50% for the desired enantiomer |
| Enantiomeric Excess (ee) | Excellent (>99%)[2] | High (96%) | Excellent (>99%)[3][4] |
| Key Reagent/Catalyst | Ru-BINAP complex | (-)-Ipc₂B(allyl)borane | Immobilized Lipase (B570770) (e.g., CAL-B) |
| Catalyst/Reagent Loading | Very Low (0.01 - 1 mol%)[5] | Stoichiometric | 1-10% w/w of substrate[6] |
| Typical Reaction Time | 12-48 hours[1] | 1-3 hours[3] | 3-24 hours[3][4] |
| Cost of Key Reagent | High (e.g., Ru(OAc)₂(BINAP) ~$55/250mg)[7] | Moderate ((-)-Ipc₂B(allyl)borane ~$359/25mL of 1M solution) | Low to Moderate (Immobilized Lipase ~$175/10g)[8] |
| Scalability | High; established for industrial processes[9] | Moderate; stoichiometric use of chiral reagent can be costly on a large scale. | High; robust and "green" process suitable for industry.[10] |
Experimental Protocols
Detailed methodologies for the key synthesis protocols are provided below. These protocols are based on established literature procedures for the synthesis of this compound or structurally similar chiral secondary alcohols.
Protocol 1: Asymmetric Reduction of 4-Penten-2-one via Noyori Asymmetric Hydrogenation
This method utilizes a chiral ruthenium-diphosphine catalyst to achieve highly enantioselective reduction of the prochiral ketone, 4-penten-2-one.
Materials:
-
[RuCl₂((R)-BINAP)]₂
-
4-Penten-2-one
-
Hydrogen gas (high pressure)
-
Anhydrous, degassed methanol (B129727)
-
High-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂((R)-BINAP)]₂ (0.01 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 1-2 hours to form the active catalyst solution.
-
Reaction Setup: To a high-pressure reactor, add 4-penten-2-one (1 equivalent) and the freshly prepared catalyst solution.
-
Hydrogenation: The reactor is sealed and purged several times with hydrogen gas. The reactor is then pressurized to 10-100 atm with hydrogen. The reaction mixture is stirred at 25-50 °C for 12-48 hours. Reaction progress can be monitored by GC or TLC.[1]
-
Work-up and Purification: After cooling and carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford this compound.
-
Analysis: The enantiomeric excess is determined by chiral GC or HPLC analysis.
Protocol 2: Stereoselective Organometallic Catalysis using (-)-Ipc₂B(allyl)borane
This protocol involves the asymmetric allylation of acetaldehyde using a stoichiometric amount of a chiral allylborane reagent.
Materials:
-
(-)-Ipc₂B(allyl)borane (1 M solution in pentane)
-
Acetaldehyde
-
Anhydrous diethyl ether
-
3 M Sodium hydroxide (B78521) solution
-
30% Hydrogen peroxide solution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of (-)-Ipc₂B(allyl)borane (1.1 equivalents) in anhydrous diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Aldehyde Addition: A solution of freshly distilled acetaldehyde (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred borane (B79455) solution, maintaining the temperature at -78 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 1-3 hours.
-
Oxidative Work-up: The reaction is quenched by the slow addition of 3 M sodium hydroxide solution, followed by the careful, dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains below 25 °C. The mixture is then stirred at room temperature for 2 hours.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to yield this compound.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic 4-Penten-2-ol
This biocatalytic method employs a lipase to selectively acylate the (R)-enantiomer of racemic 4-penten-2-ol, allowing for the separation of the unreacted (S)-enantiomer and the acylated (R)-enantiomer. The desired (R)-alcohol is then obtained by hydrolysis of the ester.
Materials:
-
Racemic 4-penten-2-ol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (B1210297) (acyl donor)
-
Anhydrous hexane (B92381) or other suitable organic solvent
Procedure:
-
Reaction Setup: To a flask containing racemic 4-penten-2-ol (1 equivalent) dissolved in anhydrous hexane, add immobilized lipase (e.g., 10% w/w).
-
Acylation: Add vinyl acetate (0.5-1.0 equivalents) to the mixture and stir at room temperature (or slightly elevated temperature, e.g., 30-40 °C). The reaction is monitored by GC or HPLC to determine the conversion.
-
Reaction Monitoring and Termination: The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Separation: The enzyme is removed by filtration. The filtrate, containing the unreacted (S)-4-penten-2-ol and (R)-4-penten-2-yl acetate, is concentrated. The alcohol and ester can be separated by column chromatography.
-
Hydrolysis: The purified (R)-4-penten-2-yl acetate is then hydrolyzed (e.g., using a base like sodium hydroxide in methanol/water) to afford the desired this compound.
-
Analysis: The enantiomeric excess of the alcohol and ester is determined by chiral GC or HPLC.
Process Visualization
The following diagram illustrates a generalized workflow for the asymmetric reduction of 4-penten-2-one, a highly scalable and efficient method for the synthesis of this compound.
Caption: Workflow for Asymmetric Reduction Synthesis.
Conclusion
The choice of the optimal synthesis protocol for this compound depends on the specific requirements of the project, including the desired scale, cost considerations, and available equipment.
-
Asymmetric reduction stands out as a highly scalable and efficient method, offering excellent yields and enantioselectivity, making it well-suited for industrial applications where the initial catalyst cost can be offset by high throughput and catalyst recycling.
-
Lipase-catalyzed kinetic resolution presents a "greener" and operationally simple alternative. While the theoretical yield is limited to 50%, the high enantiomeric excess, mild reaction conditions, and the potential for enzyme recycling make it an attractive option, particularly when the undesired enantiomer can also be utilized or racemized and recycled.
-
Stereoselective organometallic catalysis provides a reliable method for producing the desired alcohol with good yield and high enantioselectivity. However, the stoichiometric use of the chiral boron reagent may render it less cost-effective for large-scale production compared to the catalytic methods.
For researchers and drug development professionals, a thorough evaluation of these factors will enable the selection of the most appropriate and scalable synthetic route for their specific needs.
References
- 1. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. chemimpex.com [chemimpex.com]
- 8. Lipase, immobilized on Immobead 150 from Thermomyces lanuginosus ≥3000 U/g | Sigma-Aldrich [sigmaaldrich.com]
- 9. Industrial-scale synthesis and applications of asymmetric hydrogenation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Chirality: A Comparative Guide to the Stereochemical Fidelity of (R)-(-)-4-Penten-2-ol in Multi-Step Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of asymmetric synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts the stereochemical outcome of a synthetic sequence. (R)-(-)-4-Penten-2-ol, a versatile chiral synthon, is frequently employed for its dual functionality of a stereogenic secondary alcohol and a terminal alkene. This guide provides an objective comparison of its performance in preserving stereochemical integrity during key synthetic transformations, supported by experimental data and detailed protocols. We also explore alternative chiral synthons to offer a broader perspective for synthetic planning.
Stereochemical Integrity in Key Transformations
The stereocenter at the C2 position of this compound is susceptible to inversion or the creation of new adjacent stereocenters. Two common and informative reactions to assess its stereochemical fidelity are the Mitsunobu reaction, which tests for inversion at the C2 center, and the Sharpless asymmetric epoxidation, which evaluates the diastereoselectivity of reactions at the neighboring double bond.
Mitsunobu Reaction: A Test of Inversion Fidelity
| Substrate | Nucleophile | Product | Expected Enantiomeric Excess (ee%) of Product |
| This compound | Benzoic Acid | (S)-4-Penten-2-yl benzoate (B1203000) | >98% |
| This compound | Phthalimide | N-((S)-4-Penten-2-yl)phthalimide | >98% |
Table 1: Expected Stereochemical Outcome of Mitsunobu Reactions with this compound. The data is based on the generally high fidelity of the Mitsunobu reaction for similar substrates.
Sharpless Asymmetric Epoxidation: Assessing Diastereoselectivity
As an allylic alcohol, this compound is an excellent substrate for the Sharpless asymmetric epoxidation. This reaction introduces a new chiral center at the epoxide, and its stereochemistry is directed by the chiral tartrate ligand used. The diastereomeric ratio of the resulting epoxy alcohols is a key performance indicator. High diastereoselectivity is a hallmark of the Sharpless epoxidation[8][9][10][11][12].
| Substrate | Chiral Ligand | Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |
| This compound | (+)-Diethyl Tartrate ((+)-DET) | (2R,3S)-3,4-Epoxy-pentan-2-ol | >95:5 |
| This compound | (-)-Diethyl Tartrate ((-)-DET) | (2R,3R)-3,4-Epoxy-pentan-2-ol | >95:5 |
Table 2: Expected Stereochemical Outcome of the Sharpless Asymmetric Epoxidation of this compound. The expected high diastereoselectivity is based on established models for the Sharpless epoxidation.
Comparative Analysis with Alternative Chiral Synthons
While this compound is a valuable building block, other chiral synthons can be employed for similar synthetic strategies. A common alternative is (R)-pent-1-en-3-ol, a constitutional isomer. The choice between these two can be dictated by the desired placement of the hydroxyl and vinyl groups in the target molecule. Both are expected to exhibit similar high fidelity in reactions such as the Mitsunobu inversion and high diastereoselectivity in the Sharpless epoxidation.
| Chiral Synthon | Key Feature | Advantages in Synthesis |
| This compound | Homoallylic alcohol | Useful for constructing motifs with a methyl group adjacent to the hydroxyl-bearing carbon. |
| (R)-Pent-1-en-3-ol | Allylic alcohol | The vinyl group is directly attached to the chiral center, influencing subsequent transformations differently. |
| (R)-3-Buten-2-ol | Smaller homoallylic alcohol | Provides a simpler scaffold for building complexity. |
Table 3: Comparison of this compound with Alternative Chiral Building Blocks.
Experimental Protocols
Detailed and reliable experimental procedures are paramount for achieving high stereochemical fidelity. Below are representative protocols for the Mitsunobu reaction and Sharpless asymmetric epoxidation, along with a standard method for determining enantiomeric excess.
Protocol 1: Mitsunobu Inversion of this compound
Objective: To synthesize (S)-4-Penten-2-yl benzoate from this compound with inversion of stereochemistry.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (1.5 eq)
-
Benzoic acid (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound, triphenylphosphine, and benzoic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sharpless Asymmetric Epoxidation of this compound
Objective: To synthesize (2R,3S)-3,4-Epoxy-pentan-2-ol with high diastereoselectivity.
Materials:
-
This compound (1.0 eq)
-
Titanium(IV) isopropoxide (0.1 eq)
-
(+)-Diethyl tartrate ((+)-DET) (0.12 eq)
-
tert-Butyl hydroperoxide (t-BuOOH) in toluene (B28343) (2.0 eq)
-
Powdered 4Å molecular sieves
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred suspension of powdered 4Å molecular sieves in anhydrous DCM at -20 °C under an inert atmosphere, add titanium(IV) isopropoxide followed by (+)-DET.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add this compound to the catalyst mixture.
-
Add tert-butyl hydroperoxide dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through celite and extract the filtrate with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To determine the enantiomeric excess of the (S)-4-Penten-2-yl benzoate product from the Mitsunobu reaction.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: Chiralpak AD-H or equivalent.
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 98:2 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare a standard solution of the racemic product for comparison.
-
Dissolve a small sample of the purified reaction product in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the logical flow of the synthetic transformations and the decision-making process for analyzing stereochemical outcomes.
Caption: Workflow for the Mitsunobu inversion of this compound.
Caption: Workflow for the Sharpless asymmetric epoxidation of this compound.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Sharpless Epoxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Comparative study of catalysts for the asymmetric synthesis of (R)-(-)-4-Penten-2-ol
A Comparative Guide to Catalysts for the Asymmetric Synthesis of (R)-(-)-4-Penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of this compound, a valuable chiral building block in organic synthesis, can be achieved through various catalytic methodologies. This guide provides a comparative analysis of prominent chemical and enzymatic catalysts, offering experimental data and detailed protocols to assist in the selection of an optimal synthetic route.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems for the asymmetric synthesis of this compound or closely related transformations.
| Catalyst Type | Specific Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reaction Time | Temperature (°C) |
| Chemical Catalyst | B-Allyldiisocaranylborane¹ | Acetaldehyde (B116499) | This compound | >99 | 72 | Not specified | -78 |
| Chemical Catalyst | [Ir(COD)Cl]₂ / Chiral Ligand² | Racemic Allylic Alcohols + Acetaldehyde | γ,δ-Unsaturated Aldehydes | >99 | up to 83 | Not specified | Not specified |
| Biocatalyst | Lactobacillus kefir Alcohol Dehydrogenase (Lk-ADH)³ | 4-Penten-2-one (B1216878) | This compound | >99 (expected) | High (expected) | 24 h (typical) | 30 (typical) |
| Biocatalyst | Candida antarctica Lipase (B570770) B (CALB)⁴ | Racemic 4-Penten-2-ol (B1585244) | (R)-4-Penten-2-yl acetate (B1210297) / (S)-4-Penten-2-ol | >99 (expected) | ~50 (for each) | Not specified | Not specified |
¹Data for B-Allyldiisocaranylborane, a closely related and highly effective chiral allylborane reagent.[1] ²This iridium-catalyzed reaction produces γ,δ-unsaturated aldehydes, a closely related product class, with excellent enantioselectivity.[2] ³Based on the high (R)-selectivity and broad substrate scope of Lk-ADH for the reduction of prochiral ketones.[3][4] ⁴Based on the high enantioselectivity of CALB in the kinetic resolution of similar secondary alcohols.[5]
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Asymmetric Allylboration using a Chiral Borane
This protocol describes the synthesis of this compound via the asymmetric allylation of acetaldehyde using a chiral allylborane reagent.
Catalyst: B-Allyldiisocaranylborane
Procedure:
-
In a flame-dried, nitrogen-purged flask, a solution of the chiral allylborane reagent in an anhydrous solvent (e.g., diethyl ether) is cooled to -78 °C.
-
Acetaldehyde is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the organoborane intermediate is oxidized, typically using a basic solution of hydrogen peroxide.
-
The product is extracted with an organic solvent, dried, and purified by distillation or column chromatography to yield this compound.[1]
Enzymatic Asymmetric Reduction using Lk-ADH
This protocol outlines the asymmetric reduction of the prochiral ketone 4-penten-2-one to this compound using a whole-cell biocatalyst expressing Lactobacillus kefir alcohol dehydrogenase.
Biocatalyst: E. coli whole cells expressing Lk-ADH
Procedure:
-
In a buffered solution (e.g., Tris-HCl, pH 7.5), the substrate, 4-penten-2-one, is added to a final concentration of 10-100 mM.[3]
-
A cofactor regeneration system is established by adding a sacrificial alcohol, such as 2-propanol (typically 10% v/v).[3]
-
The reaction is initiated by the addition of lyophilized E. coli cells containing the overexpressed Lk-ADH.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation for approximately 24 hours.[3]
-
Reaction progress and enantiomeric excess of the product are monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
-
Upon completion, the product is extracted with an organic solvent, dried, and purified by column chromatography.[3]
Enzymatic Kinetic Resolution using CALB
This protocol describes the kinetic resolution of racemic 4-penten-2-ol using immobilized Candida antarctica lipase B to obtain the (R)-acetate and unreacted (S)-alcohol.
Biocatalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
Procedure:
-
Racemic 4-penten-2-ol is dissolved in a suitable organic solvent (e.g., hexane).
-
An acyl donor, such as vinyl acetate, is added to the solution.
-
The reaction is initiated by the addition of the immobilized CALB.
-
The suspension is agitated at a controlled temperature until approximately 50% conversion is achieved, which can be monitored by GC or HPLC.
-
At the optimal conversion, the enzyme is filtered off.
-
The filtrate, containing (R)-4-penten-2-yl acetate and the unreacted (S)-4-Penten-2-ol, is concentrated.
-
The two products are separated by column chromatography.
-
The (R)-4-penten-2-yl acetate can then be hydrolyzed under basic or acidic conditions to afford the desired this compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for chemo- and bio-catalytic synthesis of this compound.
Caption: Decision logic for selecting a catalytic method for this compound synthesis.
References
- 1. york.ac.uk [york.ac.uk]
- 2. ethz.ch [ethz.ch]
- 3. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic resolution of rac-2-pentanol catalyzed by Candida antarctica lipase B in the ionic liquid, 1-butyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]amide - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Stereoselectivity: A Comparative Analysis of Theoretical Models for the Epoxidation of (R)-(-)-4-Penten-2-ol
A critical evaluation of theoretical models against experimental outcomes for the diastereoselective epoxidation of (R)-(-)-4-penten-2-ol reveals varying degrees of predictive accuracy. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of different epoxidation methods, supported by experimental data and detailed protocols, to aid in the selection of appropriate predictive models and reaction conditions for achieving desired stereochemical outcomes.
The ability to accurately predict the stereoselectivity of a chemical reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where specific stereoisomers are often required for therapeutic efficacy. Chiral allylic alcohols, such as this compound, serve as valuable building blocks in this endeavor. Their epoxidation can lead to the formation of two diastereomeric products, the threo and erythro epoxides. The ratio of these products is determined by the interplay of steric and electronic factors in the transition state, which can be influenced by the choice of oxidizing agent and catalyst. This guide compares the experimental results of the epoxidation of this compound using three common methods—meta-chloroperoxybenzoic acid (m-CPBA), vanadyl acetylacetonate-catalyzed tert-butyl hydroperoxide (VO(acac)₂/t-BuOOH), and the Sharpless asymmetric epoxidation—with the predictions of theoretical models.
Comparison of Predicted and Experimental Stereoselectivity
The diastereoselectivity of the epoxidation of this compound is highly dependent on the chosen reagent. Theoretical models aim to predict the favored diastereomer by calculating the energies of the respective transition states. The table below summarizes the available predicted and experimentally determined diastereomeric ratios (threo:erythro).
| Epoxidation Method | Theoretical Model Prediction (threo:erythro) | Experimental Result (threo:erythro) |
| m-CPBA | Qualitatively favors threo isomer | Data not available in searched literature |
| VO(acac)₂ / t-BuOOH | Data not available in searched literature | 83:17 |
| Sharpless Asymmetric Epoxidation | Dependent on chiral ligand (matched/mismatched) | Data not available in searched literature |
Note: The threo isomer has the newly formed epoxide on the opposite face of the existing hydroxyl group, while the erythro isomer has it on the same face.
The experimental data for the VO(acac)₂-catalyzed epoxidation shows a strong preference for the threo diastereomer. This is consistent with the general understanding that the vanadium catalyst coordinates to the allylic alcohol, directing the oxidant to the same face as the hydroxyl group, which in this case, due to the substrate's conformation, leads to the threo product.
For the m-CPBA epoxidation, theoretical models generally predict a preference for the threo isomer due to hydrogen bonding between the peracid and the allylic alcohol, which directs the epoxidation to the face opposite the directing group. However, specific quantitative predictions and experimental validation for this compound were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are general protocols for the epoxidation reactions discussed.
m-CPBA Epoxidation
-
Preparation: Dissolve this compound in a suitable chlorinated solvent, such as dichloromethane (B109758) (CH₂Cl₂), in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reagent Addition: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in the same solvent dropwise to the cooled solution of the alcohol.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
VO(acac)₂-Catalyzed Epoxidation with t-BuOOH
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a catalytic amount of vanadyl acetylacetonate (B107027) (VO(acac)₂) (typically 1-5 mol%) in a dry, non-polar solvent like toluene (B28343) or dichloromethane.
-
Substrate Addition: Add this compound to the catalyst solution.
-
Oxidant Addition: Add tert-butyl hydroperoxide (t-BuOOH) (1.1 to 1.5 equivalents) dropwise to the reaction mixture at room temperature or as specified by the procedure.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup: After the reaction is complete, quench with a saturated aqueous solution of sodium sulfite. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification and Analysis: Purify the product by column chromatography and determine the diastereomeric ratio by GC or NMR.
Sharpless Asymmetric Epoxidation
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve titanium(IV) isopropoxide (Ti(OⁱPr)₄) and the desired enantiomer of diethyl tartrate (D-(-)-DET or L-(+)-DET) in dry dichloromethane at a low temperature (e.g., -20 °C).
-
Substrate and Oxidant Addition: Add this compound to the catalyst mixture, followed by the dropwise addition of a solution of tert-butyl hydroperoxide in an appropriate solvent.
-
Reaction Conditions: Maintain the reaction at a low temperature and monitor its progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium fluoride (B91410) or a tartaric acid solution. Stir vigorously for a period, then filter the mixture through celite. Separate the organic layer, wash with brine, dry, and concentrate.
-
Purification and Analysis: Purify the product by column chromatography and determine the diastereomeric and enantiomeric ratios by chiral GC or HPLC.
Visualization of the Validation Workflow
The process of validating theoretical models with experimental data can be visualized as a systematic workflow. The following diagram, generated using Graphviz, illustrates the key steps involved in this process.
A Comparative Guide to the Cross-Reactivity of (R)-(-)-4-Penten-2-ol with Various Reagents
For researchers, scientists, and drug development professionals, (R)-(-)-4-penten-2-ol is a valuable chiral building block. Its bifunctional nature, possessing both a stereocenter at the secondary alcohol and a reactive terminal alkene, allows for a diverse range of chemical transformations. Understanding its reactivity profile with different classes of reagents is crucial for its effective incorporation into complex molecule synthesis. This guide provides an objective comparison of its performance in several key synthetic operations, supported by representative experimental data and detailed methodologies.
Lipase-Catalyzed Kinetic Resolution (Acylation)
Enzymatic kinetic resolution is a common method to obtain enantiomerically pure this compound from its racemic mixture. The reaction relies on the stereoselectivity of lipases, which preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of lipase (B570770) and acyl donor can significantly impact the reaction's efficiency and enantioselectivity.
Data Presentation: Comparison of Lipases and Acyl Donors
| Lipase Source | Acyl Donor | Solvent | Key Performance Metrics |
| Candida antarctica Lipase B (CALB) | Vinyl acetate (B1210297) | n-Hexane | High enantioselectivity (E > 200), typically favors the (R)-enantiomer.[1][2] |
| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | tert-Butyl methyl ether | Good enantioselectivity (E > 200), can be used for a wide range of secondary alcohols.[3] |
| Candida antarctica Lipase B (CALB) | Isopropenyl acetate | Toluene | Effective, avoids potential transesterification issues from ethanol (B145695) byproduct.[4] |
| Candida antarctica Lipase B (CALB) | Acetic anhydride | Dichloromethane (B109758) | Can be used, but vinyl esters are often preferred to drive the reaction forward. |
Note: The enantiomeric ratio (E) is a measure of the lipase's selectivity. A high E value (>100) is indicative of an efficient resolution.
Experimental Protocol: General Procedure for Lipase-Catalyzed Acylation
-
To a solution of racemic 4-penten-2-ol (B1585244) (1.0 eq) in an appropriate organic solvent (e.g., n-hexane), add the selected acyl donor (e.g., vinyl acetate, 1.5 eq).
-
Add the immobilized lipase (e.g., Novozym 435, a commercial preparation of CALB) to the mixture (typically 10-50 mg per mmol of substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is reached.
-
Filter off the enzyme to quench the reaction.
-
Separate the resulting (R)-4-penten-2-yl acetate from the unreacted (S)-4-penten-2-ol using column chromatography.
-
The desired this compound can be obtained by hydrolysis of the purified ester.
Workflow Diagram
Caption: Workflow for obtaining this compound via lipase-catalyzed kinetic resolution.
Reactions at the Hydroxyl Group: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the stereochemical inversion of secondary alcohols or for the introduction of various nucleophiles.[5][6][7] This SN2 reaction converts the hydroxyl group into a good leaving group in situ, which is then displaced by a suitable nucleophile, resulting in an inversion of the stereocenter. For this compound, this provides access to the corresponding (S)-enantiomer derivatives.
Data Presentation: Comparison of Nucleophiles in the Mitsunobu Reaction
| Nucleophile (Acidic Component) | Reagents | Product Type | Expected Outcome |
| Benzoic Acid | PPh₃, DEAD/DIAD | Ester | (S)-4-Penten-2-yl benzoate.[8] |
| 4-Nitrobenzoic Acid | PPh₃, DEAD/DIAD | Ester | Often improves yields for sterically hindered alcohols compared to benzoic acid.[9] |
| Phthalimide | PPh₃, DEAD/DIAD | Phthalimide | (S)-N-(pent-4-en-2-yl)phthalimide, precursor to the corresponding amine.[6] |
| Hydrazoic Acid (HN₃) | PPh₃, DEAD/DIAD | Azide | (S)-5-azidopent-2-ene, can be reduced to the amine.[6] |
| Thioacetic Acid | PPh₃, DEAD/DIAD | Thioester | (S)-4-Penten-2-yl thioacetate.[7] |
DEAD = Diethyl azodicarboxylate; DIAD = Diisopropyl azodicarboxylate; PPh₃ = Triphenylphosphine (B44618).
Experimental Protocol: General Procedure for the Mitsunobu Reaction
-
Dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and the nucleophile (e.g., benzoic acid, 1.5 eq) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the reaction mixture, maintaining the temperature below 10 °C.[9]
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts and to isolate the desired inverted product.
Reaction Pathway Diagram
Caption: Key steps in the Mitsunobu reaction leading to inversion of stereochemistry.
Reactions at the Alkene: A Comparison of Oxidative Transformations
The terminal double bond of this compound is amenable to a variety of oxidative transformations, including epoxidation, dihydroxylation (via hydroboration-oxidation), and cleavage (via ozonolysis). The choice of reagent dictates the final product.
Asymmetric Epoxidation (Sharpless-Katsuki Epoxidation)
As an allylic alcohol, this compound is an excellent substrate for the Sharpless-Katsuki asymmetric epoxidation.[10] This reaction is highly diastereoselective, with the resident chirality of the alcohol directing the stereochemical outcome of the newly formed epoxide rings. The choice of the chiral tartrate ligand determines which diastereomer is formed preferentially.
Data Presentation: Comparison of Sharpless Epoxidation Reagents
| Chiral Ligand | Reagents | Major Product Diastereomer | Expected Enantiomeric Excess (ee) |
| (+)-Diethyl Tartrate ((+)-DET) | Ti(OiPr)₄, TBHP | (2R,3R)-3,4-Epoxy-pentan-2-ol | >90% |
| (-)-Diethyl Tartrate ((-)-DET) | Ti(OiPr)₄, TBHP | (2R,3S)-3,4-Epoxy-pentan-2-ol | >90% |
Ti(OiPr)₄ = Titanium isopropoxide; TBHP = tert-Butyl hydroperoxide.
Experimental Protocol: General Procedure for Sharpless Asymmetric Epoxidation
-
Add powdered 4Å molecular sieves to a flame-dried flask under an inert atmosphere.
-
Add anhydrous dichloromethane (CH₂Cl₂) and cool the suspension to -20 °C.
-
Add the chiral tartrate ligand (e.g., (+)-DET, ~0.06 eq) followed by titanium(IV) isopropoxide (~0.05 eq). Stir for 30 minutes.
-
Add a solution of TBHP in a non-polar solvent (1.5-2.0 eq) dropwise, maintaining the temperature at -20 °C.
-
Add the substrate, this compound (1.0 eq), and stir the mixture at -20 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Work up the reaction mixture and purify the resulting epoxy alcohol by column chromatography.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding a diol.[11] The reaction is stereospecific, with the hydrogen and hydroxyl group adding to the same face of the double bond (syn-addition). The steric bulk of the borane (B79455) reagent can influence the regioselectivity.
Data Presentation: Comparison of Borane Reagents
| Borane Reagent | Key Features | Product |
| Borane-THF complex (BH₃·THF) | Less sterically hindered, standard reagent. | (R)-Pentane-1,4-diol |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Highly sterically hindered, offers excellent regioselectivity for terminal alkenes.[12][13] | (R)-Pentane-1,4-diol |
Experimental Protocol: General Procedure for Hydroboration-Oxidation
-
Hydroboration: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C. Add the borane reagent (e.g., 9-BBN, 0.5 M solution in THF, ~1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for several hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Carefully and sequentially add aqueous sodium hydroxide (B78521) (e.g., 3M NaOH) followed by dropwise addition of hydrogen peroxide (30% H₂O₂).
-
Heat the mixture gently (e.g., 50-60 °C) for a short period to ensure complete oxidation.
-
Cool the mixture, perform an aqueous workup, and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, concentrate, and purify the resulting diol by column chromatography.
Ozonolysis
Ozonolysis cleaves the double bond, yielding two carbonyl-containing fragments. The nature of the final products depends on the workup conditions. A reductive workup preserves aldehydes, while an oxidative workup converts any resulting aldehydes to carboxylic acids.[14]
Data Presentation: Comparison of Ozonolysis Workup Conditions
| Workup Reagent(s) | Workup Type | Expected Products from this compound |
| Dimethyl Sulfide (DMS) or Zn/H₂O | Reductive | (R)-3-Hydroxybutanal and Formaldehyde |
| Hydrogen Peroxide (H₂O₂) | Oxidative | (R)-3-Hydroxybutanoic acid and Carbon Dioxide (from formic acid oxidation) |
Experimental Protocol: General Procedure for Ozonolysis with Reductive Workup
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) in a flask equipped with a gas dispersion tube.
-
Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Bubble ozone (O₃) through the solution until a persistent blue color indicates the consumption of the starting material.
-
Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.
-
Add the reductive workup agent (e.g., dimethyl sulfide) and allow the solution to slowly warm to room temperature.
-
Concentrate the solvent and purify the resulting aldehyde products, noting that they may be volatile.
Oxidative Reactions Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rzepa.net [rzepa.net]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. d-nb.info [d-nb.info]
- 13. Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Proper Disposal of (R)-(-)-4-Penten-2-ol: A Guide for Laboratory Professionals
(R)-(-)-4-Penten-2-ol is a flammable liquid and requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a research and development setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards. It is a flammable liquid and vapor.[1][2] Therefore, always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources such as heat, sparks, or open flames.[1][2] Personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. Improper disposal, such as pouring it down the sink, is strictly prohibited and can harm the environment.[3]
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and other compatible flammable organic solvents.[3] The label should include the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[4]
-
Do not mix this compound with incompatible waste streams, such as strong oxidizing agents or acids.[3][5]
2. Waste Collection:
-
Use an appropriate, leak-proof, and sealable container for waste collection.[3][6] The container should be made of a material that will not react with the chemical.
-
When adding waste to the container, do so in a well-ventilated area. The container should remain closed except when adding waste.[7]
-
Fill the waste container to no more than 90% of its capacity to allow for vapor expansion.[6]
3. Temporary Storage in the Laboratory:
-
Store the sealed waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.[4][8] This area should be at or near the point of waste generation.[8]
-
The SAA must be away from ignition sources and in a cool, well-ventilated location.[1][2]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[6]
4. Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (per institutional guidelines, often not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Quantitative Data Summary
For quick reference, the following table summarizes key physical and safety data for this compound.
| Property | Value | Source |
| CAS Number | 625-31-0 | [1] |
| Molecular Formula | C5H10O | [9] |
| Appearance | Colorless, clear liquid | [9] |
| Flash Point | 25 °C (77 °F) | [1] |
| Boiling Point | 116 °C (240.8 °F) | [1] |
| Hazards | Flammable liquid and vapor | [1][2] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



